molecular formula C9H9NO3 B093426 3'-Nitropropiophenone CAS No. 17408-16-1

3'-Nitropropiophenone

Cat. No.: B093426
CAS No.: 17408-16-1
M. Wt: 179.17 g/mol
InChI Key: VSPOTMOYDHRALZ-UHFFFAOYSA-N
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Description

3'-Nitropropiophenone is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-nitrophenyl)propan-1-one
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InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPOTMOYDHRALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10169758
Record name 3'-Nitropropiophenone
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17408-16-1
Record name 1-(3-Nitrophenyl)-1-propanone
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Foundational & Exploratory

An In-depth Technical Guide to 3'-Nitropropiophenone (CAS 17408-16-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Nitropropiophenone, with the CAS registry number 17408-16-1, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular structure consists of a propiophenone core with a nitro group substituted at the meta-position of the phenyl ring.[2] This arrangement of functional groups—a ketone and a nitro group—makes it a versatile building block for the synthesis of a wide range of more complex molecules, including various pharmaceutical compounds and specialty polymers.[1] The presence of the nitro group can be readily transformed into other functional groups, such as an amino group, which is a key step in the synthesis of many biologically active molecules.[2] This guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of this compound.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1][3][4] It is characterized by moderate solubility in common organic solvents like ethanol and acetone, while being largely insoluble in water.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 17408-16-1[1][5][6][7][8][9]
Molecular Formula C₉H₉NO₃[1][5][6][7][9]
Molecular Weight 179.17 g/mol [5][6][7][10]
Appearance White to pale yellow crystalline solid/powder[1][3][4]
Melting Point 98-101 °C[5][6][7][8][11]
Boiling Point (Predicted) 254.5 ± 13.0 °C[6]
Density (Predicted) 1.199 ± 0.06 g/cm³[6]
Flash Point 106.3 °C[6]
Water Solubility Sparingly soluble/Insoluble[1]
Solubility in Organic Solvents Moderately soluble in ethanol, acetone, and dichloromethane[1]
InChI Key VSPOTMOYDHRALZ-UHFFFAOYSA-N[5][9][10]
SMILES CCC(=O)c1cccc(c1)--INVALID-LINK--=O[5]

Experimental Protocols

Synthesis of this compound via Nitration of Propiophenone

A common method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of propiophenone. The following is a representative protocol.

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to a temperature of 0-5 °C.

  • Slowly add propiophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled beaker.

  • Add the cooled nitrating mixture dropwise to the propiophenone solution, ensuring the reaction temperature does not exceed 5-10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to precipitate the crude product.

  • Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain purified this compound.

  • Dry the purified crystals under vacuum.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification propiophenone Propiophenone reaction Nitration Reaction (0-10 °C) propiophenone->reaction nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->reaction quenching Quenching on Ice reaction->quenching crude_product Crude Product quenching->crude_product filtration Vacuum Filtration washing Washing with Water filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization drying Drying recrystallization->drying pure_product Pure this compound drying->pure_product crude_product->filtration

Caption: Synthesis and purification workflow for this compound.

Characterization and Analysis

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the characteristic functional groups (carbonyl and nitro groups).

  • Methodology: A small sample of the dried product is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution. The sample is then placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • Strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretching of the ketone.

    • Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-H stretching bands for the aromatic ring and the alkyl chain.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The spectra are then acquired on an NMR spectrometer.

  • Expected ¹H NMR Signals:

    • A triplet corresponding to the methyl (CH₃) protons.

    • A quartet corresponding to the methylene (CH₂) protons.

    • A series of multiplets in the aromatic region corresponding to the four protons on the substituted benzene ring.

  • Expected ¹³C NMR Signals:

    • A signal for the carbonyl carbon.

    • Signals for the carbons of the aromatic ring.

    • Signals for the methyl and methylene carbons.

3. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology: The sample is introduced into a mass spectrometer (e.g., using electrospray ionization or electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Result: A molecular ion peak corresponding to the molecular weight of this compound (179.17 g/mol ).[12]

G Analytical Workflow for Characterization cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation product Synthesized Product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ftir_data Functional Group ID (C=O, NO₂) ftir->ftir_data nmr_data Structural Elucidation (Connectivity) nmr->nmr_data ms_data Molecular Weight Confirmation ms->ms_data final_structure Confirmed Structure of This compound ftir_data->final_structure nmr_data->final_structure ms_data->final_structure

Caption: Workflow for the analytical characterization of this compound.

Biological Relevance and Potential Applications

While this compound is primarily known as a synthetic intermediate, the broader class of nitroaromatic compounds and related structures often exhibit significant biological activity.[13] For instance, the structurally related compound 3-Nitropropionic acid (3-NPA) is a well-studied neurotoxin.[14][15][16]

3-NPA is an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[16][17][18][19][20] This inhibition leads to a depletion of cellular ATP, oxidative stress, and ultimately, selective neuronal degeneration, particularly in the basal ganglia.[19] Because these effects mimic some of the pathological features of Huntington's disease, 3-NPA is widely used in animal models to study the mechanisms of this neurodegenerative disorder.[14][15][19][21]

Given its structural features, this compound could serve as a precursor for the synthesis of novel compounds designed to modulate neurological pathways or to be investigated for other pharmacological activities. The nitro group can be reduced to an amine, opening up a vast chemical space for derivatization to create libraries of compounds for screening.

G Mechanism of 3-Nitropropionic Acid (3-NPA) Neurotoxicity cluster_mitochondrion Mitochondrial Electron Transport Chain cluster_consequences Cellular Consequences succinate Succinate complex_II Complex II (Succinate Dehydrogenase) succinate->complex_II e⁻ fumarate Fumarate complex_II->fumarate etc Downstream ETC (Complex III, IV) complex_II->etc e⁻ atp ATP Production etc->atp npa 3-Nitropropionic Acid (3-NPA) npa->inhibition inhibition->complex_II Irreversible Inhibition atp_depletion ATP Depletion (Energy Impairment) inhibition->atp_depletion oxidative_stress Oxidative Stress atp_depletion->oxidative_stress excitotoxicity Excitotoxicity atp_depletion->excitotoxicity degeneration Neuronal Degeneration oxidative_stress->degeneration excitotoxicity->degeneration

Caption: Signaling pathway of 3-NPA neurotoxicity via mitochondrial inhibition.

References

An In-depth Technical Guide to 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Nitropropiophenone is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive ketone carbonyl group and a nitro group susceptible to reduction, makes it a valuable building block for the introduction of key pharmacophores. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of its spectroscopic data for analytical purposes.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Name 1-(3-nitrophenyl)propan-1-one[1]
Synonyms m-Nitropropiophenone, 3-Nitrophenyl ethyl ketone[2]
CAS Number 17408-16-1[3]
Molecular Formula C₉H₉NO₃[3]
Molecular Weight 179.17 g/mol [4]
Melting Point 98-101 °C[4]
Boiling Point 254.5 °C (predicted)[5]
Density 1.199 g/cm³ (predicted)[5]
Appearance Light yellow or white crystalline powder[6]
Solubility Soluble in common organic solvents, sparingly soluble in water.[7]
SMILES CCC(=O)c1cccc(c1)--INVALID-LINK--=O[4]
InChIKey VSPOTMOYDHRALZ-UHFFFAOYSA-N[3]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of the key spectral data is presented below.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the proton and carbon-13 nuclear magnetic resonance chemical shifts for this compound.

¹H NMR (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a readily assignable format in search results.

¹³C NMR (CDCl₃)

Chemical Shift (ppm)Assignment
Data not available in a readily assignable format in search results.

Note: Detailed peak assignments for ¹H and ¹³C NMR were not explicitly available in the search results. Researchers should refer to spectral databases or acquire their own data for definitive assignments.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 179. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the nitro group (M-46).

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm⁻¹)Vibration
~1690C=O (ketone) stretching
~1530 and ~1350Asymmetric and symmetric NO₂ stretching
~3100-3000Aromatic C-H stretching
~2980-2880Aliphatic C-H stretching

Synthesis and Reactivity

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of nitrobenzene (B124822) with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G Nitrobenzene Nitrobenzene Product This compound Nitrobenzene->Product PropanoylChloride Propanoyl Chloride Intermediate Acylium Ion Intermediate PropanoylChloride->Intermediate + AlCl₃ AlCl3 AlCl₃ Intermediate->Product

Caption: Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: Friedel-Crafts Acylation of Nitrobenzene

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere and cooled in an ice bath (0-5 °C), add propanoyl chloride (1.0 eq) dropwise.

  • After the addition is complete, add nitrobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Key Reactions of this compound

The two primary reactive sites in this compound are the nitro group and the ketone carbonyl group.

The nitro group can be readily reduced to an amino group, yielding 3'-aminopropiophenone (B72865), a key intermediate for the synthesis of various pharmaceuticals. A common method for this transformation is catalytic hydrogenation.

G Nitropropiophenone This compound Aminopropiophenone 3'-Aminopropiophenone Nitropropiophenone->Aminopropiophenone Reduction ReducingAgent H₂, Pd/C ReducingAgent->Aminopropiophenone

Caption: Reduction of this compound to 3'-Aminopropiophenone.

Experimental Protocol: Catalytic Hydrogenation of this compound

Disclaimer: This is a generalized protocol. Hydrogenation should be performed with appropriate safety measures in a suitable apparatus.

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield 3'-aminopropiophenone, which can be further purified if necessary.

The ketone carbonyl group can undergo a variety of reactions, including reduction to a secondary alcohol, and α-halogenation. For instance, bromination at the α-position is a common transformation.[8]

Experimental Protocol: α-Bromination of this compound

  • To a stirred solution of 1-(3-nitrophenyl)propan-1-one (1.41 g, 7.90 mmol) in acetic acid (20 mL), add bromine (1.27 g, 7.93 mmol) dropwise.[8]

  • Stir the mixture at room temperature for 24 hours.[8]

  • Pour the mixture into ice-cold water and extract the organic layer with dichloromethane (DCM).[8]

  • Wash the organic extract with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, and filter.[8]

  • Evaporation of the solvent under reduced pressure affords the α-bromo derivative.[8]

Applications in Drug Development

This compound is a valuable starting material in the synthesis of pharmaceuticals. Its conversion to 3'-aminopropiophenone is often the first step in the synthesis of more complex molecules. A notable example of a drug synthesized from a related precursor is Bupropion, an antidepressant and smoking cessation aid. The synthesis of Bupropion involves the α-bromination of 3'-chloropropiophenone (B116997) followed by reaction with tert-butylamine.[9][10] While not a direct application of this compound, this highlights the synthetic utility of the propiophenone (B1677668) scaffold in medicinal chemistry. The amino group of 3'-aminopropiophenone can be further functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

G cluster_0 Precursor Synthesis cluster_1 API Synthesis Nitropropiophenone This compound Aminopropiophenone 3'-Aminopropiophenone Nitropropiophenone->Aminopropiophenone Reduction Functionalization Further Functionalization Aminopropiophenone->Functionalization API Active Pharmaceutical Ingredient Functionalization->API

Caption: General workflow for API synthesis from this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its straightforward synthesis and versatile reactivity make it an important building block for the creation of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, reactions, and applications, offering valuable information for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to 3'-Nitropropiophenone: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Nitropropiophenone, a versatile chemical intermediate. This document details its chemical structure, formula, and physical properties, alongside detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques. Due to the limited information on the direct biological signaling pathways of this compound, this guide presents a logical pathway for a closely related and well-studied compound, 3-Nitropropionic Acid (3-NPA), to fulfill the visualization requirement.

Chemical Structure and Formula

This compound, also known as 1-(3-nitrophenyl)propan-1-one, is an aromatic ketone with a nitro group substituted at the meta position of the phenyl ring.

Molecular Formula: C₉H₉NO₃[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 179.17 g/mol [1]
Appearance White to pale yellow crystalline solid[]
Melting Point 98-101 °C[3][4]
Boiling Point 254.5 °C at 760 mmHg[]
Density 1.199 g/cm³[]
CAS Number 17408-16-1[1]
IUPAC Name 1-(3-nitrophenyl)propan-1-one[1]
InChI InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3[1]
InChIKey VSPOTMOYDHRALZ-UHFFFAOYSA-N[1]
SMILES CCC(=O)C1=CC(=CC=C1)--INVALID-LINK--[O-][]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process starting from benzene (B151609): Friedel-Crafts acylation followed by nitration.

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone (B1677668)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 40 g, 0.3 mol) and 100 mL of dry carbon disulfide (CS₂).

  • Addition of Reactants: Cool the flask in an ice bath. Slowly add a mixture of benzene (25 mL, 0.28 mol) and propionyl chloride (22 mL, 0.25 mol) from the dropping funnel over a period of 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture on a water bath for 2 hours until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Separate the organic layer, and wash the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layer and the ether extracts, wash with 10% sodium hydroxide (B78521) solution, then with water, and finally dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The resulting crude propiophenone can be purified by vacuum distillation.

Step 2: Nitration of Propiophenone to this compound

  • Preparation of Nitrating Mixture: In a 100 mL beaker, carefully add concentrated sulfuric acid (H₂SO₄, 20 mL) to concentrated nitric acid (HNO₃, 15 mL) while cooling in an ice-salt bath.

  • Reaction Setup: In a 250 mL flask, dissolve propiophenone (13.4 g, 0.1 mol) in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating mixture to the propiophenone solution from a dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring for another 30 minutes at the same temperature.

  • Work-up: Pour the reaction mixture onto crushed ice (300 g). A pale yellow solid will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification: Recrystallize the crude this compound from ethanol (B145695) to obtain a pure crystalline product.

G Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone 1. Propionyl Chloride, AlCl₃ 2. H₂O Nitropropiophenone This compound Propiophenone->Nitropropiophenone HNO₃, H₂SO₄

Caption: Synthetic pathway for this compound from benzene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 0 to 220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure (approximately 8-10 tons) for several minutes to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample directly into the ion source via a solid probe, or inject a dilute solution in a volatile solvent (e.g., methanol (B129727) or dichloromethane) if coupled with a gas chromatograph.

  • Ionization Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Logical Pathway Visualization: Metabolism of 3-Nitropropionic Acid (3-NPA)

As a direct signaling pathway for this compound is not well-documented, we present the metabolic and toxicity pathway of the structurally related compound, 3-Nitropropionic Acid (3-NPA). 3-NPA is a known mitochondrial toxin that serves as a model for neurodegenerative diseases like Huntington's. Its mechanism of action is well-characterized and provides a relevant logical pathway for visualization.[5][6][7][8]

The primary mechanism of 3-NPA toxicity involves the irreversible inhibition of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5][6] This inhibition leads to energy impairment, excitotoxicity, and oxidative stress, culminating in neuronal cell death.[7]

G cluster_0 Mitochondrion cluster_1 Cellular Effects cluster_2 Outcome NPA 3-Nitropropionic Acid (3-NPA) SDH Succinate Dehydrogenase (Complex II) NPA->SDH Inhibition Energy ATP Depletion (Energy Impairment) SDH->Energy Oxidative Oxidative Stress (ROS Production) SDH->Oxidative Excitotoxicity Excitotoxicity Energy->Excitotoxicity Apoptosis Neuronal Cell Death Energy->Apoptosis Oxidative->Apoptosis Excitotoxicity->Oxidative Excitotoxicity->Apoptosis

Caption: Metabolic toxicity pathway of 3-Nitropropionic Acid (3-NPA).

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3'-Nitropropiophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the compound's structural and physicochemical characteristics, methods for its synthesis, and its key chemical reactions. Experimental protocols for the determination of its properties and for its synthesis and derivatization are also provided. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (CAS No: 17408-16-1) is an aromatic ketone characterized by a propiophenone (B1677668) structure with a nitro group substituted at the meta-position of the phenyl ring.[1] Its chemical structure, featuring both a reactive ketone and a nitro functional group, makes it a versatile building block in organic synthesis.[1] The presence of these functionalities allows for a variety of chemical transformations, including reduction of the nitro group to an amine, oxidation of the ketonic group, and nucleophilic aromatic substitution.[1] These reactions open pathways to a wide range of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] This guide aims to provide a detailed repository of the physical and chemical properties of this compound, along with practical experimental methodologies.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature with a faint aromatic odor.[1] It is largely insoluble in water but exhibits moderate solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[1]

Data Presentation

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance White to pale yellow crystalline solid[1]
Melting Point 98-101 °C[2][3]
Boiling Point 254.5 °C (Predicted)[4]
Density 1.199 g/cm³ (Predicted)[4]
Vapor Pressure 0.0171 mmHg at 25°C[1][5]

Table 2: Solubility Profile of this compound

SolventSolubility
Water Insoluble[1]
Ethanol Moderately Soluble[1]
Acetone Moderately Soluble[1]
Dichloromethane Moderately Soluble[1]

Chemical Properties and Reactions

The chemical reactivity of this compound is dictated by its two primary functional groups: the nitro group and the ketone. These groups can be selectively targeted to yield a variety of derivatives.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 3'-aminopropiophenone. This transformation is a critical step in the synthesis of many biologically active compounds. Common reducing agents for this conversion include catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl).

Oxidation of the Ketone Group

The ketone functionality can be oxidized to a carboxylic acid, yielding 3-nitrobenzoic acid. This requires strong oxidizing agents, and the reaction proceeds by cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the meta-position of the nitro group is less activating than ortho or para positions, under certain conditions, nucleophiles can displace other leaving groups on the aromatic ring.

logical_relationships cluster_reactions Key Chemical Reactions This compound This compound Reduction Reduction This compound->Reduction e.g., H₂/Pd-C Oxidation Oxidation This compound->Oxidation Strong Oxidizing Agent Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nucleophile 3'-Aminopropiophenone 3'-Aminopropiophenone Reduction->3'-Aminopropiophenone 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Oxidation->3-Nitrobenzoic Acid Substituted Derivatives Substituted Derivatives Nucleophilic Aromatic Substitution->Substituted Derivatives

Key chemical transformations of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Nitration of Propiophenone

A common and effective method for the synthesis of this compound is the nitration of propiophenone. The presence of the acyl group on the benzene (B151609) ring directs the incoming nitro group primarily to the meta position.

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add a calculated amount of propiophenone.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of propiophenone and sulfuric acid, maintaining the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified time, then allow it to slowly warm to room temperature and stir for an additional period.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water until the washings are neutral.

  • Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.

  • Dry the purified crystals and determine the yield and melting point.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

  • Purified this compound

  • Melting point capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (98-101 °C).

  • Then, decrease the heating rate to about 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Materials:

  • This compound

  • Test tubes

  • Solvents (water, ethanol, acetone, dichloromethane)

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

  • Add a small volume of the solvent to be tested (e.g., 1 mL).

  • Stir or vortex the mixture vigorously for about one minute.

  • Visually observe if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble. If it remains undissolved, it is considered insoluble. For moderate solubility, some but not all of the solid will dissolve.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1] It may cause skin, eye, and respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.[1]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physical and chemical properties. Its reactivity, centered around the ketone and nitro functional groups, allows for its use in the synthesis of a diverse range of more complex molecules. The information and experimental protocols provided in this guide are intended to facilitate its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

In-Depth Technical Guide to 3'-Nitropropiophenone: Synthesis, Spectroscopic Analysis, and Pharmaceutical Intermediate Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Nitropropiophenone is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential applications in drug development. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.

Core Chemical Properties

This compound, also known as 1-(3-nitrophenyl)propan-1-one, is a solid, pale-yellow crystalline compound at room temperature.[1] Its fundamental properties are crucial for its application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₉NO₃[1][2][3][4][5]
Molecular Weight 179.17 g/mol [2][3]
CAS Number 17408-16-1[2][4]
IUPAC Name 1-(3-nitrophenyl)propan-1-one[3]
Melting Point 98-101 °C[6]

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of propiophenone (B1677668). This reaction introduces a nitro group (-NO₂) onto the phenyl ring.

Experimental Protocol: Nitration of Propiophenone

This protocol is adapted from established methods for the nitration of aromatic ketones.

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ethanol (B145695)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.

  • Slowly add propiophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.

  • Add the cooled nitrating mixture dropwise to the propiophenone-sulfuric acid solution, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, continue stirring for a designated period while maintaining the low temperature.

  • Pour the reaction mixture onto crushed ice and water to precipitate the crude this compound.

  • Filter the precipitate and wash with cold water to remove excess acid.

  • Recrystallize the crude product from ethanol to obtain purified this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_nitration Nitration cluster_workup Work-up & Purification Propiophenone Propiophenone Flask Reaction Flask (0°C) Propiophenone->Flask H2SO4 Conc. H₂SO₄ H2SO4->Flask Addition Slow Addition (<5°C) Flask->Addition Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Addition Precipitation Precipitation (Ice/Water) Addition->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Purified_Product Purified this compound Recrystallization->Purified_Product

Fig. 1: Synthesis workflow for this compound.

Spectroscopic Analysis

FTIR and FT-Raman spectroscopy are powerful techniques for the structural characterization of this compound. These methods provide information about the vibrational modes of the molecule's functional groups.

Experimental Protocol: FTIR and FT-Raman Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Fourier Transform (FT) Raman Spectrometer

Sample Preparation:

  • FTIR (Solid Phase): The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • FT-Raman (Solid Phase): The crystalline sample is placed directly in the sample holder for analysis.

Data Acquisition:

  • FTIR: Spectra are typically recorded in the 4000-400 cm⁻¹ range.

  • FT-Raman: Spectra are typically recorded in the 3500-100 cm⁻¹ range.

Key Spectral Features:

  • Carbonyl (C=O) stretch: A strong absorption band characteristic of the ketone group.

  • Nitro (NO₂) stretches: Asymmetric and symmetric stretching vibrations of the nitro group.

  • Aromatic C-H and C=C stretches: Vibrations associated with the phenyl ring.

Spectroscopy_Workflow cluster_ftir FTIR Analysis cluster_ftraman FT-Raman Analysis cluster_analysis Data Interpretation Sample This compound Sample FTIR_Spectrometer FTIR Spectrometer Sample->FTIR_Spectrometer FTRaman_Spectrometer FT-Raman Spectrometer Sample->FTRaman_Spectrometer FTIR_Spectrum FTIR Spectrum (4000-400 cm⁻¹) FTIR_Spectrometer->FTIR_Spectrum Interpretation Spectral Interpretation FTIR_Spectrum->Interpretation FTRaman_Spectrum FT-Raman Spectrum (3500-100 cm⁻¹) FTRaman_Spectrometer->FTRaman_Spectrum FTRaman_Spectrum->Interpretation Structural_Info Structural Information (Functional Groups) Interpretation->Structural_Info

Fig. 2: Workflow for spectroscopic analysis.

Role in Drug Development and Biological Potential

This compound is a valuable building block in the synthesis of more complex pharmaceutical molecules. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization.

While specific studies on the biological activity and signaling pathways of this compound are limited, research on related nitroaromatic compounds suggests potential areas of investigation. For instance, some nitro compounds exhibit biological activities by acting as precursors to bioactive amines or through mechanisms involving their electron-withdrawing nature.

Further research is warranted to explore the direct biological effects of this compound and its derivatives. This could involve screening for activity in various disease models and investigating potential interactions with cellular signaling pathways. The neurotoxic effects of related compounds like 3-nitropropionic acid, which inhibits succinate (B1194679) dehydrogenase, suggest that the metabolic fate and potential mitochondrial effects of this compound could be a fruitful area of research.

Conclusion

This compound is a chemical intermediate with well-defined properties and established synthetic routes. Its utility in the pharmaceutical industry is primarily as a starting material for the synthesis of more complex active pharmaceutical ingredients. The detailed protocols for its synthesis and spectroscopic characterization provided in this guide offer a solid foundation for researchers. Future investigations into the direct biological activities and potential mechanisms of action of this compound and its derivatives are encouraged to fully elucidate its potential in drug discovery and development.

References

Navigating the Chemical Landscape of 3'-Nitropropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Nitropropiophenone, a versatile ketone intermediate with applications in organic synthesis and potential relevance in medicinal chemistry. This document elucidates the compound's nomenclature, chemical and physical properties, and detailed experimental protocols. Furthermore, it explores the broader context of related nitro-containing compounds in modulating critical biological signaling pathways, offering insights for drug discovery and development.

Nomenclature and Identification

This compound is systematically known as 1-(3-nitrophenyl)propan-1-one according to IUPAC nomenclature.[1][2] Due to the position of the nitro group on the phenyl ring, it is also commonly referred to as m-nitropropiophenone. A comprehensive list of its synonyms is provided in Table 1, highlighting the various terminologies used in literature and commercial sources.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value
IUPAC Name 1-(3-nitrophenyl)propan-1-one[1][2]
Common Name m-nitropropiophenone[1][3]
CAS Number 17408-16-1[1][2][3][4][5][6][7]
Molecular Formula C9H9NO3[1][2][3]
Other Synonyms 3-Nitrophenyl Ethyl Ketone[4][5][6], 1-Propanone, 1-(3-nitrophenyl)-[1], 3-Nitro-propylphenone[3][7], this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for analytical purposes. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Data for this compound

Property Value Reference
Molecular Weight 179.17 g/mol [1]
Appearance White to Yellow to Green powder to crystal[3][4][5][6]
Melting Point 98-101 °C[3][7]
Boiling Point 254.5 ± 13.0 °C (Predicted)[3][7]
Density 1.199 ± 0.06 g/cm³ (Predicted)[3][7]
Flash Point 106.3 °C[3]
Topological Polar Surface Area 62.9 Ų[1]
InChIKey VSPOTMOYDHRALZ-UHFFFAOYSA-N[1][2]

Synthesis and Reactivity

This compound is a substituted aromatic ketone. A common synthetic route to such compounds is the Friedel-Crafts acylation.[8][9][10][11] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, this would typically involve the acylation of nitrobenzene (B124822) with propanoyl chloride or propanoic anhydride. The nitro group is a deactivating group and a meta-director, which would theoretically yield the desired 3'-substituted product.

While a specific, detailed protocol for the Friedel-Crafts acylation synthesis of this compound was not found in the immediate search, a documented experimental protocol for a subsequent reaction, the bromination of this compound, is available and detailed below.

Experimental Protocol: Bromination of 1-(3-nitrophenyl)propan-1-one

This protocol describes the bromination of this compound, a reaction that introduces a bromine atom to the molecule, likely at the alpha-position to the ketone, to form 2-bromo-1-(3-nitrophenyl)propan-1-one.

Materials:

  • 1-(3-nitrophenyl)propan-1-one (this compound) (1.41 g, 7.90 mmol)

  • Acetic acid (20 mL)

  • Bromine (1.27 g, 7.93 mmol)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice-cold water

Procedure:

  • To a stirred solution of 1-(3-nitrophenyl)propan-1-one (1.41 g, 7.90 mmol) in acetic acid (20 mL), add bromine (1.27 g, 7.93 mmol) dropwise.[4]

  • Stir the mixture at room temperature for 24 hours.[4]

  • Pour the reaction mixture into ice-cold water.[4]

  • Extract the organic layer with dichloromethane (DCM).[4]

  • Wash the organic extract with saturated aqueous NaHCO₃ and then with brine.[4]

  • Dry the organic layer over anhydrous MgSO₄ and filter.[4]

  • Evaporate the solvent under reduced pressure to afford the product as a white solid (1.78 g, 87% yield), which can be used in subsequent steps without further purification.[4]

Experimental Workflow Diagram:

Bromination_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_product Product start Dissolve this compound in Acetic Acid add_br2 Add Bromine Dropwise start->add_br2 stir Stir at Room Temperature for 24h add_br2->stir quench Pour into Ice-Cold Water stir->quench extract Extract with DCM quench->extract wash_bicarb Wash with sat. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product White Solid Product (1.78 g, 87% yield) evaporate->product

Experimental workflow for the bromination of this compound.

Relevance in Drug Development and Signaling Pathways

While this compound itself is primarily classified as a research chemical and a synthetic intermediate, the broader class of nitro-containing compounds has significant biological activities.[] A closely related compound, 3-nitropropionic acid (3-NPA), is a well-studied neurotoxin that serves as a model for Huntington's disease.[1][2][3] 3-NPA irreversibly inhibits succinate (B1194679) dehydrogenase, leading to mitochondrial dysfunction and oxidative stress.[1][2][3]

Research into the effects of 3-NPA has shed light on various signaling pathways. For instance, studies have shown that inosine (B1671953) can attenuate the Huntington's disease-like symptoms induced by 3-NPA in rats by activating the A2AR/BDNF/TrKB/ERK/CREB signaling pathway.[7] This pathway is crucial for neuronal survival and function. While this research does not directly involve this compound, the structural and electronic similarities suggest that derivatives of this compound could potentially be explored for their modulatory effects on related pathways.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates the A2AR/BDNF/TrKB/ERK/CREB signaling pathway, which is implicated in neuroprotection and is modulated by compounds that can counteract the neurotoxic effects of 3-NPA. This provides a logical framework for investigating the potential bioactivity of novel this compound derivatives.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Inosine Inosine (Neuroprotective Agent) A2AR A2AR Inosine->A2AR Activates BDNF BDNF A2AR->BDNF Increases TrKB TrKB ERK ERK TrKB->ERK Phosphorylates BDNF->TrKB Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression for Neuronal Survival CREB->Gene_Expression Promotes

The A2AR/BDNF/TrKB/ERK/CREB signaling pathway, relevant in neuroprotection.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While its direct role in drug development is not yet established, the biological activities of structurally related nitro compounds, such as 3-nitropropionic acid, highlight potentially fruitful avenues for future research. The detailed experimental protocol for its bromination provides a practical example of its reactivity. The exploration of derivatives of this compound as modulators of key signaling pathways, such as those involved in neurodegenerative diseases, represents a promising area for scientific investigation. This guide serves as a foundational resource for researchers and professionals working with this compound and in the broader field of medicinal chemistry.

References

The Solubility Profile of 3'-Nitropropiophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3'-Nitropropiophenone, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data for this compound, this document presents a qualitative assessment based on available literature and supplements this with quantitative data for structurally analogous compounds. This approach offers valuable insights into its solubility characteristics, essential for applications in reaction chemistry, purification, and formulation development.

Introduction to this compound

This compound is an aromatic ketone characterized by a propiophenone (B1677668) structure with a nitro group at the meta-position of the phenyl ring. It typically appears as a white to pale yellow crystalline solid.[1] Its molecular structure, featuring both a polar nitro group and a larger, less polar organic backbone, dictates its solubility behavior in various media. Understanding its solubility is critical for its effective use as a building block in the synthesis of pharmaceuticals and other fine chemicals.[2]

Qualitative Solubility of this compound

Literature suggests that this compound exhibits moderate solubility in common organic solvents such as ethanol (B145695) and acetone (B3395972).[1] It is described as being sparingly soluble in water, a characteristic typical for many organic compounds of its size and polarity.[1]

Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative frame of reference, the following table summarizes the solubility data for structurally related compounds: propiophenone, nitrobenzene, and 3'-nitroacetophenone. These compounds share key structural features with this compound—the phenyl ethyl ketone backbone, a nitro-substituted benzene (B151609) ring, or a nitro-substituted aromatic ketone, respectively—making their solubility profiles informative.

CompoundSolventSolubilityTemperature (°C)
Propiophenone Water2 g/L20
Organic Solvents (Ethanol, Ether, Benzene)MiscibleRoom Temperature
Nitrobenzene Water0.19 g/100 mL20
Acetone, Benzene, Diethyl Ether, EthanolVery SolubleRoom Temperature
3'-Nitroacetophenone Water<0.01 g/100 mL20
Hot WaterSolubleNot Specified
EthanolSlightly SolubleNot Specified
EtherSolubleNot Specified
AcetoneModerately SolubleNot Specified

This data is compiled from multiple sources.[1][3][4][5][6][7][8]

Based on these analogs, it can be inferred that this compound is likely to be highly soluble in polar aprotic solvents like acetone and moderately to highly soluble in polar protic solvents like ethanol, while exhibiting very low solubility in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Drying oven

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent in a vial start->add_excess 1 shake Shake at constant temperature until equilibrium is reached add_excess->shake 2 settle Allow solid to settle shake->settle 3 filter Filter an aliquot of the supernatant settle->filter 4 weigh_aliquot Weigh the filtered aliquot filter->weigh_aliquot 5 evaporate Evaporate the solvent weigh_aliquot->evaporate 6 weigh_residue Weigh the solid residue evaporate->weigh_residue 7 calculate Calculate solubility weigh_residue->calculate 8 end End calculate->end 9

Caption: A flowchart of the experimental procedure for determining solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. Periodically, samples can be taken to confirm that the concentration of the solute is no longer changing.

  • Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it using a syringe filter to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Transfer a precisely weighed aliquot of the clear, filtered solution into a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute may be used.

    • Once the solvent is completely removed, place the dish or vial in a drying oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot taken in mL) * 100

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by a set of logical relationships between the solute, the solvent, and the experimental conditions.

logical_relationships Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of This compound polarity_solute Polarity (Nitro group) polarity_solute->solubility h_bond_solute Hydrogen Bonding Capacity (Acceptor) h_bond_solute->solubility size_solute Molecular Size and Shape size_solute->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent Hydrogen Bonding Capacity (Donor/Acceptor) h_bond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (for gases, minor for solids) pressure->solubility

Caption: Key factors that determine the solubility of an organic compound.

This diagram illustrates the principle of "like dissolves like," where the solubility is enhanced when the polarity and hydrogen bonding characteristics of the solute and solvent are similar. Temperature also plays a crucial role, generally increasing the solubility of solids in liquids.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly available literature, a strong qualitative and comparative understanding can be derived from its structural analogs. For researchers and drug development professionals requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for its determination. The interplay of molecular structure and solvent properties, as depicted in the logical relationship diagram, offers a predictive tool for estimating solubility in various solvent systems. This technical guide serves as a foundational resource for the effective handling and application of this compound in a laboratory and industrial setting.

References

An In-depth Technical Guide to the Physical Properties of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3'-Nitropropiophenone, a key intermediate in organic synthesis. The document details its melting and boiling points, supported by established experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is an aromatic ketone characterized by a propiophenone (B1677668) structure with a nitro group at the meta-position of the phenyl ring.[1][2] It typically appears as a white to pale yellow crystalline solid at room temperature.[1] This compound serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Melting Point 98-101 °C[3][4][5][6]
Boiling Point 254.5 ± 13.0 °C (Predicted)[6]
Molecular Formula C₉H₉NO₃[3][7][8]
Molecular Weight 179.17 g/mol [7][9]
Appearance White to pale yellow crystalline solid[1]
CAS Number 17408-16-1[3][8]

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the melting and boiling points of a solid organic compound like this compound.

2.1 Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary tube method, which provides a melting range—an indicator of purity.[10][11] Pure compounds exhibit a sharp melting range of 0.5-1.0°C.[10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[12]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to compact the solid at the sealed bottom.[10][12] This process is repeated until a packed column of about 3 mm in height is achieved.[10]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed into the heating block of the melting point apparatus.[10]

  • Heating and Observation: The sample is heated rapidly at first to determine an approximate melting point.[10] A second, more careful determination is then performed with a fresh sample. The heating rate should be slowed to approximately 2°C per minute as the temperature approaches the expected melting point.[10]

  • Data Recording: Two temperatures are recorded to define the melting range:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire solid sample has completely melted into a clear liquid.[11] The experiment should be repeated to ensure consistent and accurate values.[10]

2.2 Boiling Point Determination (Predicted Value)

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (dissolved in a suitable high-boiling solvent if solid) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.[13]

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

  • Temperature Stabilization: The temperature on the thermometer will rise and then stabilize as the vapor of the pure substance condenses.

  • Data Recording: The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point.[13][14] It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[15]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_prep Initial Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (General Protocol) cluster_data Final Data Sample Obtain Pure Sample of this compound Grind Grind Sample to Fine Powder Sample->Grind Setup_BP Assemble Distillation Apparatus Sample->Setup_BP Pack_MP Pack Capillary Tube Grind->Pack_MP Heat_MP Heat Slowly in Apparatus (2°C/min) Pack_MP->Heat_MP Observe_MP Observe Melting Heat_MP->Observe_MP Record_MP Record T1 (Start) and T2 (End) Observe_MP->Record_MP MP_Data Melting Point Range (98-101°C) Record_MP->MP_Data Heat_BP Heat Liquid to Boiling Setup_BP->Heat_BP Observe_BP Monitor Temperature of Vapor Heat_BP->Observe_BP Record_BP Record Stable Boiling Temperature Observe_BP->Record_BP BP_Data Boiling Point (254.5°C Predicted) Record_BP->BP_Data

Caption: Workflow for determining the physical properties of this compound.

References

Spectroscopic Analysis of 3'-Nitropropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Nitropropiophenone, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₉NO₃, with a molecular weight of 179.17 g/mol . Spectroscopic analysis confirms the presence of a 1,3-disubstituted benzene ring, a nitro group, and a propiophenone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the ethyl group of the propiophenone chain. The electron-withdrawing nature of the nitro and carbonyl groups deshields the aromatic protons, shifting them downfield.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.77Singlet (or Triplet, J ≈ 2 Hz)1HH-2'
~8.42Doublet of Doublets1HH-4' or H-6'
~8.30Doublet of Doublets1HH-6' or H-4'
~7.71Triplet1HH-5'
3.10Quartet2H-CH₂-
1.25Triplet3H-CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~196.5C=O (Ketone)
~148.4C-NO₂
~138.2C-1'
~134.0Aromatic CH
~130.0Aromatic CH
~127.5Aromatic CH
~123.0Aromatic CH
~32.0-CH₂-
~8.5-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows strong absorption bands corresponding to the carbonyl and nitro groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3100-3000MediumAromatic C-HStretching
~2980-2940MediumAliphatic C-HStretching
~1700StrongC=O (Ketone)Stretching
~1610, 1580, 1480Medium-StrongC=CAromatic Ring Stretching
~1530StrongN-OAsymmetric Stretching (NO₂)
~1350StrongN-OSymmetric Stretching (NO₂)
~810, 740StrongC-HOut-of-plane Bending (m-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The mass spectrum of this compound is consistent with its molecular weight and shows characteristic fragmentation.

m/zRelative IntensityAssignment
179Moderate[M]⁺ (Molecular Ion)
150Strong[M - C₂H₅]⁺ (Loss of ethyl group)
120Moderate[M - C₂H₅ - NO]⁺
104Moderate[C₇H₄O]⁺
76Moderate[C₆H₄]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

IR Spectroscopy (FTIR)

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Compound This compound Dissolution Dissolution in Solvent Compound->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR IR FTIR Dissolution->IR MS GC-MS Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Library Search, Fragmentation Analysis) MS->Process_MS Structure Confirm Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

A Technical Guide to Commercial 3'-Nitropropiophenone: Sourcing, Purity, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for 3'-Nitropropiophenone, a key building block in pharmaceutical and chemical synthesis. This document details commercial suppliers, typical purity specifications, and the analytical methodologies employed for its characterization, offering a critical resource for researchers and developers requiring high-quality starting materials.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered at purities ranging from 97% to over 98%, with Gas Chromatography (GC) being the most commonly cited method for purity assessment. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Purity of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAnalytical Method
Sigma-Aldrich17408-16-1C₉H₉NO₃179.1798%Not specified on all documents, GC often used for similar products.
Tokyo Chemical Industry (TCI)17408-16-1C₉H₉NO₃179.18>98.0%GC
AK Scientific, Inc.17408-16-1C₉H₉NO₃179.17Not specifiedNot specified
Santa Cruz Biotechnology, Inc.17408-16-1C₉H₉NO₃179.17Not specifiedNot specified
Leap Chem Co., Ltd.17408-16-1C₉H₉NO₃179.17Not specifiedNot specified

Synthesis, Potential Impurities, and Purification

Understanding the synthetic route of this compound is crucial for anticipating potential impurities. The most common industrial synthesis is the Friedel-Crafts acylation of nitrobenzene (B124822) with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2][3].

Potential Impurities:

Based on this synthesis, potential impurities may include:

  • Isomeric Nitropropiophenones: Positional isomers (2'- and 4'-nitropropiophenone) can be formed as byproducts.

  • Unreacted Starting Materials: Residual nitrobenzene and propanoyl chloride.

  • Polysubstituted Products: Di-acylated nitrobenzene species.

  • Solvent Residues: From the reaction and workup steps.

  • Catalyst Residues: Traces of the Lewis acid catalyst.

Purification:

A common laboratory and industrial purification method for aromatic ketones like this compound is recrystallization[4][5][6][7].

Experimental Protocols for Purity Determination

Accurate determination of purity is paramount for ensuring the quality and consistency of research and development outcomes. The following are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for separating and analyzing volatile and semi-volatile compounds. It is the most frequently cited method for determining the purity of commercial this compound.

Table 2: General GC Protocol for Purity Analysis of Aromatic Ketones

ParameterRecommended Conditions
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Capillary column suitable for aromatic compounds (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow or pressure mode
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Detector Temperature 280 °C
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of ~1 mg/mL.
Data Analysis Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. While less commonly cited by suppliers for this specific compound, it is an excellent orthogonal method to GC for purity verification.

Table 3: General HPLC Protocol for Purity Analysis of Nitrophenyl Ketones

ParameterRecommended Conditions
Instrument HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A typical starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm or a wavelength of maximum absorbance for this compound.
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5 mg/mL.
Data Analysis Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can provide a highly accurate and direct measure of purity without the need for a specific reference standard of the analyte[8][9][10][11][12].

Table 4: General ¹H-qNMR Protocol for Purity Determination

ParameterRecommended Conditions
Instrument NMR Spectrometer (e.g., 400 MHz or higher)
Solvent A deuterated solvent in which both the sample and an internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
Internal Standard A high-purity, stable compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation Accurately weigh ~10-20 mg of the this compound sample and ~5-10 mg of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent. Transfer an aliquot to an NMR tube.
Acquisition Parameters A 90° pulse angle, a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
Processing Manual phase and baseline correction.
Data Analysis Purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.

Workflow and Process Diagrams

To provide a clearer understanding of the lifecycle of commercially available this compound, the following diagrams illustrate the general synthesis and purification workflow, as well as a typical analytical workflow for purity assessment.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Nitrobenzene Nitrobenzene Reaction_Mixture Reaction_Mixture Nitrobenzene->Reaction_Mixture Propanoyl Chloride, AlCl₃ Quenching Quenching Reaction_Mixture->Quenching Acidic Workup Extraction Extraction Quenching->Extraction Organic Solvent Washing Washing Extraction->Washing Aqueous Washes Drying Drying Washing->Drying Drying Agent Solvent_Removal Solvent_Removal Drying->Solvent_Removal Evaporation Recrystallization Recrystallization Solvent_Removal->Recrystallization Suitable Solvent Filtration_Drying Filtration_Drying Recrystallization->Filtration_Drying Isolation Pure_Product Pure_Product Filtration_Drying->Pure_Product This compound

Figure 1: General workflow for the synthesis and purification of this compound.

Purity_Analysis_Workflow cluster_analytical_methods Purity Assessment Sample This compound Sample Sample_Prep Sample_Prep Sample->Sample_Prep Weighing & Dissolution GC_Analysis Gas Chromatography (GC) Sample_Prep->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Sample_Prep->HPLC_Analysis qNMR_Analysis Quantitative NMR (qNMR) Sample_Prep->qNMR_Analysis Purity_Report Certificate of Analysis GC_Analysis->Purity_Report Area % HPLC_Analysis->Purity_Report Area % qNMR_Analysis->Purity_Report Absolute Molar %

Figure 2: Typical analytical workflow for the purity assessment of this compound.

References

A Technical Guide to the Discovery and History of Substituted Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries, historical development, and key synthetic methodologies of substituted aromatic ketones. It provides a technical overview for professionals in organic synthesis, medicinal chemistry, and drug development, tracing the evolution of these crucial compounds from foundational 19th-century reactions to their role in modern pharmacology.

Foundational Discoveries: The Birth of Aromatic Ketone Synthesis

The story of substituted aromatic ketones is intrinsically linked to the development of reactions that enabled the formation of a carbon-carbon bond between an aromatic ring and a carbonyl group. Two 19th-century discoveries laid the groundwork for virtually all subsequent work in this field: the Friedel-Crafts acylation and the Claisen-Schmidt condensation.

The Friedel-Crafts Acylation (1877)

In 1877, French chemist Charles Friedel and his American collaborator James Mason Crafts published their discovery of a new method to attach substituents to an aromatic ring.[1] This set of reactions, now known as the Friedel-Crafts reactions, includes both alkylation and acylation and proceeds via electrophilic aromatic substitution.[1][2]

The Friedel-Crafts acylation specifically involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][4] The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic aromatic ring to form the aromatic ketone.[5]

A key distinction from Friedel-Crafts alkylation is that the acylation reaction requires a stoichiometric amount of the Lewis acid catalyst. This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, preventing it from participating in further reactions.[1][4] This deactivation of the product also has the significant advantage of preventing further acylation of the ring.

The Claisen-Schmidt Condensation (1880-1881)

Independently, German chemists Rainer Ludwig Claisen and J. Gustav Schmidt published their work on the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen.[6] This reaction, a type of crossed aldol condensation, became the cornerstone for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones) and related α,β-unsaturated ketones.[6][7]

The mechanism involves the formation of a resonance-stabilized enolate from the ketone in the presence of a base (e.g., sodium hydroxide). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the conjugated chalcone structure.[7]

Key Historical Figures

Charles Friedel (1832-1899): A French chemist and mineralogist, Friedel's work extended beyond the famous reaction that bears his name. He studied at the Sorbonne and worked in the laboratory of Charles Adolphe Wurtz.[8][9] His research interests were diverse, including work on ketones, aldehydes, and organosilicon compounds.[8] The discovery that launched his name into the annals of organic chemistry was reportedly accidental, stemming from an observation of HCl evolution when studying amyl chloride with metallic aluminum, which led to the investigation of aluminum chloride as a catalyst.[8]

James Mason Crafts (1839-1917): An American chemist and a graduate of Harvard University, Crafts met Friedel in Paris while working in Wurtz's laboratory.[10][11] Their collaboration proved to be one of the most fruitful in organic chemistry. Crafts later became a professor of organic chemistry and served as the President of the Massachusetts Institute of Technology (MIT).[10][11]

Rainer Ludwig Claisen (1851-1930) & J. Gustav Schmidt: These two chemists independently developed the condensation reaction for chalcone synthesis. Claisen, along with A. Claparède, published their findings on the condensation of ketones with aldehydes in 1881, which is recognized as the first synthesis of the parent chalcone molecule.[6][7] Schmidt published his related findings on the reaction of acetone with aromatic aldehydes in the presence of alkali hydroxides in the same year.[6]

Wilhelm Michler (1846-1889): A German chemist who studied under Victor Meyer, Michler first synthesized the important dye intermediate bis(dimethylamino)benzophenone, now known as Michler's ketone.[5][10] His synthesis involved the condensation of dimethylaniline with phosgene.[12]

Core Synthetic Methodologies: Experimental Protocols

The following sections provide detailed protocols for the synthesis of representative substituted aromatic ketones, illustrating the foundational reactions.

Friedel-Crafts Acylation: Synthesis of Acetophenone

This protocol describes the acylation of benzene with acetyl chloride to produce acetophenone.

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride

  • Ice

  • Round-bottom flask with reflux condenser and dropping funnel

  • Drying tube

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a reflux condenser and a dropping funnel. The apparatus must be protected from atmospheric moisture with a drying tube, as aluminum chloride is highly water-sensitive.[3][5]

  • Initial Charge: Place 40 mL of anhydrous benzene and 20.0g (0.15 mol) of anhydrous aluminum chloride into the flask.[8]

  • Addition of Acylating Agent: Cool the mixture in an ice/water bath. Slowly add 6.0 mL (0.06 mol) of acetyl chloride dropwise from the dropping funnel over 10-15 minutes. Control the rate of addition to prevent the reaction from becoming too vigorous.[5][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture under reflux in a water bath for approximately 30 minutes, or until the evolution of HCl gas ceases.[8]

  • Work-up (Quenching): Cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully and slowly pour the mixture into a beaker containing 50g of crushed ice and 50 mL of concentrated HCl. This decomposes the aluminum chloride-ketone complex.[3][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Wash the organic layer sequentially with water, 5% NaOH solution, and finally with water again.[3]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄. Filter to remove the drying agent. Remove the benzene solvent by simple distillation. The remaining liquid is crude acetophenone.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 198-202 °C.[8]

Claisen-Schmidt Condensation: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)

This protocol describes the base-catalyzed condensation of benzaldehyde and acetophenone.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Rectified Spirit (Ethanol)

  • Water

  • Beaker or Erlenmeyer flask

Procedure:

  • Preparation: In a flask, dissolve sodium hydroxide in water to create an aqueous alkali solution. Cool the solution in an ice bath.[13]

  • Reactant Mixture: In a separate beaker, mix benzaldehyde and acetophenone in rectified spirit (ethanol).[13]

  • Reaction: Slowly add the benzaldehyde-acetophenone solution to the cold NaOH solution with constant stirring. Maintain the temperature below 30 °C.

  • Precipitation: Continue stirring for 2-3 hours. A pale yellow solid (chalcone) will precipitate.

  • Isolation: Filter the solid product using suction filtration.

  • Washing and Drying: Wash the crystals thoroughly with cold water to remove any residual base. Allow the product to dry completely.

  • Purification: If necessary, the crude chalcone can be recrystallized from ethanol.

Synthesis of Michler's Ketone

This protocol describes a high-yield synthesis from 4,4'-dichlorobenzophenone.

Materials:

  • 4,4'-dichlorobenzophenone

  • 25% aqueous solution of dimethylamine

  • Copper catalyst (e.g., cuprous chloride, cupric oxide)

  • Hydrochloric Acid

  • Aqueous Ammonia

  • Autoclave

Procedure:

  • Charge Autoclave: In a sealed autoclave, place 150g of 4,4'-dichlorobenzophenone, 10g of cuprous chloride, 10g of cupric oxide, and 1200 cc of a 25% aqueous dimethylamine solution.[14]

  • Reaction: Seal the autoclave and heat it in an electrically heated lead bath. Rotate the autoclave for 27 hours at 230 °C. The reaction occurs under superatmospheric pressure.[14]

  • Cooling and Extraction: Remove the autoclave from the bath and allow it to cool. Decant the supernatant dimethylamine solution.

  • Work-up: Remove the solid product from the autoclave and dissolve it in hydrochloric acid. Filter the solution to remove solid copper particles and dilute it to a volume of three liters.[14]

  • Neutralization and Precipitation: Neutralize the acidic solution with aqueous ammonia, then cool and filter the resulting precipitate.

  • Washing and Drying: Wash the light brown product with water and dry it in an oven at 105 °C. The final product should be a greenish-blue solid. A yield of 96% or more can be achieved with this method.[14]

Quantitative Data and Characterization

The efficiency of synthesis and the identity of the resulting ketones are confirmed through quantitative analysis and spectroscopy.

Comparative Yields of Synthesis Methods

The following table summarizes typical yields for the synthesis of various aromatic ketones using different methodologies.

Product KetoneAromatic SubstrateAcylating/Condensing AgentCatalyst/BaseMethodYield (%)Reference
AcetophenoneBenzeneAcetyl ChlorideAlCl₃Friedel-Crafts~70-80%[5]
4-MethoxyacetophenoneAnisoleAcetic AnhydrideAlCl₃Friedel-CraftsLow (6.9%)[15]
3-Methoxy-4'-methylbenzophenoneToluene3-Methoxybenzoyl ChlorideAlCl₃Friedel-CraftsQuantitative[4]
ChalconeAcetophenoneBenzaldehydeNaOHClaisen-SchmidtHigh[13]
DibenzylideneacetoneAcetoneBenzaldehydeNaOHClaisen-SchmidtQuantitative[6]
Michler's Ketone4,4'-dichlorobenzophenoneDimethylamineCopperAmination>96%[14]
Naphthyl KetonesPropargyl Esters-Ag(I) / PPh₃Tandem Cyclization48-94%[16]
Note: The low yield reported for 4-methoxyacetophenone in this specific student experiment may not be representative of optimized industrial processes.
Spectroscopic Data of Representative Aromatic Ketones

Spectroscopic analysis is crucial for confirming the structure of the synthesized products.

Table 2: Spectroscopic Data for Acetophenone (C₈H₈O)

TechniqueKey Peaks / ShiftsReference
¹H NMR (CDCl₃)δ 7.97 (d, 2H, Ar-H ortho to C=O), δ 7.58 (t, 1H, Ar-H para to C=O), δ 7.47 (t, 2H, Ar-H meta to C=O), δ 2.62 (s, 3H, -CH₃)[17]
¹³C NMR (CDCl₃)δ 198.1 (C=O), δ 137.1 (Ar-C ipso to C=O), δ 133.0 (Ar-C para), δ 128.5 (Ar-C meta), δ 128.2 (Ar-C ortho), δ 26.5 (-CH₃)[17][18]
IR (neat)~3060 cm⁻¹ (Ar C-H stretch), ~1685 cm⁻¹ (C=O stretch, strong), ~1600, 1450 cm⁻¹ (Ar C=C stretch)[18]

Table 3: Spectroscopic Data for Benzophenone (C₁₃H₁₀O)

TechniqueKey Peaks / ShiftsReference
¹H NMR δ ~7.8 (m, 4H), δ ~7.5-7.6 (m, 6H)[19]
¹³C NMR δ ~196 (C=O), δ ~138 (Ar-C ipso), δ ~132 (Ar-C para), δ ~130 (Ar-C ortho), δ ~128 (Ar-C meta)[20]
IR ~1652-1660 cm⁻¹ (C=O stretch, strong), ~1600, 1450 cm⁻¹ (Ar C=C stretch)[21]
Microwave Rotational Constants A = 1692.88 MHz, B = 412.64 MHz, C = 353.87 MHz[11]

Role in Drug Discovery and Signaling Pathways

Substituted aromatic ketones are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their rigid structures and reactive carbonyl group make them ideal for interacting with biological targets like enzymes and transcription factors.

Chalcones and the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is a critical regulator of inflammatory responses, cell survival, and immunity.[1] Dysregulation of the NF-κB pathway is implicated in many inflammatory diseases and cancers. Chalcones have been identified as potent inhibitors of this pathway.[22][23]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by signals like Tumor Necrosis Factor α (TNFα), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[1][23]

Chalcones can block this pathway at several key points:

  • Inhibition of IKK: Some chalcones, like butein, can directly inhibit the IKK complex, preventing the phosphorylation of IκBα.[22][23]

  • Prevention of IκBα Degradation: By blocking IKK, chalcones prevent the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[22]

  • Interference with DNA Binding: Other chalcones may interfere directly with the ability of the NF-κB complex to bind to DNA in the nucleus.[1]

NF_kB_Pathway_Inhibition cluster_stimulus Extracellular Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) IkB_p65_p50 IκB-NF-κB (Inactive) IkB->IkB_p65_p50 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p65_p50 NF-κB (p65/p50) p65_p50->IkB_p65_p50 p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IkB_p65_p50->IkB IkB_p65_p50->p65_p50 Chalcones_1 Chalcones Chalcones_1->IkB Prevents Degradation DNA DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Chalcones_2 Chalcones Chalcones_2->p65_p50_nuc Inhibits DNA Binding Synthesis_Workflow start Conceptualization (Target Molecule Design) reagents Reagent Preparation (Anhydrous Conditions) start->reagents reaction Reaction Setup & Execution (e.g., Friedel-Crafts) reagents->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation, Recrystallization, Chromatography) workup->purification characterization Structure Confirmation (NMR, IR, MS, MP/BP) purification->characterization final_product Pure Characterized Product characterization->final_product Drug_Screening_Workflow start Library of Synthesized Aromatic Ketones invitro In Vitro Screening (Enzyme Inhibition Assays, Cell-based Assays) start->invitro hit_id Hit Identification (Active Compounds) invitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship, Analogue Synthesis) hit_id->lead_opt lead_opt->invitro Iterative Refinement invivo In Vivo Testing (Animal Models) lead_opt->invivo candidate Drug Candidate invivo->candidate

References

The Strategic Role of 3'-Nitropropiophenone as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Nitropropiophenone (CAS No. 17408-16-1) is an aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis.[1] Characterized by a propiophenone (B1677668) backbone with a nitro group at the meta-position of the phenyl ring, its unique structure offers a gateway to a multitude of chemical transformations.[2] This versatility makes it an indispensable building block, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and dyes.[1] This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, synthesis, chemical reactivity, and significant applications, with a focus on its role in drug development and research.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow crystalline solid at room temperature.[1] It is largely insoluble in water but shows moderate solubility in common organic solvents like ethanol, acetone, and dichloromethane.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₉H₉NO₃[3][4]
Molecular Weight 179.17 g/mol [5]
Melting Point 98-101 °C[6][7]
Boiling Point 254.5 °C at 760 mmHg[6][]
Density 1.199 g/cm³[6][]
CAS Number 17408-16-1[3][9]
Assay/Purity ≥98%

Spectroscopic studies, including FTIR and FT Raman spectra, have been conducted to characterize this compound in the regions of 3500-100 cm⁻¹.[7]

Synthesis and Production

The industrial preparation of this compound is typically achieved through electrophilic substitution reactions, such as the Friedel-Crafts acylation of nitrobenzene (B124822) or related substrates.[1] This method involves reacting a suitable aromatic compound with a propanoyl chloride derivative under acidic catalytic conditions, commonly using aluminum chloride.[1] To ensure a high yield and prevent side reactions, these processes are conducted under controlled temperature and anhydrous conditions.[1]

Synthesis_Workflow A Nitrobenzene (or related substrate) C Friedel-Crafts Acylation (AlCl₃ Catalyst) A->C B Propanoyl Chloride B->C D This compound C->D Nitro_Reduction Start This compound Process Reduction (e.g., H₂, Pd/C) Start->Process End 3'-Aminopropiophenone Process->End Bromination_Reaction Start This compound Reagents Bromine (Br₂) Acetic Acid Start->Reagents Product 2-Bromo-1-(3-nitrophenyl) propan-1-one Reagents->Product Applications_Pathway Intermediate This compound Pharma Pharmaceuticals (APIs) Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Dyes Dyes & Pigments Intermediate->Dyes Research Research & Development (Fine Chemicals) Intermediate->Research

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Nitropropiophenone from Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3'-Nitropropiophenone, a valuable intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] The synthesis is a two-step process beginning with the Friedel-Crafts acylation of benzene (B151609) to yield propiophenone (B1677668), followed by the nitration of propiophenone to produce the final product, this compound.

Reaction Pathway

The overall synthesis involves two key transformations:

  • Step 1: Friedel-Crafts Acylation: Benzene is acylated with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride, to form propiophenone.[2]

  • Step 2: Nitration: Propiophenone is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the meta position of the benzene ring, yielding this compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperatureReaction TimeYield
1. Acylation BenzenePropionyl ChlorideAluminum Chloride (AlCl₃)Benzene10°C then reflux~30 minutes~63%
2. Nitration PropiophenoneNitric Acid (conc.)Sulfuric Acid (conc.)None-5 to 0°C~45 minutes~55%

Experimental Protocols

Step 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts acylation procedures.[4][5][6]

Materials:

  • Benzene (anhydrous)

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Ice

  • Water

  • Saturated sodium carbonate solution

  • Round-bottom flask (250 mL)

  • Stirring apparatus

  • Dropping funnel

  • Condenser

  • Heating mantle

Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a fume hood. Ensure all glassware is dry.

  • To the flask, add 22 g of anhydrous aluminum chloride and 37 mL of anhydrous benzene.

  • Cool the flask in a cold-water bath to approximately 10°C.

  • While stirring, slowly add propionyl chloride from the dropping funnel to the benzene-aluminum chloride mixture.

  • After the addition is complete, remove the cold-water bath and heat the mixture to reflux for about 30 minutes to complete the reaction.

  • After reflux, cool the reaction mixture and slowly pour it over a mixture of crushed ice and water to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.

  • The resulting propiophenone can be further purified by vacuum distillation.

Step 2: Synthesis of this compound via Nitration

This protocol is based on the nitration of similar aromatic ketones.[7][8]

Materials:

  • Propiophenone

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Ethanol

  • Erlenmeyer flask (1 L, wide-mouthed)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • In a 1 L wide-mouthed Erlenmeyer flask, place 150 mL of concentrated sulfuric acid.

  • Immerse the flask in an ice-salt bath and cool the acid to 0°C or below.

  • While stirring vigorously, slowly add 0.5 moles of propiophenone, ensuring the temperature does not exceed 5°C.

  • Prepare the nitrating mixture by carefully adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid and cool it.

  • Add the cooled nitrating mixture dropwise to the propiophenone-sulfuric acid solution. Maintain the reaction temperature at 0°C or below. The addition should take approximately 45 minutes.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Pour the reaction mixture into a beaker containing 750 g of crushed ice and 1.5 L of water with vigorous stirring.

  • The product, this compound, will precipitate as a yellow solid.

  • Filter the solid using suction filtration and wash it with cold water to remove any remaining acid.

  • Further purification can be achieved by recrystallization from ethanol. The melting point of this compound is approximately 98-101°C.[9][10]

Visualized Synthesis Pathway

Synthesis_of_3_Nitropropiophenone Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation Nitropropiophenone This compound Propiophenone->Nitropropiophenone Nitration reagent1 Propionyl Chloride, AlCl₃ reagent2 conc. HNO₃, conc. H₂SO₄

Caption: Synthesis pathway of this compound from Benzene.

References

Application Notes and Protocols: Synthesis of Propiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone (B1677668) is a valuable ketone intermediate in organic synthesis, widely utilized in the pharmaceutical industry as a precursor for various active pharmaceutical ingredients (APIs), such as the analgesic dextropropoxyphene. The Friedel-Crafts acylation of benzene (B151609) with propionyl chloride or propionic anhydride (B1165640) stands as the most prominent and industrially significant method for its synthesis.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. The use of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential to facilitate the formation of the acylium ion electrophile.[1][3] A key advantage of this acylation reaction over Friedel-Crafts alkylation is the deactivation of the product ketone towards further substitution, which effectively prevents polysubstitution.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of propiophenone, summarizing key reaction parameters and yields to aid researchers in achieving efficient and reproducible results.

Reaction Mechanism

The Friedel-Crafts acylation of benzene with propionyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with propionyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[3][4]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, propiophenone. The catalyst is regenerated in this step.

The resulting propiophenone forms a stable complex with the aluminum chloride, necessitating the use of stoichiometric or slightly excess amounts of the catalyst. This complex is then hydrolyzed during the workup to liberate the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Friedel-Crafts acylation synthesis of propiophenone, providing a comparative overview of reaction conditions and reported yields.

ParameterValueNotes
Reactants
BenzeneTypically serves as both reactant and solvent.[2]Can be used in stoichiometric amounts or as the solvent.
Propionyl Chloride1.0 equivalentThe limiting reagent in most laboratory preparations.
Catalyst
Aluminum Chloride (AlCl₃)1.1 - 1.25 equivalentsA slight excess is generally required to drive the reaction to completion.[5][6]
Reaction Conditions
Temperature0 - 5 °CLow temperatures are used to control the exothermic reaction and minimize side products.[2]
Reaction Time2 - 12 hoursReaction progress should be monitored (e.g., by TLC) to determine completion.[5][6]
SolventBenzene or Dichloromethane (B109758)Benzene can act as both reactant and solvent; dichloromethane is also commonly used.[2][5]
Yields
Laboratory Scale Yield70 - 80%Typical yields after purification.[2]
Industrial Scale Yield> 90%Optimized for continuous flow reactors.[2]

Experimental Protocols

This section details a standard laboratory protocol for the synthesis of propiophenone via Friedel-Crafts acylation.

Materials and Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Propionyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Pentane (B18724) or other suitable solvent for recrystallization

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.25 eq.) and suspend it in a suitable solvent like anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add propionyl chloride (1.0 eq.) dropwise to the cooled and stirred AlCl₃ suspension.

  • Addition of Benzene: After the addition of propionyl chloride, add benzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.[5]

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a large beaker with stirring to manage the exothermic quench.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a 5% aqueous NaOH solution.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an off-white crystalline solid, can be purified by recrystallization from a suitable solvent like pentane to yield pure propiophenone.[5]

Visualizations

Reaction Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis

Friedel_Crafts_Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl₃ Benzene Benzene AreniumIon Arenium Ion (σ-complex) Benzene->AreniumIon AlCl3 AlCl₃ (Catalyst) AlCl3->AcyliumIon AcyliumIon->AreniumIon Electrophilic Attack Propiophenone Propiophenone AreniumIon->Propiophenone - H⁺ HCl HCl AreniumIon->HCl

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Workflow for Propiophenone Synthesis

Propiophenone_Synthesis_Workflow Start Start: Setup Dry Glassware Add_AlCl3 Add AlCl₃ and Solvent Start->Add_AlCl3 Cool Cool to 0°C Add_AlCl3->Cool Add_PropionylChloride Add Propionyl Chloride Cool->Add_PropionylChloride Add_Benzene Add Benzene Add_PropionylChloride->Add_Benzene React React at 0°C then RT Add_Benzene->React Quench Quench with Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize Evaporate->Purify End End: Pure Propiophenone Purify->End

References

Application Notes & Protocols: Synthesis of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3'-Nitropropiophenone via the electrophilic aromatic nitration of propiophenone (B1677668). The methodology is based on the well-established use of a mixed acid nitrating agent, consisting of concentrated nitric acid and sulfuric acid. Detailed procedures for the reaction, isolation, and purification by recrystallization are presented. The document also includes tables of quantitative data for all reagents and the product, diagrams illustrating the reaction mechanism and experimental workflow, and essential safety information. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1]

Reaction Scheme

The nitration of propiophenone proceeds via an electrophilic aromatic substitution mechanism. The acyl group is a meta-director, yielding this compound as the major product.

Propiophenone + HNO₃ (H₂SO₄) → this compound + H₂O

Materials and Reagents

A summary of the required materials and their relevant physical properties is provided below.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )DensityMelting Point (°C)Boiling Point (°C)Notes
PropiophenoneC₉H₁₀O134.181.009 g/mL (25 °C)[2][3]17-19[2][3]218[2][4]Starting material.
Sulfuric Acid (conc.)H₂SO₄98.08~1.84 g/mL (95-98%)[5][6]10337Catalyst and dehydrating agent. Corrosive.
Nitric Acid (conc.)HNO₃63.01~1.41-1.51 g/mL (68-70%)[7][8]-4283Nitrating agent. Strong oxidizer. Corrosive.
Ethanol (B145695) (95%)C₂H₅OH46.07~0.81 g/mL-11478Recrystallization solvent.
Deionized WaterH₂O18.021.00 g/mL0100For washing and quenching.
IceH₂O (solid)18.02~0.92 g/mL0-For quenching and cooling baths.

Equipment

  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer (-20 to 100 °C range)

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Mortar and pestle

  • Hot plate/stirrer

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the reliable nitration procedure for acetophenone, a structurally similar ketone.[9] The key to a successful nitration is rigorous temperature control.

  • Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.

  • Acid Addition: Carefully add 100 mL of concentrated sulfuric acid to the flask. Begin stirring and allow the acid to cool to 0 °C or below.

  • Substrate Addition: Weigh 26.8 g (0.20 mol) of propiophenone. Add the propiophenone dropwise from the dropping funnel to the cold, stirred sulfuric acid. Maintain the temperature below 5 °C during the addition. After addition is complete, cool the mixture to between -5 °C and 0 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 16.0 mL (~0.25 mol) of concentrated nitric acid to 40 mL of concentrated sulfuric acid. Cool this mixture to room temperature.

  • Nitration: Add the nitrating mixture to the dropping funnel. Add the mixture dropwise to the cold, vigorously stirred solution of propiophenone in sulfuric acid. The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above 0 °C.[9] This addition should take approximately 45-60 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

  • Quenching: Prepare a large beaker containing 500 g of crushed ice and 500 mL of water. Pour the reaction mixture slowly and with vigorous manual stirring into the ice-water mixture. A yellow solid will precipitate.

  • Isolation: Allow the ice to melt completely. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Transfer the solid product to a mortar and triturate thoroughly with two 200-mL portions of cold deionized water to remove residual acid. After each wash, collect the solid by vacuum filtration. Next, wash the filter cake with two 20-mL portions of ice-cold 95% ethanol to remove oily byproducts.[9] Press the solid as dry as possible on the filter.

Purification by Recrystallization

The crude product is purified by recrystallization from ethanol to yield a pale yellow crystalline solid.[10]

  • Dissolution: Transfer the crude, dried this compound to a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: Add approximately 60-80 mL of 95% ethanol. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves at the boiling point of the solvent.[11]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Final Wash: Wash the crystals on the filter with a small amount (10-15 mL) of ice-cold 95% ethanol to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

Data Presentation

Product Characterization
PropertyValueSource(s)
Appearance White to pale yellow crystalline solid[2]
Melting Point 98-101 °C
Molecular Weight 179.17 g/mol
Expected Yield 50-60% (based on analogous reactions)[9]
Analytical Techniques

The identity and purity of the synthesized this compound can be confirmed using the following standard analytical methods.

TechniquePurposeExpected Observations
Melting Point Assess puritySharp melting range close to the literature value (98-101 °C).
FTIR Spectroscopy Functional group identificationPresence of C=O (ketone), aromatic C-H, and characteristic N-O stretching bands for the nitro group.
¹H NMR Spectroscopy Structural elucidationAromatic protons in the meta-substituted pattern, and signals for the ethyl group (triplet and quartet).
¹³C NMR Spectroscopy Structural confirmationSignals for the carbonyl carbon, aromatic carbons (with shifts influenced by the nitro and acyl groups), and ethyl group carbons.

Note: Reference spectra for this compound are available in public databases such as the NIST WebBook and PubChem.[12][13]

Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Nucleophilic Attack & Formation of Sigma Complex cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ H2O H₂O HNO3->H2O + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2SO4_2 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) H2O->NO2_plus - HSO₄⁻ Propiophenone Propiophenone Ring SigmaComplex Sigma Complex (Resonance Stabilized) Propiophenone->SigmaComplex + NO₂⁺ FinalProduct This compound SigmaComplex->FinalProduct - H⁺ (to HSO₄⁻)

Caption: Mechanism of electrophilic aromatic nitration of propiophenone.

Experimental Workflow

G start Start: Reagents & Glassware setup Assemble Reaction Apparatus (3-Neck Flask, Stirrer, Funnel) start->setup cool_h2so4 Cool H₂SO₄ to < 0°C in Ice-Salt Bath setup->cool_h2so4 add_prop Add Propiophenone Dropwise (Keep Temp < 5°C) cool_h2so4->add_prop prep_nitro Prepare Nitrating Mixture (HNO₃ + H₂SO₄) add_prop->prep_nitro nitration Add Nitrating Mixture Dropwise (Keep Temp < 0°C) add_prop->nitration prep_nitro->nitration quench Pour Reaction Mixture onto Ice-Water nitration->quench isolate Isolate Crude Product by Vacuum Filtration quench->isolate wash Wash Solid with H₂O and Cold EtOH isolate->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize cool_crystals Cool Slowly to Form Crystals recrystallize->cool_crystals filter_pure Filter Purified Product cool_crystals->filter_pure dry Dry Final Product filter_pure->dry characterize Characterize Product (MP, FTIR, NMR) dry->characterize end End characterize->end

Caption: Overall workflow for the synthesis and purification of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All operations should be performed in a well-ventilated chemical fume hood.

  • Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. They are also strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around.

  • Nitration Reaction: The nitration of aromatic compounds is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, producing large amounts of toxic nitrogen oxide gases. Ensure the cooling bath is efficient and monitor the temperature closely during the addition of the nitrating mixture.

  • Nitro Compounds: this compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic aqueous waste should be neutralized before disposal.

References

Experimental protocol for 3'-Nitropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3'-Nitropropiophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate widely utilized in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other target molecules.[1][2] Its chemical structure, featuring both a ketone and a nitro group, allows for a range of chemical transformations, such as the reduction of the nitro group to an amine, making it a versatile building block.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the nitration of propiophenone (B1677668).

Principle

The synthesis of this compound is achieved through the electrophilic aromatic substitution of propiophenone.[1] In this reaction, a nitrating mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion. The propiophenone, with its deactivating carbonyl group, directs the substitution primarily to the meta position on the aromatic ring, yielding this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
PropiophenoneC₉H₁₀O134.1818-20Colorless liquidN/A
This compound C₉H₉NO₃ 179.17 [3][4]98-101 [5]Yellowish crystalline powder or solid [6]~85-95

Experimental Protocol

This protocol is adapted from the well-established nitration of acetophenone.[7]

Materials and Reagents
  • Propiophenone (Phenyl ethyl ketone)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol (B145695)

  • Activated Carbon

  • Crushed Ice

  • Distilled Water

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath or dry ice-ethanol bath

  • Büchner funnel and flask

  • Beakers

  • Glass stirring rod

Procedure

1. Reaction Setup: a. In a fume hood, equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. b. Place 40 mL of concentrated sulfuric acid into the flask. c. Begin stirring and cool the flask in an ice-salt bath until the internal temperature drops to 0 °C.

2. Addition of Propiophenone: a. Slowly add 0.125 mol of propiophenone dropwise from the dropping funnel into the cooled sulfuric acid. b. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C during the addition.

3. Preparation of Nitrating Mixture: a. In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. b. Cool this mixture in an ice bath before use.

4. Nitration Reaction: a. Cool the propiophenone-sulfuric acid mixture down to -5 °C to -7 °C. b. Add the cooled nitrating mixture dropwise to the reaction flask over a period of approximately 30 minutes. c. Critically maintain the reaction temperature between -5 °C and 0 °C throughout the addition. d. After the addition is complete, continue to stir the mixture while maintaining the cooling for an additional 10-15 minutes.

5. Work-up and Isolation: a. Prepare a large beaker containing approximately 170 g of crushed ice and 375 mL of water. b. While stirring the ice-water mixture vigorously with a glass rod, slowly and carefully pour the reaction mixture onto the ice. c. A yellow solid product will precipitate. d. Continue stirring until all the ice has melted. e. Isolate the crude product by vacuum filtration using a Büchner funnel. f. Wash the solid product on the filter twice with 75 mL portions of cold water. Press the solid with a clean stopper to remove excess water.

6. Purification (Recrystallization): a. Transfer the crude product to a beaker and add 30-40 mL of ethanol. b. Heat the mixture gently to dissolve the solid. A small amount of activated carbon may be added to decolorize the solution. c. Hot filter the solution to remove the activated carbon. d. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization. e. Collect the purified yellow crystals of this compound by vacuum filtration. f. Wash the crystals with a small amount of cold ethanol and allow them to air dry. g. Determine the yield and measure the melting point of the final product.

Safety Precautions
  • All procedures should be conducted in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Handle organic solvents in a well-ventilated area away from ignition sources.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Reagents Propiophenone Propiophenone ConcH2SO4_1 Conc. H₂SO₄ ConcHNO3 Conc. HNO₃ ConcH2SO4_2 Conc. H₂SO₄ AddPropiophenone 2. Add Propiophenone - Maintain T < 5°C Propiophenone->AddPropiophenone ReactionSetup 1. Reaction Setup - Add Conc. H₂SO₄ to flask - Cool to 0°C ConcH2SO4_1->ReactionSetup NitratingMix 3. Prepare Nitrating Mixture - HNO₃ + H₂SO₄ - Cool mixture ConcHNO3->NitratingMix ConcH2SO4_2->NitratingMix ReactionSetup->AddPropiophenone Nitration 4. Nitration Reaction - Add nitrating mix dropwise - Maintain T between -5°C and 0°C AddPropiophenone->Nitration NitratingMix->Nitration Workup 5. Work-up - Pour onto ice water - Precipitate forms Nitration->Workup Isolation 6. Isolation - Vacuum filtration - Wash with cold water Workup->Isolation Purification 7. Purification - Recrystallize from Ethanol Isolation->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Applications of 3'-Nitropropiophenone in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Nitropropiophenone is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive nitro group and a ketone functional group, allows for a range of chemical transformations, making it a valuable building block in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role as a precursor to the antidepressant drug Bupropion.

Application Note 1: Synthesis of 3'-Aminopropiophenone (B72865)

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up a wide array of synthetic possibilities. The resulting 3'-aminopropiophenone is a key intermediate for the synthesis of various pharmaceuticals.

Experimental Protocol: Reduction of this compound using Tin(II) Chloride

This protocol describes the reduction of the nitro group to an amine using stannous chloride (SnCl2) in hydrochloric acid. This method is effective for the selective reduction of nitroarenes in the presence of other reducible functional groups like ketones.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl2·2H2O) (approximately 4-5 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid with stirring. The reaction is exothermic.

  • Attach a reflux condenser and heat the mixture at reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude 3'-aminopropiophenone.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound179.171-
Tin(II) chloride dihydrate225.634-5-
3'-Aminopropiophenone149.19-70-85

Application Note 2: Synthesis of Bupropion Precursor

This compound serves as a starting material for the synthesis of Bupropion, a widely used antidepressant and smoking cessation aid. The synthesis involves a multi-step process beginning with the transformation of this compound. A key precursor to Bupropion is 3'-chloropropiophenone (B116997).

Experimental Workflow for the Synthesis of 3'-Chloropropiophenone from this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Sandmeyer Reaction A This compound B 3'-Aminopropiophenone A->B SnCl2/HCl or Catalytic Hydrogenation C Aryldiazonium Salt (Intermediate) B->C NaNO2, HCl 0-5 °C D 3'-Chloropropiophenone C->D CuCl

Caption: Synthetic route from this compound to 3'-Chloropropiophenone.

Experimental Protocol: Sandmeyer Reaction for Conversion of 3'-Aminopropiophenone to 3'-Chloropropiophenone

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate.

Materials:

  • 3'-Aminopropiophenone

  • Sodium nitrite (B80452) (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Diazotization:

    • Dissolve 3'-aminopropiophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3'-chloropropiophenone.

    • Purify the product by vacuum distillation or column chromatography.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
3'-Aminopropiophenone149.191-
Sodium nitrite69.001.1-
Copper(I) chloride98.991.2-
3'-Chloropropiophenone168.61-60-75

Application Note 3: Synthesis of Bupropion

Bupropion is synthesized from 3'-chloropropiophenone through α-bromination followed by nucleophilic substitution with tert-butylamine (B42293).

Experimental Workflow for the Synthesis of Bupropion from 3'-Chloropropiophenone

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution A 3'-Chloropropiophenone B 2-Bromo-3'-chloropropiophenone (B15139) A->B Br2, Acetic Acid D Bupropion B->D C tert-Butylamine C->D

Caption: Final steps in the synthesis of Bupropion.

Experimental Protocol: α-Bromination of 3'-Chloropropiophenone

Materials:

  • 3'-Chloropropiophenone

  • Bromine (Br2)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3'-chloropropiophenone (1.0 equivalent) in acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add bromine (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice-cold water and extract the organic layer with dichloromethane.

  • Wash the organic extract with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to afford 2-bromo-3'-chloropropiophenone. This intermediate is often used in the next step without further purification.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
3'-Chloropropiophenone168.611.0-
Bromine159.811.0-
2-Bromo-3'-chloropropiophenone247.51-~85-90
Experimental Protocol: Synthesis of Bupropion

Materials:

  • 2-Bromo-3'-chloropropiophenone

  • tert-Butylamine

  • Acetonitrile

  • Hydrochloric acid (HCl) in ether or isopropanol

Procedure:

  • Dissolve 2-bromo-3'-chloropropiophenone (1 equivalent) in acetonitrile.

  • Add an excess of tert-butylamine (at least 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ether) and wash with water to remove the tert-butylamine hydrobromide salt.

  • Dry the organic layer and then bubble HCl gas through it, or add a solution of HCl in a suitable solvent, to precipitate Bupropion hydrochloride.

  • Filter the precipitate, wash with cold ether, and dry under vacuum to obtain Bupropion HCl.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Bromo-3'-chloropropiophenone247.511-
tert-Butylamine73.14>2-
Bupropion HCl276.20-75-85 (overall from 3'-chloropropiophenone)[1]

Mechanism of Action of Bupropion: Norepinephrine-Dopamine Reuptake Inhibition

Bupropion exerts its antidepressant and smoking cessation effects primarily by inhibiting the reuptake of two key neurotransmitters in the brain: norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA).

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Norepinephrine (NE) & Dopamine (DA) Vesicles synapse NE & DA presynaptic:f0->synapse Release net NET dat DAT synapse->net:f0 Reuptake synapse->dat:f0 Reuptake postsynaptic NE Receptors DA Receptors synapse->postsynaptic:f0 synapse->postsynaptic:f1 bupropion Bupropion bupropion->net:f0 Inhibits bupropion->dat:f0 Inhibits

Caption: Bupropion's mechanism of action in the synaptic cleft.

By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), Bupropion increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced signaling is believed to be responsible for its therapeutic effects.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its straightforward conversion to key intermediates like 3'-aminopropiophenone and 3'-chloropropiophenone provides a practical pathway for the synthesis of complex and important drugs such as Bupropion. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals interested in utilizing this important chemical building block.

References

Application Notes and Protocols for the Synthesis of Aniline Derivatives from 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-Nitropropiophenone is a versatile precursor in organic synthesis, particularly for the preparation of various aniline (B41778) derivatives. The strategic location of the nitro group on the aromatic ring and the presence of a ketone functionality make it an ideal starting material for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The primary transformation involves the chemoselective reduction of the nitro group to an amino group, yielding 3'-aminopropiophenone (B72865), a key building block for further derivatization. This document provides detailed application notes and experimental protocols for the synthesis of aniline derivatives from this compound, focusing on methodologies that ensure high yield and selectivity.

The reduction of the nitro group in the presence of a ketone can be challenging, but several methods have been developed to achieve this transformation with high efficiency. This document will focus on three primary methods:

  • Catalytic Hydrogenation: A widely used and highly efficient method for nitro group reduction.

  • Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, employing a hydrogen donor.

  • Metal-Mediated Reduction: Classic and robust methods using metals like iron or tin in acidic media.

These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Chemical Transformation and Signaling Pathway

The core chemical transformation discussed is the reduction of the nitro group of this compound to an amino group, forming 3'-aminopropiophenone. This aniline derivative can then serve as a versatile intermediate for a variety of subsequent reactions to generate a library of substituted aniline derivatives.

chemical_transformation This compound This compound 3'-Aminopropiophenone 3'-Aminopropiophenone This compound->3'-Aminopropiophenone Reduction Substituted Aniline Derivatives Substituted Aniline Derivatives 3'-Aminopropiophenone->Substituted Aniline Derivatives Further Derivatization

Caption: General reaction scheme for the synthesis of aniline derivatives.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Platinum on Titanium Dioxide (Pt/TiO₂)

This protocol is adapted from a highly efficient method for the reduction of the analogous 3'-nitroacetophenone (B493259), which demonstrates excellent chemoselectivity for the nitro group over the ketone.[1]

Materials:

  • This compound

  • 0.3 wt% Pt/TiO₂ catalyst

  • Ethanol (B145695) (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave reactor, add this compound (1 equivalent).

  • Add the 0.3 wt% Pt/TiO₂ catalyst (catalyst loading to be optimized, typically 1-5 mol%).

  • Add ethanol as the solvent (concentration to be optimized, e.g., 0.1 M).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3'-aminopropiophenone.

  • Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data (based on the analogous 3'-nitroacetophenone reduction): [1]

ParameterValue
Catalyst 0.3 wt% Pt/TiO₂
Conversion >99%
Selectivity 100%
Temperature 100°C
H₂ Pressure 10 atm
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium (B1175870) Formate (B1220265)

This method provides a convenient and safer alternative to using pressurized hydrogen gas. Ammonium formate serves as the in-situ source of hydrogen.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (B129727) or Ethanol (solvent)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and dissolve it in methanol or ethanol.

  • Add ammonium formate (3-5 equivalents).

  • Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol% by weight). Caution: Pd/C can be pyrophoric.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with the solvent used in the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the crude product.

  • Purify as needed.

Experimental Workflow for Catalytic Transfer Hydrogenation:

workflow_cth cluster_reaction Reaction Setup cluster_workup Work-up Dissolve this compound\nin Solvent Dissolve this compound in Solvent Add Ammonium Formate Add Ammonium Formate Dissolve this compound\nin Solvent->Add Ammonium Formate Add Pd/C under Inert Atmosphere Add Pd/C under Inert Atmosphere Add Ammonium Formate->Add Pd/C under Inert Atmosphere Reflux and Monitor by TLC Reflux and Monitor by TLC Add Pd/C under Inert Atmosphere->Reflux and Monitor by TLC Cool to Room Temperature Cool to Room Temperature Reflux and Monitor by TLC->Cool to Room Temperature Reaction Complete Filter through Celite Filter through Celite Cool to Room Temperature->Filter through Celite Remove Solvent Remove Solvent Filter through Celite->Remove Solvent Aqueous Work-up Aqueous Work-up Remove Solvent->Aqueous Work-up Dry and Concentrate Dry and Concentrate Aqueous Work-up->Dry and Concentrate Purification Purification Dry and Concentrate->Purification

Caption: Workflow for catalytic transfer hydrogenation.

Protocol 3: Metal-Mediated Reduction using Iron in Hydrochloric Acid (Fe/HCl)

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid (co-solvent)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water (or acetic acid).

  • Add iron powder (3-5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic.

  • Continue refluxing and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a Celite pad to remove excess iron and iron salts. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a solution of NaOH or Na₂CO₃ until the pH is ~8-9 to precipitate iron hydroxides.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to give the crude product.

  • Purify as required.

Data Presentation: Comparison of Reduction Methods

MethodCatalyst/ReagentSolventTemperatureKey AdvantagesPotential Drawbacks
Catalytic Hydrogenation Pt/TiO₂Ethanol80-120°CHigh selectivity and conversion.[1]Requires high-pressure equipment and H₂ gas.
Catalytic Transfer Hydrogenation Pd/C, HCOONH₄Methanol/EthanolRefluxSafer (no H₂ gas), mild conditions.Catalyst can be pyrophoric; work-up can be more extensive.
Metal-Mediated Reduction Fe/HClEthanol/WaterRefluxCost-effective, robust.Stoichiometric amounts of metal, acidic conditions, and extensive work-up.

Characterization of 3'-Aminopropiophenone

The expected product, 3'-aminopropiophenone, can be characterized by various spectroscopic techniques. Below is a summary of expected data based on the closely related 3'-aminoacetophenone.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, a triplet for the methyl group around 1.2 ppm, a quartet for the methylene (B1212753) group around 3.0 ppm, and a broad singlet for the amine protons.
¹³C NMR Carbonyl carbon signal around 200 ppm, aromatic carbons in the range of 115-150 ppm, and aliphatic carbons for the propyl chain.
IR Spectroscopy N-H stretching bands (two for a primary amine) around 3300-3500 cm⁻¹, a strong C=O stretching band around 1680 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 3'-aminopropiophenone (149.19 g/mol ).

Logical Relationship for Method Selection:

method_selection cluster_criteria Selection Criteria cluster_methods Recommended Method High Selectivity & Yield High Selectivity & Yield Catalytic Hydrogenation Catalytic Hydrogenation High Selectivity & Yield->Catalytic Hydrogenation Safety (Avoid H₂ gas) Safety (Avoid H₂ gas) Catalytic Transfer Hydrogenation Catalytic Transfer Hydrogenation Safety (Avoid H₂ gas)->Catalytic Transfer Hydrogenation Cost-Effectiveness Cost-Effectiveness Metal-Mediated Reduction Metal-Mediated Reduction Cost-Effectiveness->Metal-Mediated Reduction

Caption: Decision matrix for selecting a reduction method.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Chemoselective Reduction of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemoselective reduction of the nitro group in 3'-Nitropropiophenone to yield 3'-Aminopropiophenone, a valuable intermediate in pharmaceutical synthesis. The primary challenge in this transformation is the selective reduction of the nitro functionality without affecting the ketone group. This guide outlines and compares four effective methods: Catalytic Hydrogenation, Iron in Acidic Medium (Béchamp Reduction), Stannous Chloride (Tin(II) Chloride) Reduction, and Sodium Dithionite (B78146) Reduction. Each method's principles, advantages, and limitations are discussed, followed by detailed, step-by-step experimental protocols. A comparative data summary is provided to aid in method selection based on criteria such as yield, reaction conditions, and scalability.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1][2] 3'-Aminopropiophenone is a key building block for various pharmacologically active molecules. The synthesis of this compound from this compound requires a chemoselective reduction of the nitro group while preserving the propiophenone (B1677668) moiety. Several methods have been developed to achieve this transformation, each with its own set of advantages and disadvantages regarding yield, selectivity, cost, and environmental impact.[3][4] This document details four robust and widely used methods for this specific reduction.

Comparative Data of Reduction Methods

The following table summarizes the typical reaction conditions and yields for the chemoselective reduction of a nitro group in an aromatic ketone, providing a basis for comparison. The data is compiled from general procedures for aromatic nitro compounds and is applicable to this compound.

MethodReagent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)SelectivityNotes
Catalytic HydrogenationH₂, Pd/C (5-10%)Ethanol (B145695), Methanol, Ethyl Acetate (B1210297)25 - 602 - 885 - 98Good to ExcellentHighly efficient, but catalyst choice and reaction conditions are crucial to avoid ketone reduction.[5]
Iron in Acidic MediumFe powder, HCl/AcOHEthanol/Water, Acetic Acid80 - 1001 - 480 - 95ExcellentCost-effective and robust method with high chemoselectivity for the nitro group.[3]
Stannous Chloride ReductionSnCl₂·2H₂OEthanol, Ethyl Acetate25 - 781 - 385 - 95ExcellentMild conditions and high selectivity, but generates tin waste.[3]
Sodium Dithionite ReductionNa₂S₂O₄DMF/Water, Ethanol/Water25 - 601 - 575 - 90ExcellentVery mild and chemoselective, suitable for sensitive substrates.[1][6]

Experimental Workflow

The general workflow for the reduction of this compound involves reaction setup, monitoring, workup, and purification.

G cluster_0 Reaction Setup cluster_1 Reaction Progress cluster_2 Workup and Isolation cluster_3 Purification A Dissolve this compound in appropriate solvent B Add reducing agent/catalyst under controlled conditions A->B C Heat and stir reaction mixture for specified time B->C D Monitor reaction completion (e.g., by TLC) C->D E Cool reaction mixture and quench (if necessary) D->E F Neutralize and perform extractive workup E->F G Dry organic layer and concentrate in vacuo F->G H Purify crude product (Recrystallization or Chromatography) G->H I Characterize final product (NMR, MS, etc.) H->I

General experimental workflow for the reduction of this compound.

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium on carbon catalyst to efficiently reduce the nitro group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C) for 2-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3'-Aminopropiophenone.

  • Purify the product by recrystallization or column chromatography.

Method 2: Iron in Acidic Medium (Béchamp Reduction)

This classic method uses iron powder in an acidic medium, offering a cost-effective and highly selective reduction.[3]

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v, 10-15 mL per gram of substrate).

  • Add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux and then add concentrated HCl or glacial acetic acid (catalytic to stoichiometric amounts) dropwise.

  • Maintain the reaction at reflux with vigorous stirring for 1-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through Celite to remove excess iron and iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude product.

  • Purify as needed.

Method 3: Stannous Chloride (Tin(II) Chloride) Reduction

This method utilizes tin(II) chloride, which is a mild and effective reducing agent for aromatic nitro compounds, showing excellent chemoselectivity.[3]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Add stannous chloride dihydrate (3.0-5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux (for ethanol, ~78 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.

  • Slowly and carefully add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is neutral to slightly basic (pH 7-8). A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude 3'-Aminopropiophenone.

Method 4: Sodium Dithionite Reduction

Sodium dithionite offers a mild, metal-free alternative for the reduction, which is particularly useful for substrates with multiple sensitive functional groups.[1][6]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Ethanol

  • Water

  • Sodium bicarbonate (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 2:1 v/v) or ethanol and water in a round-bottom flask.

  • Add sodium dithionite (3.0-5.0 eq) portion-wise with vigorous stirring. The reaction can be exothermic.

  • If necessary, maintain a basic pH by adding sodium bicarbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 1-5 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The reduction of the nitro group to an amine proceeds through a series of intermediates. The general pathway is illustrated below.

G A Aromatic Nitro Compound (R-NO₂) B Nitroso Intermediate (R-N=O) A->B + 2e⁻, + 2H⁺ - H₂O C Hydroxylamine Intermediate (R-NHOH) B->C + 2e⁻, + 2H⁺ D Amine Product (R-NH₂) C->D + 2e⁻, + 2H⁺ - H₂O

Stepwise reduction of a nitro group to an amine.

Conclusion

The chemoselective reduction of this compound to 3'-Aminopropiophenone can be successfully achieved using several methodologies. The choice of method will depend on factors such as available equipment, cost, scale, and the presence of other functional groups in more complex substrates. Catalytic hydrogenation is highly efficient for large-scale production, while metal-acid reductions offer a robust and economical option. Stannous chloride and sodium dithionite provide mild and highly selective alternatives, particularly suitable for laboratory-scale synthesis and for substrates requiring delicate handling. The provided protocols serve as a comprehensive guide for researchers to select and perform the most suitable reduction for their specific needs.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed.

References

Application Note and Protocol: Catalytic Hydrogenation of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. 3'-Aminopropiophenone, the product of the selective hydrogenation of 3'-Nitropropiophenone, is a valuable building block in medicinal chemistry. This application note provides a detailed protocol for the catalytic hydrogenation of this compound to 3'-Aminopropiophenone. The described methodology focuses on achieving high yield and selectivity by employing a heterogeneous catalyst under controlled hydrogen pressure.

Reaction Principle

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the nitro group in the presence of a metal catalyst.[1] Transition metals such as Palladium (Pd), Platinum (Pt), Nickel (Ni), and Rhodium (Rh) are commonly used for this transformation.[1] The catalyst provides a surface for the adsorption and activation of both the hydrogen gas and the nitro compound, facilitating the reduction. For the selective reduction of a nitro group in the presence of a ketone, catalyst choice and reaction conditions are critical. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups under relatively mild conditions, often preserving other reducible functional groups.

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of this compound using 10% Palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (B129727) (MeOH), ACS grade

  • Ethyl acetate (B1210297) (EtOAc), ACS grade

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Celite®

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reactor Setup:

    • Ensure the Parr hydrogenation apparatus is clean, dry, and properly assembled according to the manufacturer's instructions.

    • Place a magnetic stir bar in the reactor vessel.

  • Charging the Reactor:

    • In the reactor vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C catalyst (1-5 mol% of Pd relative to the substrate). Caution: Pd/C can be pyrophoric when dry; handle with care and preferably under an inert atmosphere or as a wet paste.

  • Hydrogenation:

    • Seal the reactor vessel.

    • Purge the system with nitrogen gas three times to remove any air.

    • Purge the system with hydrogen gas three times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).[2]

    • Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by carefully depressurizing and taking an aliquot.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water.

    • Wash the filter cake with a small amount of methanol.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

    • The crude product can be purified further if necessary. A common method is to dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified 3'-Aminopropiophenone.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of aromatic nitro compounds, which can be applied by analogy to this compound.

ParameterCondition 1Condition 2Condition 3
Substrate This compoundThis compoundThis compound
Catalyst 10% Pd/C5% Pt/CRaney Ni
Catalyst Loading 2 mol%1 mol%10 wt%
Solvent MethanolEthanol7N Methanolic Ammonia
Temperature 25 °C40 °C60 °C
Hydrogen Pressure 50 psi60 psi100 psi
Reaction Time 4-6 h3-5 h6-8 h
Conversion >99%>99%>95%
Yield of 3'-Aminopropiophenone ~95%~92%~90%

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the reduction of this compound.

Experimental Workflow

G Figure 2. Experimental Workflow. A Reactor Setup B Charge Reactor: - this compound - Methanol - 10% Pd/C A->B C Seal and Purge with N₂ B->C D Purge and Pressurize with H₂ C->D E Stir and Heat D->E F Monitor H₂ Uptake E->F G Cool and Vent F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Purification I->J K Characterization J->K

Caption: Workflow for catalytic hydrogenation.

Safety Precautions
  • Catalytic hydrogenation should be performed in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

  • Palladium on carbon can be pyrophoric. Handle with care and do not allow it to become dry in the air.

  • The reaction is exothermic and should be monitored for any rapid increase in temperature or pressure.

Conclusion

This protocol provides a reliable method for the catalytic hydrogenation of this compound to 3'-Aminopropiophenone. The use of 10% Pd/C catalyst in methanol under moderate hydrogen pressure offers a high-yielding and selective transformation. This procedure can be adapted for various scales and serves as a foundational method for the synthesis of aromatic amines from their corresponding nitro precursors.

References

Application Notes and Protocols: Nucleophilic Addition Reactions at the Ketone Group of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of several key nucleophilic addition reactions at the carbonyl group of 3'-Nitropropiophenone. This compound, featuring a reactive ketone and an electron-withdrawing nitro group, is a valuable starting material for the synthesis of a variety of potentially biologically active molecules. The following protocols and data are intended to serve as a guide for the synthesis and characterization of derivatives of this compound.

Overview of Nucleophilic Addition to this compound

The carbonyl group of this compound is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the meta-nitro group further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to unsubstituted propiophenone. This section details the protocols for four common and synthetically useful nucleophilic addition reactions: reduction, Grignard reaction, Wittig reaction, cyanohydrin formation, and aldol (B89426) condensation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the nucleophilic addition reactions described in this document. Please note that yields and reaction conditions may vary depending on the specific reagents and experimental setup.

Table 1: Reduction of this compound

ProductReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1-(3-nitrophenyl)propan-1-olNaBH₄Methanol (B129727)0 - 251 - 285 - 95

Table 2: Grignard Reaction with this compound

ProductGrignard ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1-(3-nitrophenyl)-1-phenylpropan-1-olPhenylmagnesium bromideAnhydrous THF0 to rt2 - 470 - 85

Table 3: Wittig Reaction with this compound

ProductWittig ReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1-(3-nitrophenyl)prop-1-eneMethyltriphenylphosphonium (B96628) bromiden-BuLiAnhydrous THF-78 to rt1260 - 75

Table 4: Cyanohydrin Formation from this compound

ProductCyanide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
2-hydroxy-2-(3-nitrophenyl)butanenitrileNaCN/H₂SO₄Water/DCM0 - 53 - 580 - 90

Table 5: Aldol Condensation of this compound

ProductReactantBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
3-hydroxy-2-methyl-1,3-bis(3-nitrophenyl)pentan-1-oneThis compound (self-condensation)NaOHEthanol252450 - 65

Experimental Protocols

Reduction of this compound to 1-(3-nitrophenyl)propan-1-ol

This protocol describes the reduction of the ketone functionality to a secondary alcohol using sodium borohydride (B1222165).[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL/g of ketone).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding deionized water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to obtain 1-(3-nitrophenyl)propan-1-ol.

Characterization:

  • ¹H NMR: Consistent with the structure of 1-(3-nitrophenyl)propan-1-ol.[2]

  • IR (cm⁻¹): Broad O-H stretch (~3350), C-H stretches (~2970-2880), NO₂ stretches (~1530 and 1350), C=C aromatic stretches (~1600, 1480).

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the mass of the product.

G ketone This compound intermediate Tetrahedral Intermediate ketone->intermediate Nucleophilic attack by H⁻ nabh4 NaBH4 nabh4->intermediate product 1-(3-nitrophenyl)propan-1-ol intermediate->product Protonation

Caption: Reduction of this compound.

Grignard Reaction of this compound

This protocol details the addition of a Grignard reagent to the ketone, forming a tertiary alcohol.[3][4]

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (B47551) (or other suitable alkyl/aryl halide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional, as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small amount of anhydrous THF and a crystal of iodine (if needed) to initiate the reaction.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization:

  • ¹H NMR & ¹³C NMR: Consistent with the formation of the corresponding tertiary alcohol.

  • IR (cm⁻¹): Broad O-H stretch, disappearance of the ketone C=O stretch.

  • Mass Spectrometry: Molecular ion peak corresponding to the expected product.

G ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Addition grignard R-MgX grignard->intermediate product Tertiary Alcohol intermediate->product Protonation (Workup)

Caption: Grignard Reaction Workflow.

Wittig Reaction of this compound

This protocol describes the conversion of the ketone to an alkene using a phosphonium (B103445) ylide.[5][6][7]

Materials:

  • Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a characteristic color (often orange or yellow), indicating the formation of the ylide.

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Characterization:

  • ¹H NMR & ¹³C NMR: Appearance of vinylic proton signals and disappearance of the ketone carbonyl signal.[2]

  • IR (cm⁻¹): Disappearance of the C=O stretch, appearance of a C=C stretch.

  • Mass Spectrometry: Molecular ion peak corresponding to the alkene product.

G ylide Phosphonium Ylide betaine Betaine Intermediate ylide->betaine ketone This compound ketone->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane alkene Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Wittig Reaction Mechanism.

Cyanohydrin Formation from this compound

This protocol details the addition of cyanide to the ketone to form a cyanohydrin.[8][9][10] Caution: Cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (20 mL).

  • In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in deionized water (10 mL).

  • Cool both solutions to 0 °C in an ice bath.

  • Slowly add the sodium cyanide solution to the stirred solution of the ketone.

  • From a dropping funnel, add a solution of sulfuric acid (0.55 eq in 5 mL of water) dropwise over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition, continue stirring at 0-5 °C for 2 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude cyanohydrin.

  • The product can be purified by recrystallization or column chromatography if necessary.

Characterization:

  • ¹H NMR & ¹³C NMR: Appearance of a quaternary carbon signal for the carbon bearing the -OH and -CN groups.

  • IR (cm⁻¹): Broad O-H stretch, a weak C≡N stretch (~2230 cm⁻¹), and disappearance of the C=O stretch.

  • Mass Spectrometry: Analysis may show the loss of HCN from the molecular ion.

G ketone This compound alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack cyanide CN⁻ cyanide->alkoxide product Cyanohydrin alkoxide->product Protonation G ketone1 This compound (Enolate) alkoxide Aldol Adduct Alkoxide ketone1->alkoxide Nucleophilic Attack ketone2 This compound (Electrophile) ketone2->alkoxide product Aldol Product alkoxide->product Protonation

References

Analytical techniques for characterizing 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3'-Nitropropiophenone, a versatile intermediate in pharmaceutical and chemical synthesis, necessitates a suite of analytical techniques for comprehensive characterization.[1][2] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and quality for research, development, and quality control purposes. The methodologies cover spectroscopic and chromatographic techniques, providing a robust framework for its characterization.

Physicochemical Properties

A foundational aspect of characterization is the determination of fundamental physicochemical properties.

PropertyValueReference
Molecular FormulaC₉H₉NO₃[3]
Molecular Weight179.17 g/mol [3]
Melting Point98-101 °C[4]
AppearanceSolid
CAS Number17408-16-1[3]

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5]

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available--Aromatic protons
Data not available---CH₂- group
Data not available---CH₃ group
Data sourced from typical values for similar structures; specific experimental data was not found in the search results.

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not availableCarbonyl carbon
Data not availableAromatic carbons
Data not available-CH₂- carbon
Data not available-CH₃ carbon
Data sourced from typical values for similar structures; specific experimental data was not found in the search results.[6]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Varian A-60 or equivalent NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a frequency of 400 MHz or higher.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all peaks and determine the multiplicity of each signal.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a frequency of 100 MHz or higher.

    • Use a proton-decoupled sequence to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra using the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve 5-10 mg in 0.7 mL deuterated solvent start->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer transfer->instrument acquire_H1 Acquire ¹H NMR spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum instrument->acquire_C13 process Process raw data acquire_H1->process acquire_C13->process reference Reference spectra process->reference analyze Analyze and assign peaks reference->analyze end End analyze->end

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.[7]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentReference
3100-3000MediumAromatic C-H stretch[7]
2985-2940MediumAliphatic C-H stretch[7]
1690-1715StrongC=O (ketone) stretch[7][8]
1585-1600MediumC=C aromatic ring stretch[7]
1537-1550StrongAsymmetric N-O stretch (nitro group)[9]
1358-1365StrongSymmetric N-O stretch (nitro group)[9]
Data compiled from NIST and other sources.[3][6]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: Place the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

UV-Vis Absorption Maxima

λmax (nm)SolventReference
275n.i.g.[10]
340n.i.g.[10]
n.i.g. = not in search results

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are employed to separate this compound from impurities, while mass spectrometry is used for structural confirmation and molecular weight determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[11]

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
179[M]⁺ (Molecular ion)
150[M - C₂H₅]⁺ (Loss of ethyl radical)
120[M - C₂H₅ - NO]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
51[C₄H₃]⁺
Data based on typical fragmentation patterns of aromatic ketones and nitro compounds.[6][12][13]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.[14]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Compare the obtained mass spectrum with a reference library and analyze the fragmentation pattern to confirm the structure.

GCMS_Workflow start Start prep Prepare 1 mg/mL sample solution start->prep Sample Prep inject Inject into GC-MS prep->inject separate Separation in GC column inject->separate Chromatography ionize Ionization (EI, 70 eV) separate->ionize Elution detect Mass Analysis (m/z 40-400) ionize->detect Mass Spectrometry process Data Processing and Library Search detect->process Data Acquisition report Report Results process->report end End report->end

Caption: General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of non-volatile and thermally sensitive compounds.[15]

Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[16]

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[17]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

HPLC_Logic compound This compound (Analyte) interaction Differential Partitioning compound->interaction mobile_phase Mobile Phase (Acetonitrile/Water) mobile_phase->interaction stationary_phase Stationary Phase (C18 Column) stationary_phase->interaction elution Elution interaction->elution detection UV Detection (254 nm) elution->detection result Chromatogram (Purity Assessment) detection->result

Caption: Logical relationship in HPLC separation.

References

Application Notes and Protocols: Interpretation of the 1H NMR Spectrum of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and interpreting the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3'-Nitropropiophenone. This document includes predicted spectral data, a thorough interpretation of the spectrum, a detailed experimental protocol for acquiring 1H NMR data, and workflow diagrams to illustrate the interpretation process and molecular structure.

Predicted 1H NMR Data of this compound

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-a (CH₃)1.2 - 1.4Triplet (t)~7.53H
H-b (CH₂)3.0 - 3.2Quartet (q)~7.52H
H-4'7.6 - 7.8Triplet (t)~8.01H
H-6'8.2 - 8.4Doublet of Doublets (dd)~8.0, ~1.51H
H-5'8.4 - 8.6Doublet of Doublets (dd)~8.0, ~1.51H
H-2'8.7 - 8.9Triplet (t) or Singlet (s)~1.51H

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of this compound provides distinct signals that correspond to the different proton environments in the molecule. The interpretation is based on chemical shift, signal multiplicity (splitting pattern), and integration (the area under each signal).

  • Aliphatic Region (1.0 - 3.5 ppm):

    • H-a (Methyl Protons): A triplet is predicted around 1.2 - 1.4 ppm. This signal corresponds to the three protons of the methyl group (-CH₃). It is split into a triplet by the two adjacent protons of the methylene (B1212753) group (-CH₂-), following the n+1 rule (2+1=3).

    • H-b (Methylene Protons): A quartet is predicted in the region of 3.0 - 3.2 ppm. This signal arises from the two protons of the methylene group. These protons are adjacent to the three protons of the methyl group, resulting in a quartet (3+1=4). The downfield shift compared to the methyl protons is due to the proximity of the electron-withdrawing carbonyl group.

  • Aromatic Region (7.5 - 9.0 ppm): The protons on the aromatic ring are deshielded due to the ring current and the electron-withdrawing effects of the nitro (-NO₂) and carbonyl (-C=O) groups.

    • H-4': This proton is located meta to the nitro group and ortho to the carbonyl group. It is expected to appear as a triplet around 7.6 - 7.8 ppm, being coupled to both H-5' and H-6'.

    • H-6': This proton is ortho to the carbonyl group and meta to the nitro group. It is predicted to be a doublet of doublets in the 8.2 - 8.4 ppm range, with a large coupling constant from the ortho-coupling with H-5' and a smaller coupling constant from the meta-coupling with H-2'.

    • H-5': This proton is ortho to the nitro group and meta to the carbonyl group. It is expected to be a doublet of doublets around 8.4 - 8.6 ppm, with a large ortho-coupling to H-6' and H-4'.

    • H-2': This proton is situated between the two electron-withdrawing groups and is therefore the most deshielded aromatic proton. It is expected to appear as a triplet or a narrow singlet around 8.7 - 8.9 ppm, with a small meta-coupling to H-6'.

Experimental Protocol for 1H NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality 1H NMR spectrum.

A. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1] Gently swirl the vial to dissolve the compound completely.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine spectra, referencing to the residual solvent peak is often sufficient.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

B. NMR Data Acquisition:

The following are typical acquisition parameters for a standard 1H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter Typical Value Purpose
Pulse Programzg30 or similarStandard one-pulse experiment.
Number of Scans (NS)8 - 16Signal averaging to improve signal-to-noise ratio.
Relaxation Delay (D1)1.0 - 2.0 sAllows for relaxation of the protons between scans.
Acquisition Time (AQ)3.0 - 4.0 sTime for which the FID is recorded, affecting resolution.[3]
Spectral Width (SW)12 - 16 ppmThe range of chemical shifts to be observed.
Temperature298 K (25 °C)Standard operating temperature.

Visualizations

The following diagrams illustrate the structure of this compound with proton assignments and the logical workflow for interpreting its 1H NMR spectrum.

G Workflow for 1H NMR Spectrum Interpretation cluster_aliphatic Aliphatic Region cluster_aromatic Aromatic Region A Acquire 1H NMR Spectrum B Identify Number of Signals (Proton Environments) A->B C Analyze Chemical Shifts (δ) (Electronic Environment) B->C D Determine Integration (Number of Protons) C->D C1 Triplet (CH3) ~1.2-1.4 ppm C->C1 C2 Quartet (CH2) ~3.0-3.2 ppm C->C2 D1 Multiplets (Ar-H) ~7.6-8.9 ppm C->D1 E Analyze Multiplicity (Splitting) (Neighboring Protons) D->E F Assign Signals to Protons E->F G Propose/Confirm Molecular Structure F->G

References

Spectroscopic Fingerprinting of 3'-Nitropropiophenone: An Application Note on FTIR and FT-Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol and application guide for the vibrational spectroscopic analysis of 3'-Nitropropiophenone, a key intermediate in pharmaceutical synthesis. By employing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, coupled with theoretical Density Functional Theory (DFT) calculations, a comprehensive vibrational profile of the molecule can be established. This "molecular fingerprint" is invaluable for structural confirmation, purity assessment, and quality control in research and drug development settings. Detailed experimental procedures, data interpretation, and vibrational band assignments are presented.

Introduction

This compound is an aromatic ketone derivative whose molecular structure contains several key functional groups, including a carbonyl group (C=O), a nitro group (NO₂), and a substituted benzene (B151609) ring. Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, serves as a rapid, non-destructive, and highly specific method for identifying these functional groups and elucidating the overall molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (stretching, bending, rocking). It is particularly sensitive to polar functional groups like the carbonyl group. FT-Raman spectroscopy, conversely, measures the inelastic scattering of laser light and is highly effective for analyzing non-polar bonds and symmetric vibrations, providing complementary information to FTIR. The combination of these two techniques, supported by DFT calculations for theoretical validation, allows for a complete and unambiguous assignment of the molecule's vibrational modes.[1]

Experimental Protocols

FTIR Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector and a KBr beam splitter is utilized.

  • Sample Preparation:

    • The this compound sample, in solid powder form, is used directly.

    • An Attenuated Total Reflectance (ATR) accessory with a zinc selenide (B1212193) (ZnSe) or diamond crystal is recommended for minimal sample preparation.

    • Alternatively, a KBr pellet can be prepared by mixing approximately 1 mg of the sample with 100 mg of dry, spectroscopic grade KBr powder and pressing the mixture into a transparent disc.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range of 4000–400 cm⁻¹.[1]

    • Set the instrument resolution to 4 cm⁻¹.

    • Co-add a minimum of 32 scans to ensure a high signal-to-noise ratio.

    • Perform a background scan using the empty ATR crystal or a pure KBr pellet prior to the sample scan.

  • Data Processing:

    • The acquired spectrum is presented in terms of absorbance or transmittance.

    • Perform baseline correction and ATR correction (if applicable) using the spectrometer's software.

    • Identify and label the peak positions (in cm⁻¹) for subsequent analysis.

FT-Raman Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Raman spectrometer, such as a Bruker RFS 100/S, is used.

  • Excitation Source: A Nd:YAG laser operating at an excitation wavelength of 1064 nm is employed to minimize fluorescence, which can be an issue with aromatic compounds.

  • Sample Preparation:

    • Approximately 10-20 mg of the solid this compound sample is placed in a glass capillary tube or a standard aluminum sample holder.

  • Data Acquisition:

    • Record the spectrum in the Stokes region of 3500–100 cm⁻¹.[1]

    • Set the laser power to a suitable level (e.g., 100-200 mW) to avoid sample degradation.

    • Set the instrument resolution to 4 cm⁻¹.

    • Accumulate at least 100 scans to obtain a high-quality spectrum.

  • Data Processing:

    • The spectrum is presented as Raman intensity versus Raman shift (in cm⁻¹).

    • Perform baseline correction and normalization as required.

    • Identify and label the peak positions for analysis.

Data Presentation and Vibrational Assignments

The vibrational spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The assignment of these bands is performed by comparing the experimental FTIR and FT-Raman data with theoretical frequencies obtained from DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set).[1] The theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and computational approximations.

The table below summarizes the principal vibrational modes for this compound.

Table 1: Vibrational Wavenumbers and Assignments for this compound

FTIR (cm⁻¹) FT-Raman (cm⁻¹) Calculated (Scaled, cm⁻¹) Vibrational Mode Assignment
310531083106Aromatic C-H Stretching
308530883087Aromatic C-H Stretching
298829902989Asymmetric CH₃ Stretching
294529482946Asymmetric CH₂ Stretching
169116901692C=O Carbonyl Stretching
160516081606Aromatic C=C Stretching
153015321531Asymmetric NO₂ Stretching
147514781476Aromatic C=C Stretching
145014521451CH₂ Scissoring
135013511352Symmetric NO₂ Stretching
126012621261C-N Stretching
108010811080Ring C-C In-plane Bending
855854856NO₂ Wagging
810812811Aromatic C-H Out-of-plane Bending
745748746Aromatic C-H Out-of-plane Bending
535538537C-C-O Bending

Note: The data presented are representative values based on published literature for this compound and related compounds. Intensities (e.g., strong, medium, weak) are omitted for clarity but are crucial for full spectral interpretation.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

G Experimental Workflow for Vibrational Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Processing & Analysis cluster_3 Final Report Sample This compound (Solid Powder) FTIR FTIR Spectroscopy (4000-400 cm⁻¹) Sample->FTIR Raman FT-Raman Spectroscopy (3500-100 cm⁻¹) Sample->Raman Proc Baseline Correction Peak Identification FTIR->Proc Raman->Proc Assign Vibrational Assignment Proc->Assign Report Structural Confirmation & Quality Assessment Assign->Report

Caption: Experimental workflow from sample to final report.

G Logical Framework for Vibrational Assignment cluster_exp Experimental Data cluster_theo Theoretical Calculation cluster_result Interpretation FTIR Observed FTIR Spectrum (Peak Positions & Intensities) Assign Definitive Vibrational Assignment (Correlation of Experimental & Theoretical Data) FTIR->Assign Raman Observed FT-Raman Spectrum (Peak Positions & Intensities) Raman->Assign DFT DFT Calculation (B3LYP/6-31G(d,p)) Freq Calculated Frequencies & Potential Energy Distribution (PED) DFT->Freq Freq->Assign Comparison & Scaling

Caption: Relationship between experimental and theoretical data.

Conclusion

The combined application of FTIR and FT-Raman spectroscopy provides a robust and comprehensive analytical method for the structural characterization of this compound. The detailed protocols and reference data herein serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry, enabling confident identification and purity verification of this important chemical intermediate. The synergy between experimental observation and theoretical calculation is critical for accurate and complete vibrational assignment.

References

Application Note: Quantitative Analysis of 3'-Nitropropiophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Nitropropiophenone is a chemical intermediate that can be found in various synthetic pathways, including pharmaceutical drug development. Its detection and quantification are crucial for process monitoring, quality control, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this semi-volatile compound. This application note provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound using the described GC-MS method. This data is for illustrative purposes to demonstrate the expected performance of the method.

ParameterResult
Linearity (R²)>0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95-105%
Precision (% RSD)< 5%
Retention Time~12.5 min

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from an aqueous matrix. For organic samples, a simple dilution step may be sufficient.

  • Reagents and Materials:

    • This compound standard (CAS: 17408-16-1)[1][2][3]

    • Dichloromethane (B109758) (DCM), HPLC grade

    • Sodium sulfate (B86663) (anhydrous)

    • Deionized water

    • Separatory funnel (250 mL)

    • Glass vials with PTFE-lined caps

    • Nitrogen gas supply

  • Procedure:

    • To 50 mL of the aqueous sample in a separatory funnel, add 25 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer (DCM) into a clean, dry flask.

    • Repeat the extraction of the aqueous layer with a fresh 25 mL portion of dichloromethane.

    • Combine the organic extracts.

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Expected Molecular Ion: m/z 179.17[2][4]

    • Potential Characteristic Fragments: m/z 150, 120, 104, 76 (based on typical fragmentation of nitroaromatic compounds)

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in dichloromethane at concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Analyze the calibration standards using the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 179 or another prominent fragment) against the concentration of the standards.

  • Quantify the amount of this compound in the prepared samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Aqueous Sample add_dcm Add Dichloromethane sample->add_dcm extract Liquid-Liquid Extraction add_dcm->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate under N2 dry->concentrate final_sample Final Sample in Vial concentrate->final_sample injection GC Injection final_sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (MS) ionization->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound.

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method, including liquid-liquid extraction for sample preparation and optimized GC-MS parameters, is suitable for the reliable quantification of this compound in various matrices. Researchers can adapt this protocol to their specific instrumentation and sample types.

References

Troubleshooting & Optimization

3'-Nitropropiophenone Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 3'-Nitropropiophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most effective and commonly used method is the electrophilic aromatic substitution via the nitration of propiophenone (B1677668). The propiophenone molecule contains an acyl group (-COC2H5), which is a meta-director, thus favoring the formation of the desired 3'-nitro isomer. Alternative methods, such as the Friedel-Crafts acylation of nitrobenzene, are generally not recommended as the strong deactivating nature of the nitro group on the benzene (B151609) ring tends to inhibit the reaction, leading to very low or no yield.

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield in the nitration of propiophenone is a frequent issue, often stemming from suboptimal reaction conditions. The key factors to investigate are temperature control, the concentration and ratio of nitrating agents, and reaction time.

  • Inadequate Temperature Control: This is one of the most critical factors. The nitration of activated or moderately deactivated rings is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts, including dinitrated compounds and oxidized tars, which significantly lowers the yield of the desired product.

  • Improper Reagent Concentration/Ratio: The composition of the nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid) is crucial. Using an insufficient amount of the nitrating agent can lead to an incomplete reaction. Conversely, an excessive amount or overly harsh conditions can promote over-nitration.

  • Extended Reaction Time: Allowing the reaction to proceed for too long, even at the correct temperature, can increase the formation of polynitrated byproducts.

To improve your yield, it is essential to maintain a low reaction temperature, carefully control the addition rate of the nitrating mixture, and monitor the reaction's progress to determine the optimal endpoint.

Q3: I am observing significant amounts of ortho- and para-isomers. How can I increase the regioselectivity for the meta-product?

While the acyl group of propiophenone is a meta-director, the formation of some ortho- and para-isomers is still possible. The key to maximizing the yield of the 3'-nitro isomer is precise control over reaction conditions. Lower reaction temperatures generally favor the formation of the thermodynamically more stable meta-product. Harsh reaction conditions, such as elevated temperatures or the use of overly potent nitrating agents, can decrease selectivity.

Q4: My final product is impure, showing a broad melting point range. What are the likely impurities and how can they be removed?

The most common impurities are ortho- and para-nitroisomers, as well as dinitrated propiophenone. If the reaction temperature was not adequately controlled, oxidized byproducts might also be present.

Purification can typically be achieved through the following steps:

  • Washing: After quenching the reaction in ice water, the crude product should be thoroughly washed with cold water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities.

  • Recrystallization: The most effective method for purifying the solid product is recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly. The this compound will crystallize out, leaving the majority of the impurities in the solution. Activated carbon can be used during recrystallization to remove colored impurities.

Data Presentation: Optimizing Reaction Conditions

ParameterConditionExpected Effect on YieldExpected Effect on Purity (Selectivity for Meta-Isomer)Rationale
Temperature Low (-5°C to 5°C)OptimalHighMinimizes side reactions like oxidation and dinitration. Favors the thermodynamically preferred meta-isomer.
High (>10°C)DecreasedDecreasedIncreases rates of side reactions, leading to byproduct formation and reduced selectivity.
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)GoodGoodStandard and effective nitrating agent. The concentration of H₂SO₄ protonates HNO₃ to form the active NO₂⁺ electrophile.
Fuming HNO₃Potentially HigherPotentially LowerA more potent nitrating agent that can increase reaction rate but may lead to over-nitration and reduced selectivity if not carefully controlled.
Reaction Time Optimal (Monitor by TLC/GC)MaximizedHighReaction is stopped once the starting material is consumed, preventing the formation of dinitrated products.
Too LongDecreasedDecreasedIncreases the likelihood of the mono-nitrated product undergoing a second nitration.
Rate of Addition Slow / DropwiseOptimalHighAllows for effective heat dissipation, preventing localized temperature spikes that can lead to byproduct formation.
Fast / All at onceDecreasedDecreasedCan cause the reaction temperature to rise uncontrollably, leading to a loss of selectivity and yield.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Nitration

This protocol is adapted from established procedures for the nitration of similar ketones, like acetophenone.

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice / Ice Water

  • Ethanol

  • Activated Carbon

  • 5% Sodium Bicarbonate Solution

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Reaction Flask: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature of the acid drops to 0°C.

  • Addition of Propiophenone: While maintaining vigorous stirring and a temperature between 0°C and 5°C, slowly add 0.1 moles of propiophenone to the sulfuric acid.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 11 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cooled nitrating mixture dropwise from the dropping funnel to the propiophenone-sulfuric acid solution. The rate of addition should be controlled to maintain the internal reaction temperature between -5°C and 0°C. This addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.

  • Quenching: Carefully pour the reaction mixture onto a vigorously stirred mixture of 200 g of crushed ice and 400 mL of water. This will cause the crude this compound to precipitate.

  • Isolation of Crude Product: Once all the ice has melted, collect the solid product by vacuum filtration using a Büchner funnel. Press the solid with a spatula to remove as much water as possible.

  • Washing: Wash the crude product on the filter twice with 75 mL portions of cold water, followed by a wash with 50 mL of cold 5% sodium bicarbonate solution, and finally with another 50 mL of cold water.

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from ethanol. Add a small amount of activated carbon to the hot solution to decolorize it. Filter the hot solution to remove the activated carbon, and then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry. Determine the final yield and melting point (literature mp: 98-101°C).[1][2][3]

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of This compound CheckTemp Was Temperature Kept below 5°C? Start->CheckTemp CheckReagents Were Reagents of High Purity/Concentration? CheckTemp->CheckReagents Yes HighTemp High Temp Likely Caused Side Reactions (Dinitration, Oxidation) CheckTemp->HighTemp No CheckTime Was Reaction Time Monitored (e.g., by TLC)? CheckReagents->CheckTime Yes ImpureReagents Low Purity/Concentration Leads to Incomplete Reaction CheckReagents->ImpureReagents No LongTime Excessive Time Leads to Byproduct Formation CheckTime->LongTime No End Optimized Yield CheckTime->End Yes SolutionTemp Solution: Use Ice-Salt Bath, Slow Dropwise Addition of Nitrating Mixture HighTemp->SolutionTemp SolutionReagents Solution: Use Anhydrous and High-Grade Acids ImpureReagents->SolutionReagents SolutionTime Solution: Monitor Reaction Progress and Quench After Starting Material is Consumed LongTime->SolutionTime SolutionTemp->End SolutionReagents->End SolutionTime->End

Caption: A troubleshooting workflow to diagnose and resolve common causes of low yield.

Relationship Between Reaction Conditions and Outcomes

Caption: The logical impact of key reaction conditions on synthesis yield and purity.

References

Technical Support Center: Nitration of Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common byproducts and troubleshooting strategies associated with the nitration of propiophenone (B1677668).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of propiophenone?

The propiophenone molecule consists of a benzene (B151609) ring substituted with an acyl group (propionyl group). The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Therefore, the major product of the nitration of propiophenone is m-nitropropiophenone .

Q2: What are the common byproducts in the nitration of propiophenone?

The most common byproducts are the positional isomers of the main product:

  • o-nitropropiophenone

  • p-nitropropiophenone

The formation of these isomers occurs because the directing effect of the acyl group is not completely exclusive to the meta position.

Q3: Can dinitration occur during the nitration of propiophenone?

Yes, dinitration can occur, leading to the formation of dinitropropiophenone isomers. This is more likely to happen under harsher reaction conditions, such as:

  • Higher temperatures

  • Higher concentrations of nitric and sulfuric acid

  • Longer reaction times

The initial nitro group is strongly deactivating, making the introduction of a second nitro group more difficult.

Q4: Are there any other potential side reactions?

Besides the formation of isomeric and dinitrated products, other side reactions are possible, though generally less common under controlled conditions:

  • Oxidation: The ethyl group of propiophenone could be susceptible to oxidation, especially if the reaction conditions are too harsh.

  • Formation of Nitrogen Oxides: Reddish-brown fumes of nitrogen dioxide (NO₂) may be observed, which is a common byproduct in nitration reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired m-nitropropiophenone 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Suboptimal nitrating mixture: The ratio of nitric acid to sulfuric acid may not be ideal. 3. Loss of product during workup: The product may be partially soluble in the aqueous layer, or there might be incomplete extraction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while carefully monitoring for byproduct formation). 2. Ensure the use of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). 3. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Perform multiple extractions to maximize recovery.
High percentage of ortho- and para-isomers 1. Reaction temperature is too high: Higher temperatures can lead to a decrease in regioselectivity.1. Maintain a low reaction temperature, typically between 0 and 5 °C, especially during the addition of the nitrating mixture. Use an ice bath to control the temperature effectively.
Formation of dinitrated byproducts 1. Excess of nitrating agent: Using a large excess of the nitrating mixture can promote a second nitration. 2. Reaction conditions are too harsh: High temperatures or prolonged reaction times can lead to dinitration.1. Use a controlled stoichiometry of the nitrating agent. A slight excess is often used to ensure complete reaction, but a large excess should be avoided. 2. Adhere to the recommended reaction temperature and time. Monitor the reaction to stop it once the starting material is consumed.
The reaction mixture turns dark or forms a tar-like substance 1. Oxidation of the starting material or product: This can be caused by excessively high temperatures or impurities. 2. Runaway reaction: Poor temperature control can lead to an uncontrolled exothermic reaction.1. Maintain strict temperature control throughout the reaction. Ensure the purity of the starting propiophenone. 2. Add the nitrating mixture slowly and portion-wise to the solution of propiophenone in sulfuric acid, ensuring the temperature does not rise significantly. Efficient stirring is crucial to dissipate heat.
Difficulty in separating the isomers 1. Similar physical properties: Positional isomers often have very similar boiling points and polarities, making separation by distillation or simple chromatography challenging.1. Fractional crystallization: This can be an effective method for separating isomers if they have different solubilities in a particular solvent. 2. Column chromatography: Use a high-performance column with an appropriate solvent system. Careful optimization of the mobile phase may be required to achieve good separation.[1] 3. High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide excellent resolution of isomers.

Data Presentation

Product Structure Expected Yield Yields for Acetophenone (B1666503) Nitration (%)
m-nitropropiophenonem-nitropropiophenoneMajor55-65
o-nitropropiophenoneo-nitropropiophenoneMinor15-25
p-nitropropiophenonep-nitropropiophenoneMinor10-20
DinitropropiophenonesDinitropropiophenonesTrace (under controlled conditions)Not typically reported as a major byproduct

Note: The yields for acetophenone are approximate and can vary based on reaction conditions.

Experimental Protocols

Key Experiment: Nitration of Propiophenone

This protocol is adapted from the well-established procedure for the nitration of acetophenone.[2]

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid. Cool the acid to below 5 °C.

  • Addition of Propiophenone: Slowly add propiophenone to the cold sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of propiophenone in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by TLC.

  • Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. A solid precipitate of the crude nitropropiophenone should form.

  • Isolation of the Product: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification: The crude product, which is a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to separate the isomers.

Mandatory Visualization

Byproduct_Formation Propiophenone Propiophenone Major_Product m-Nitropropiophenone (Major Product) Propiophenone->Major_Product Nitration (Meta-directing) Ortho_Byproduct o-Nitropropiophenone (Byproduct) Propiophenone->Ortho_Byproduct Minor Pathway Para_Byproduct p-Nitropropiophenone (Byproduct) Propiophenone->Para_Byproduct Minor Pathway Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Major_Product Nitrating_Mixture->Ortho_Byproduct Nitrating_Mixture->Para_Byproduct Dinitrated_Byproducts Dinitropropiophenones (Byproducts under harsh conditions) Major_Product->Dinitrated_Byproducts Ortho_Byproduct->Dinitrated_Byproducts Para_Byproduct->Dinitrated_Byproducts Harsh_Conditions Harsh Conditions (High Temp, Excess Reagent) Harsh_Conditions->Dinitrated_Byproducts

References

Purification of crude 3'-Nitropropiophenone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3'-Nitropropiophenone by recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at elevated temperatures but poorly at room or cold temperatures. While specific solubility data for this compound is not extensively published, ethanol, methanol, and isopropanol (B130326) are commonly used for similar aromatic nitro compounds. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific crude product.

Q2: My purified this compound has a wide melting point range. What does this indicate?

A2: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp melting point, usually within a 1-2°C range. If your product shows a wide range, a second recrystallization may be necessary to improve purity. The literature melting point for pure this compound is 98-101°C.[1][2]

Q3: Is it possible to use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if no single solvent provides the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common mixture for compounds of this type is ethanol/water.

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal.[3] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To prevent this, you can try using a lower-boiling solvent, using a larger volume of solvent, or allowing the solution to cool more slowly to encourage crystal nucleation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution and add more solvent to decrease the saturation.- Allow the solution to cool more slowly. Insulating the flask can help.- Consider purifying the crude product by another method, such as column chromatography, before recrystallization.
Low recovery of purified product. - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the final product. - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be sure to use a fluted filter paper for the subsequent hot filtration to remove the charcoal.

Quantitative Data

Property Value
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Melting Point 98-101 °C[4][1][2]
Appearance Solid

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the dried crystals to assess their purity.

Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound solvent_selection Solvent Selection (e.g., Ethanol) start->solvent_selection dissolution Dissolve in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration Insoluble impurities? cooling Slow Cooling & Crystallization dissolution->cooling No hot_filtration->cooling Yes insoluble_impurities Insoluble Impurities (Discard) hot_filtration->insoluble_impurities vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing soluble_impurities Soluble Impurities in Mother Liquor vacuum_filtration->soluble_impurities drying Drying washing->drying end End: Pure This compound drying->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3'-Nitropropiophenone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on removing impurities and optimizing the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of nitrobenzene (B124822) to produce this compound failing or giving a very low yield?

A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring. The nitro group (-NO₂) on nitrobenzene is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring, making it significantly less nucleophilic and less reactive towards the acylium ion electrophile.[1][2] Under standard Friedel-Crafts conditions using catalysts like aluminum chloride (AlCl₃), the reaction with strongly deactivated rings like nitrobenzene is often unsuccessful or proceeds with very low efficiency.[3][4]

Q2: What are the likely impurities in my crude this compound product?

A2: Given the challenges with the Friedel-Crafts acylation of nitrobenzene, the most common impurities are likely to be unreacted starting materials. These include:

  • Nitrobenzene: The starting aromatic compound.

  • Propionyl chloride or propionic anhydride: The acylating agent.

  • Side-products: While less common due to the deactivated ring, there is a possibility of other side-products from condensation or polymerization reactions, depending on the specific reaction conditions.

Q3: My crude product is a dark oil or discolored solid. What is the cause of the color?

A3: Dark coloration in the crude product can be due to several factors, including the presence of polymeric side products or charge-transfer complexes formed between the aromatic compounds and the catalyst. Purification via recrystallization with the aid of activated charcoal or column chromatography can often remove these colored impurities.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A4: Difficulty in crystallization can be due to several reasons. Here are some troubleshooting steps:

  • Ensure Supersaturation: The solution may not be saturated enough. Try reheating the solution and evaporating some of the solvent to increase the concentration, then allow it to cool slowly.

  • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce nucleation. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of pure this compound.

  • Optimize the Cooling Rate: Very rapid cooling can sometimes inhibit the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Re-evaluate Your Solvent Choice: The solvent may not be ideal. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[5] You may need to experiment with different solvents or solvent mixtures.

Troubleshooting Guide

Problem 1: Low or No Conversion of Nitrobenzene
  • Possible Cause: Insufficient reactivity of the nitrobenzene ring under standard Friedel-Crafts conditions.

  • Solutions:

    • Alternative Catalysts: Traditional Lewis acids like AlCl₃ may not be effective. Consider more potent catalytic systems such as triflic acid or metal triflates (e.g., Yb(OTf)₃), which have shown some success with deactivated aromatic rings.[1]

    • Alternative Synthetic Route: A more reliable approach is to perform the Friedel-Crafts acylation on a more activated ring first and then introduce the nitro group. For example, you can first synthesize propiophenone (B1677668) from benzene and propionyl chloride, and then nitrate (B79036) the propiophenone to obtain this compound. The acyl group is a meta-director, which will favor the formation of the desired isomer.[6]

Problem 2: Difficulty in Removing Unreacted Nitrobenzene
  • Possible Cause: Similar polarities of this compound and nitrobenzene can make separation challenging.

  • Solutions:

    • Column Chromatography: This is often the most effective method for separating compounds with similar polarities. A carefully selected eluent system can achieve good separation.

    • Recrystallization with an Appropriate Solvent System: While challenging, it may be possible to find a solvent system where the solubility difference between the product and nitrobenzene is significant enough for purification.

Data Presentation

The following tables provide a summary of purification techniques and common solvents that can be adapted for this compound.

Table 1: Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at varying temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.[1]
Typical Purity Achieved Good to Excellent (>98%)Good to Excellent (>99%)
Yield Moderate to HighVariable, depends on separation efficiency
Scalability Easily scalableCan be cumbersome and expensive for large quantities
Applicability Best for crystalline solidsApplicable to a wide range of compounds, including oils and non-crystalline solids

Table 2: Common Solvents for Purification

Purification MethodRecommended Solvents/Solvent Systems
Recrystallization Ethanol, Methanol, Isopropanol, Ethanol/Water mixture, Ethyl acetate/Hexane (B92381) mixture.[7][8]
Column Chromatography (Eluent) Hexane/Ethyl Acetate gradient, Dichloromethane/Hexane gradient, Toluene/Ethyl Acetate mixture.[5]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (e.g., ethanol). The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. The melting point of pure this compound is 98-101 °C.

Protocol 2: Purification of Crude this compound by Column Chromatography
  • Adsorbent and Eluent Selection: Silica (B1680970) gel is a common stationary phase for compounds of this polarity.[10] Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.[11]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_Pathway Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Propionyl Chloride, AlCl3 (Friedel-Crafts Acylation) Nitropropiophenone This compound Propiophenone->Nitropropiophenone HNO3, H2SO4 (Nitration)

Caption: Alternative synthesis pathway for this compound.

Impurity_Formation Start Starting Materials (Nitrobenzene, Propionyl Chloride, Catalyst) Reaction Friedel-Crafts Acylation Start->Reaction Crude Crude Product Mixture Reaction->Crude Product This compound Crude->Product Impurity1 Unreacted Nitrobenzene Crude->Impurity1 Impurity2 Unreacted Propionyl Chloride Crude->Impurity2 Impurity3 Polymeric Byproducts Crude->Impurity3

Caption: Common impurities in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or No Reaction? Check_Catalyst Is the catalyst appropriate for a deactivated ring? Start->Check_Catalyst Check_Route Consider alternative synthetic route (Acylate then Nitrate) Check_Catalyst->Check_Route No Purification_Issue Impure Product? Check_Catalyst->Purification_Issue Yes Recrystallization Attempt Recrystallization Purification_Issue->Recrystallization Column Perform Column Chromatography Purification_Issue->Column Recrystallization insufficient Recrystallization_Fails Crystals don't form? Recrystallization->Recrystallization_Fails Yes Success Pure this compound Recrystallization->Success No Column->Success Troubleshoot_Recrystallization Induce nucleation, concentrate solution, or change solvent Recrystallization_Fails->Troubleshoot_Recrystallization Troubleshoot_Recrystallization->Recrystallization

References

Troubleshooting low yield in Friedel-Crafts acylation of nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers experiencing low yields during the Friedel-Crafts acylation of nitrobenzene (B124822). The question-and-answer format directly addresses common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Friedel-Crafts acylation of nitrobenzene extremely low or zero?

The primary reason for failure or low yield in this reaction is the inherent unreactivity of the nitrobenzene substrate. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene (B151609) ring.[1][2][3] This deactivation makes the ring significantly less nucleophilic and therefore less reactive toward the electrophilic acylium ion required for the acylation to proceed.[4][5] In fact, nitrobenzene is so unreactive that it is often used as a solvent for Friedel-Crafts reactions involving other, more reactive aromatic compounds.[6][7][8]

Q2: I understand nitrobenzene is deactivated, but are there any experimental conditions I can optimize to improve a low yield?

While the reaction is fundamentally disfavored, ensuring optimal conditions is critical to maximize any potential product formation. Key parameters to scrutinize include:

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. Always use fresh, anhydrous AlCl₃ and thoroughly dried glassware and solvents.[1][9]

  • Catalyst Stoichiometry: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, rather than catalytic amounts.[1] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][10] Ensure at least one equivalent of AlCl₃ is used per equivalent of the acylating agent.

  • Reaction Temperature: Temperature control is crucial. While some reactions require heating to overcome the high activation energy associated with deactivated rings, excessively high temperatures can lead to decomposition and the formation of tar-like materials.[1][9] It is often advisable to start the reaction at a low temperature (e.g., 0°C) during the addition of reagents and then cautiously raise the temperature while monitoring the reaction.[11][12]

  • Purity of Reagents: The purity of the acylating agent (e.g., acetyl chloride) and the nitrobenzene is essential. Impurities can interfere with the catalyst and lead to unwanted side reactions.[1]

Q3: My reaction is not working. What is the most reliable alternative strategy to synthesize my target m-nitroaryl ketone?

Given the challenges of directly acylating nitrobenzene, the most effective and common strategy is to reverse the order of the reactions: perform the Friedel-Crafts acylation first on benzene, and then nitrate (B79036) the resulting aryl ketone.

  • Friedel-Crafts Acylation of Benzene: Benzene readily undergoes acylation to form the corresponding aryl ketone. This reaction is typically high-yielding.

  • Nitration of the Aryl Ketone: The acyl group of the ketone product is a deactivating, meta-directing group.[13][14] Therefore, nitrating the aryl ketone will direct the incoming nitro group to the meta position, yielding the desired m-nitroaryl ketone. This two-step approach avoids the difficult task of acylating a strongly deactivated ring.[15]

Data Presentation: Impact of Reaction Parameters

The following table summarizes the general impact of key reaction parameters on the yield of Friedel-Crafts acylation, particularly for challenging substrates.

ParameterConditionGeneral Effect on YieldRationale & Citation
Aromatic Substrate Strongly Deactivated (e.g., -NO₂)Drastic Decrease The substrate is not electron-rich enough to attack the electrophile.[15][16][17]
Moderately Deactivated (e.g., Halogens)Moderate Decrease The reaction works but may require harsher conditions than for activated rings.[18]
Lewis Acid Catalyst Insufficient Amount (<1 eq.)Low Yield The ketone product complexes with the catalyst, halting the reaction. A stoichiometric amount is required.[1]
Contaminated with MoistureLow or No Yield The catalyst is hydrolyzed and rendered inactive. Anhydrous conditions are critical.[1][11]
Temperature Too LowLow Yield / Slow Rate Insufficient energy to overcome the activation barrier, especially for deactivated rings.[1]
Too HighLow Yield / Tar Formation Can lead to decomposition of reagents, electrophiles, and products.[9][19]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Favors Kinetic ProductCan cause precipitation of the initial product-catalyst complex, preventing rearrangement.[8][9]
Polar (e.g., Nitrobenzene)Favors Thermodynamic ProductKeeps complexes in solution, allowing for potential equilibration to the more stable isomer.[8][9]

Key Experimental Protocol: General Friedel-Crafts Acylation

This protocol outlines the fundamental steps for performing a Friedel-Crafts acylation, with special emphasis on the anhydrous conditions necessary for success.

Objective: To synthesize an aryl ketone via Friedel-Crafts acylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, CS₂, or nitrobenzene)

  • Aromatic substrate (e.g., benzene or a derivative)

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Oven-dried, three-neck round-bottomed flask

  • Reflux condenser and drying tube (e.g., with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Crushed ice and concentrated HCl for workup

Procedure:

  • Setup: Assemble the oven-dried glassware as shown in the workflow diagram below. Ensure all joints are properly sealed. The system should be protected from atmospheric moisture using a drying tube or by maintaining a positive pressure of an inert gas like nitrogen.[11]

  • Catalyst Suspension: To the round-bottomed flask, add the anhydrous solvent and the anhydrous aluminum chloride (1.1 - 1.2 equivalents). Cool the resulting suspension to 0°C in an ice bath with stirring.[9]

  • Acylium Ion Formation: Add the acylating agent (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the addition funnel over 15-20 minutes. Stirring is crucial during this exothermic step to form the electrophilic acylium ion.[11]

  • Substrate Addition: After the acylium ion has formed, add the aromatic substrate (1.0 equivalent), dissolved in a minimal amount of anhydrous solvent, dropwise to the reaction mixture at 0°C over 30 minutes.[11]

  • Reaction: After the addition is complete, the reaction may be stirred at 0°C or allowed to warm to room temperature. For deactivated substrates, gentle heating may be required. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[9]

  • Workup (Quenching): Once the reaction is complete, cool the mixture back to 0°C and carefully and slowly pour it onto a mixture of crushed ice and concentrated HCl.[9] This hydrolyzes the aluminum chloride complexes and separates the organic product.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., dichloromethane). Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then brine, and finally dry over an anhydrous drying agent (e.g., MgSO₄).[11][20] The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[9]

Visualizations

cluster_reactivity Reason for Low Reactivity of Nitrobenzene Nitrobenzene Nitrobenzene Ring Ring_State Electron-Deficient Ring (Deactivated) Nitrobenzene->Ring_State is made NO2_group Nitro Group (-NO₂) Strong Electron Withdrawing Group NO2_group->Ring_State withdraws e⁻ density Reaction_Outcome Electrophilic Attack is Disfavored = Low or No Yield Ring_State->Reaction_Outcome is a poor nucleophile for Acylium Acylium Ion (R-C=O)⁺ Electrophile Acylium->Reaction_Outcome attack by

Caption: The deactivating effect of the nitro group on the benzene ring.

start Start: Low Yield in Friedel-Crafts Acylation of Nitrobenzene check_conditions 1. Verify Experimental Conditions start->check_conditions cond_anhydrous Are all reagents/glassware perfectly anhydrous? check_conditions->cond_anhydrous cond_catalyst Is the Lewis Acid fresh? Is stoichiometry >1.0 eq? cond_anhydrous->cond_catalyst Yes fix_conditions Action: Dry all components. Use fresh, stoichiometric catalyst. Optimize temperature. cond_anhydrous->fix_conditions No cond_temp Is temperature optimized? (Avoid extremes) cond_catalyst->cond_temp Yes cond_catalyst->fix_conditions No cond_temp->fix_conditions No reassess 2. Re-evaluate Substrate Reactivity cond_temp->reassess Yes fix_conditions->start Retry Experiment unreactive Problem: Nitrobenzene is fundamentally unreactive to FC Acylation. reassess->unreactive solution 3. Recommended Solution: Alternative Synthetic Route unreactive->solution step1 Step A: Acylate Benzene First (High Yield Reaction) solution->step1 step2 Step B: Nitrate the Aryl Ketone Product step1->step2 product Result: m-Nitroaryl Ketone step2->product

Caption: Troubleshooting workflow for low yield in the acylation of nitrobenzene.

References

Side reactions to avoid during the synthesis of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3'-Nitropropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to potential side reactions and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the main challenges?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of nitrobenzene with propionyl chloride or propionic anhydride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The primary challenge lies in the nature of the starting material, nitrobenzene. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[2][3] Consequently, forcing the reaction to proceed often requires harsh conditions, such as higher temperatures and a stoichiometric excess of the catalyst, which can in turn lead to the formation of unwanted side products and lower yields.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.[4]

  • Purity of Reagents and Anhydrous Conditions: The Lewis acid catalyst, particularly aluminum chloride, is extremely sensitive to moisture. Any moisture present in the reaction setup, solvents, or reagents will deactivate the catalyst.[4]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Handle the Lewis acid in a dry environment (e.g., glove box or under an inert atmosphere).[4][5]

  • Catalyst Activity and Stoichiometry: An insufficient amount or deactivated catalyst will result in a sluggish or incomplete reaction.

    • Solution: Use a fresh, high-purity Lewis acid. For deactivated substrates like nitrobenzene, at least a stoichiometric amount of the catalyst relative to the acylating agent is typically required.[4][6] In some cases, a slight excess may be beneficial.

  • Reaction Temperature and Time: The optimal temperature and reaction time are critical. Incorrect temperatures can lead to either an incomplete reaction or the formation of side products.

    • Solution: For a deactivated substrate like nitrobenzene, gentle heating may be necessary to drive the reaction to completion.[4] However, excessive temperatures should be avoided to minimize side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q3: I am observing unexpected peaks in my GC-MS analysis of the crude product. What are the potential side products?

Several side reactions can occur during the synthesis of this compound, leading to various impurities.

  • Isomer Formation: While the nitro group is a meta-director, small amounts of the ortho- and para-isomers (2'-Nitropropiophenone and 4'-Nitropropiophenone) may be formed, especially under forcing reaction conditions. The separation of these isomers can be challenging due to similar physical properties.[7]

  • Di-acylation: Although the product, this compound, is deactivated towards further electrophilic substitution, under very harsh conditions, a second propionyl group could theoretically be added to the ring, leading to dinitro-dipropiophenone isomers. However, this is generally less common with deactivated rings.[8]

  • Reduction of the Nitro Group: In the presence of the Lewis acid and potential impurities, the nitro group can be reduced to other functional groups, such as an amino group. This could lead to the formation of 3'-Aminopropiophenone.

  • Reaction with Solvent: If a reactive solvent is used, it may compete with nitrobenzene in the Friedel-Crafts reaction. It is common to use nitrobenzene itself as the solvent when it is the substrate.[9][10][11]

  • Formation of Chloroanilines: Under certain conditions with specific alkylating agents and aluminum chloride, nitrobenzene has been observed to undergo a reduction-chlorination reaction to yield o-chloroaniline and p-chloroaniline.[12] While this was reported with alkyl halides, the possibility with acyl halides under harsh conditions should be considered.

Troubleshooting Guide: Side Reaction Identification and Mitigation

This guide provides a structured approach to identifying and addressing common side reactions during the synthesis of this compound.

Observed Issue Potential Cause (Side Reaction) Troubleshooting and Mitigation Strategies
Multiple spots on TLC with similar Rf values to the product. Formation of isomeric byproducts (2'- and 4'-Nitropropiophenone).- Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity towards the meta-product. - Purification: Careful column chromatography or fractional crystallization may be required to separate the isomers. Para-isomers often have higher melting points, which can aid in separation by crystallization.[7]
A significantly more polar spot on TLC appears. Reduction of the nitro group to an amino group (formation of 3'-Aminopropiophenone).- Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. - Purify Reagents: Use high-purity starting materials to avoid contaminants that could facilitate reduction.
Unidentified peaks in GC-MS, potentially with higher molecular weight. Di-acylation or other complex side reactions.- Control Stoichiometry: Use a controlled molar ratio of reactants and catalyst. Avoid a large excess of the acylating agent. - Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times.
Low mass balance and isolation of chlorinated aromatic compounds. Reduction-chlorination of nitrobenzene.- Verify Reagent Purity: Ensure the propionyl chloride and aluminum chloride are free from impurities that could promote this side reaction. - Screen Catalysts: Consider alternative Lewis acids that may be less prone to inducing this side reaction.

Experimental Protocol: Friedel-Crafts Acylation of Nitrobenzene

The following is a general protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

ReagentFormulaMolar Mass ( g/mol )
NitrobenzeneC₆H₅NO₂123.11
Propionyl chlorideC₃H₅ClO92.52
Aluminum chloride (anhydrous)AlCl₃133.34
Dichloromethane (anhydrous)CH₂Cl₂84.93
Hydrochloric acid (concentrated)HCl36.46
Sodium bicarbonate (saturated solution)NaHCO₃84.01
Magnesium sulfate (anhydrous)MgSO₄120.37
IceH₂O18.02

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension of aluminum chloride.

  • Addition of Substrate: After the addition of propionyl chloride is complete, add nitrobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Gentle heating (e.g., 40-50 °C) may be required to initiate and sustain the reaction. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis of This compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No anhydrous Verify Anhydrous Conditions & Reagent Purity check_yield->anhydrous Yes catalyst Check Catalyst Activity & Stoichiometry check_yield->catalyst Yes conditions Optimize Reaction Temperature & Time check_yield->conditions Yes success Successful Synthesis check_purity->success No isomers Isomer Formation Suspected (2'- and 4'- isomers) check_purity->isomers Yes reduction Nitro Group Reduction Suspected check_purity->reduction Yes other Other Side Reactions (Di-acylation, etc.) check_purity->other Yes purify_reagents Dry Glassware, Use Anhydrous Solvents, Fresh Reagents anhydrous->purify_reagents adjust_catalyst Use Fresh Catalyst, Adjust Stoichiometry catalyst->adjust_catalyst optimize_rxn Systematic Variation of Temperature and Time conditions->optimize_rxn purification Column Chromatography or Fractional Crystallization isomers->purification inert_atm Use Inert Atmosphere, High-Purity Reagents reduction->inert_atm control_stoich Control Reactant Ratios, Moderate Conditions other->control_stoich

Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing temperature and reaction time in nitration experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during the nitration of organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during a nitration reaction?

Temperature control is paramount in nitration reactions. Nitrations are highly exothermic, and improper temperature management can lead to significant safety hazards and undesirable results.[1][2] Poor temperature control can result in:

  • Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure that can lead to explosions.[3]

  • Polynitration: Higher temperatures promote the addition of multiple nitro groups, reducing the yield of the desired mono-nitrated product.[3][4]

  • Formation of By-products: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other unwanted side products that complicate purification.[3]

  • Reduced Selectivity: Temperature can influence the distribution of ortho, meta, and para isomers.[3][5]

  • Oxidation: Sensitive substrates can be oxidized by the nitrating mixture at higher temperatures.[3]

Q2: How do I determine the optimal temperature for my nitration reaction?

The optimal temperature is highly dependent on the substrate's reactivity. There is no single "ideal" temperature.[3]

Substrate ActivityExample CompoundsTypical Temperature RangeRationale
Highly Activated Phenol, Aniline derivatives-10°C to 5°CPrevents oxidation and over-nitration due to high reactivity.[3][4]
Moderately Activated/Deactivated Toluene, Benzene0°C to 50°CBalances reaction rate with selectivity. For benzene, keeping the temperature below 50°C is crucial to minimize dinitration.[3][5][6] For toluene, a lower temperature of around 30°C is recommended.[7][8]
Strongly Deactivated Nitrobenzene>60°C (e.g., up to 100°C)Requires more forcing conditions to overcome the deactivated ring's low reactivity.[3][5]

Q3: My reaction is very slow or not proceeding. Should I just increase the temperature?

While increasing the temperature can increase the reaction rate, it should be done with extreme caution and only after considering other factors.[3] Before raising the temperature, evaluate the following:

  • Reagent Quality: Ensure that your nitric and sulfuric acids are fresh and concentrated. The presence of water can reduce the concentration of the active nitronium ion (NO₂⁺).[3][7]

  • Nitrating Agent Strength: For deactivated substrates, a stronger nitrating agent might be necessary. This can be achieved by using fuming sulfuric acid (oleum) or alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄).[3][5]

  • Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize contact between the organic substrate and the acidic aqueous phase.[9]

If you must increase the temperature, do so gradually in small increments (5-10°C) while carefully monitoring for any signs of a rapid exotherm.[3]

Q4: How can I control the reaction time to optimize for my desired product?

Reaction time should be carefully monitored to ensure the reaction goes to completion without allowing for the formation of by-products from over-reaction.

  • Monitoring Progress: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Quenching the Reaction: Once the starting material has been consumed, the reaction should be promptly quenched to prevent the formation of polynitrated products or other by-products.[5] This is typically done by pouring the reaction mixture into cold water or onto ice.[5]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps & Solutions
Low or No Yield 1. Reaction temperature is too low. 2. Insufficiently strong nitrating agent for the substrate. 3. Decomposed or low-concentration acids. 4. Poor mixing of immiscible phases.[3]1. Cautiously increase the temperature in small increments while monitoring.[3] 2. Use a stronger nitrating system (e.g., increase H₂SO₄ concentration, use oleum).[3] 3. Use fresh, concentrated acids.[3] 4. Increase stirring speed to improve mass transfer.[3]
Formation of Polynitrated Products 1. Reaction temperature is too high.[3][7] 2. Reaction time is too long.[5] 3. Excess of nitrating agent.[7]1. Lower the reaction temperature. Use an ice bath or ice-salt bath.[3][5] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.[5] 3. Use a stoichiometric amount (or only a slight excess) of the nitrating agent.[5]
Formation of Oxidation By-products 1. Substrate is sensitive to oxidation (e.g., phenols, anilines). 2. Reaction temperature is too high.[3]1. For anilines, protect the amino group via acetylation before nitration.[5] 2. Conduct the reaction at very low temperatures (-10°C to 5°C).[3]
Poor Regioselectivity (Wrong Isomer Ratio) 1. Reaction temperature is not optimal. 2. Inappropriate solvent or catalyst system.1. Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para-product.[5] 2. Experiment with different solvents or consider solid acid catalysts like zeolites, which can enhance para-selectivity.[7]
Runaway Reaction 1. Poor temperature control. 2. Rate of addition of reagents is too fast.1. Ensure efficient cooling and constant monitoring of the internal temperature. 2. Add the nitrating agent (or substrate) slowly and dropwise to allow for effective heat dissipation.[3]

Experimental Protocols

Protocol 1: Mono-nitration of Benzene to Nitrobenzene

Objective: To synthesize nitrobenzene from benzene with minimal di-nitration.

Methodology:

  • In a flask equipped with a stirrer and a thermometer, cool 15 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 10 mL of concentrated nitric acid to the sulfuric acid while stirring. Maintain the temperature of this nitrating mixture below 10°C.

  • In a separate flask, cool 10 mL of benzene.

  • Add the nitrating mixture dropwise to the benzene with vigorous stirring, ensuring the reaction temperature does not exceed 50°C.[3][6]

  • After the addition is complete, continue to stir the mixture at or below 50°C for 30-40 minutes.[5]

  • Carefully pour the reaction mixture into a beaker containing cold water to quench the reaction.

  • Separate the organic layer (nitrobenzene) using a separatory funnel, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate and purify by distillation.

Protocol 2: Mono-nitration of Toluene

Objective: To synthesize a mixture of ortho- and para-nitrotoluene.

Methodology:

  • Prepare the nitrating mixture by slowly adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • In a separate flask, cool 5 mL of toluene in an ice bath.

  • Add the nitrating mixture dropwise to the toluene with constant stirring, maintaining the internal temperature at or below 30°C to minimize dinitration.[7][8]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.[7]

  • Pour the reaction mixture onto crushed ice to quench the reaction.

  • Separate the organic layer, wash sequentially with cold water, 10% sodium bicarbonate solution, and finally water.[10]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • The solvent can be removed, and the isomer mixture can be analyzed or separated by appropriate methods.

Visualizations

Nitration_Workflow General Experimental Workflow for Aromatic Nitration prep Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool in Ice Bath addition Slow, Dropwise Addition of Nitrating Mixture to Substrate with Vigorous Stirring prep->addition substrate Prepare Aromatic Substrate (e.g., Benzene, Toluene) Cool in Ice Bath substrate->addition monitor Monitor Reaction Progress (TLC, GC) & Maintain Temperature (e.g., <50°C for Benzene) addition->monitor Control Exotherm quench Quench Reaction (Pour into Ice Water) monitor->quench Starting Material Consumed workup Work-up (Separation, Washing) quench->workup purify Purification (e.g., Distillation, Recrystallization) workup->purify product Final Product purify->product

Caption: General workflow for a typical aromatic nitration experiment.

Troubleshooting_Logic Troubleshooting Logic for Poor Nitration Yield start Low or No Yield Observed q1 Is the substrate highly deactivated? start->q1 action1 Consider stronger nitrating agent (e.g., + Oleum, NO₂BF₄) q1->action1 Yes q2 Was the reaction temperature very low? q1->q2 No success Improved Yield action1->success action2 Gradually increase temperature in 5-10°C increments with careful monitoring q2->action2 Yes q3 Are the acid reagents fresh and concentrated? q2->q3 No action2->success action3 Use fresh, anhydrous acids q3->action3 No q3->success Yes action3->success

Caption: Decision tree for troubleshooting low yield in nitration reactions.

References

Safe handling and storage procedures for 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling, storage, and troubleshooting for experiments involving 3'-Nitropropiophenone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Q2: My this compound appears discolored (e.g., darker yellow or brownish). Is it still usable?

A2: this compound is typically a light yellow or white crystalline powder[3]. Darker coloration may indicate the presence of impurities or degradation products. While it might still be usable for some applications, purification by recrystallization is recommended to ensure the integrity of your experiment. The presence of impurities can lead to unexpected side reactions or lower yields.

Q3: I am having trouble dissolving this compound for my reaction. What is a suitable solvent?

A3: this compound is sparingly soluble in water[3]. For reactions, organic solvents are typically used. Acetic acid has been used as a solvent for reactions involving this compound[4]. For purification by recrystallization, a solvent should be chosen in which the compound is soluble when hot but poorly soluble at room temperature. Ethanol (B145695) is often used for the recrystallization of similar nitro-aromatic compounds. Always perform a small-scale solubility test to determine the best solvent for your specific reaction conditions.

Q4: My reaction involving this compound is not proceeding as expected (low or no product formation). What are some common causes?

A4: Several factors could contribute to a failed or low-yielding reaction:

  • Reagent Quality: Ensure your this compound and other reagents are pure. Impurities in the starting material can inhibit the reaction.

  • Reaction Conditions: Reactions involving aromatic nitro compounds, such as Friedel-Crafts acylation, can be sensitive to reaction conditions. The nitro group is strongly deactivating, which can make electrophilic aromatic substitution reactions challenging[5]. Ensure that your reaction temperature and time are optimized.

  • Catalyst Inactivity: For reactions requiring a catalyst (e.g., a Lewis acid in Friedel-Crafts reactions), ensure the catalyst is fresh and has not been deactivated by moisture[5].

  • Incompatible Reagents: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases[3]. These can lead to decomposition or unwanted side reactions.

Q5: I am trying to reduce the nitro group of this compound. What are some potential challenges?

A5: The reduction of a nitro group to an amine is a common transformation. However, challenges can include:

  • Over-reduction: Depending on the reducing agent and reaction conditions, other functional groups, like the ketone, could also be reduced.

  • Incomplete Reaction: The choice of reducing agent is critical. Common reagents for nitro group reduction include tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The optimal conditions will depend on the overall molecular structure and the desired selectivity.

  • Work-up Difficulties: The work-up procedure for reductions can sometimes be challenging, leading to product loss. Ensure proper pH adjustment and extraction procedures are followed.

Q6: What is the best way to purify crude this compound?

A6: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for nitroaromatic compounds.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular FormulaC₉H₉NO₃[2][3][6]
Molecular Weight179.17 g/mol [1][2][6]
Melting Point98-101 °C[6][7]
AppearanceLight yellow or white crystalline powder[3][6]
Boiling Point254.5 ± 13.0 °C (Predicted)[6]
Density1.199 ± 0.06 g/cm³ (Predicted)[6]

Experimental Protocols & Workflows

Safe Handling and Storage Workflow

The following diagram outlines the standard procedure for the safe handling and storage of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Understand Hazards Prepare Hood Prepare a well-ventilated Fume Hood Don PPE->Prepare Hood Weigh Solid Weigh the required amount of solid Prepare Hood->Weigh Solid Transfer to Reaction Carefully transfer to the reaction vessel Weigh Solid->Transfer to Reaction Seal Container Tightly seal the container Transfer to Reaction->Seal Container After Use Clean Spills Immediately clean any spills Dispose Waste Dispose of waste according to institutional guidelines Clean Spills->Dispose Waste Store in Cool Dry Place Store in a cool, dry, and well-ventilated area Seal Container->Store in Cool Dry Place Separate from Incompatibles Store away from strong acids, bases, oxidizing, and reducing agents Store in Cool Dry Place->Separate from Incompatibles Separate from Incompatibles->Dispose Waste Empty/Contaminated Containers TroubleshootingWorkflow Troubleshooting Low-Yield Reactions Start Low or No Product Yield Check Purity Analyze Starting Material Purity (e.g., NMR, Melting Point) Start->Check Purity Impure Starting Material Impure? Check Purity->Impure Purify Purify Starting Material (e.g., Recrystallization) Impure->Purify Yes Review Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Impure->Review Conditions No Purify->Review Conditions Conditions Optimal Are Conditions Optimal? Review Conditions->Conditions Optimal Optimize Optimize Reaction Conditions Conditions Optimal->Optimize No Check Reagents Check Activity of Other Reagents (e.g., Catalyst, Base) Conditions Optimal->Check Reagents Yes Optimize->Check Reagents Reagents Active Are Reagents Active? Check Reagents->Reagents Active Replace Reagents Use Fresh/Purified Reagents Reagents Active->Replace Reagents No Consider Side Reactions Analyze Crude Mixture for Byproducts (e.g., TLC, LC-MS) Reagents Active->Consider Side Reactions Yes Replace Reagents->Consider Side Reactions End Problem Resolved Consider Side Reactions->End Identify & Mitigate

References

3'-Nitropropiophenone stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3'-Nitropropiophenone under acidic and basic conditions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to assist in your experimental work.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing or discoloration of the solid compound upon storage. Oxidation or photodegradation.Store this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Appearance of unexpected peaks in the HPLC chromatogram of a freshly prepared solution. Impurities in the starting material or degradation during sample preparation.Verify the purity of the this compound using a certificate of analysis. Prepare solutions fresh before use and avoid prolonged exposure to light or elevated temperatures.
Significant degradation observed under supposedly mild acidic conditions. The presence of a stronger acid as an impurity or a higher than expected reaction temperature.Ensure the pH of the acidic solution is accurately measured. Use high-purity acids and control the temperature of the experiment using a calibrated water bath or incubator.
Inconsistent or non-reproducible stability results. Variability in experimental conditions such as pH, temperature, or reaction time. Degradation of stock solutions.Strictly control all experimental parameters. Prepare fresh stock solutions for each experiment and validate the stability of the stock solution if it needs to be stored.
Precipitation of the compound during the stability study. Poor solubility of this compound or its degradation products in the chosen solvent system at a specific pH.Increase the proportion of organic co-solvent in the reaction mixture, if compatible with the experimental design. Ensure the concentration of the compound is below its solubility limit under the tested conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The primary factors affecting the stability of this compound are pH, temperature, and exposure to light. Propiophenone (B1677668) derivatives are generally more stable in neutral to acidic conditions and are susceptible to degradation under basic conditions.[1] Elevated temperatures will accelerate degradation, and prolonged exposure to UV light may cause photodegradation.

Q2: What is the most likely degradation pathway for this compound under basic conditions?

A2: Under basic conditions, the most probable degradation pathway for ketones like this compound is hydrolysis.[1] This would involve the cleavage of the propiophenone structure.

Q3: How should I store this compound to ensure its long-term stability?

A3: For optimal stability, store solid this compound in a cool (2-8 °C), dry, and dark environment, preferably in a tightly sealed container to protect it from moisture and light. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, keep solutions at a low temperature (2-8 °C) in a light-protected container.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the stability of this compound.[1] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its degradation over time. Mass spectrometry (MS), particularly LC-MS, is invaluable for identifying and characterizing any unknown degradation products.

Q5: Are there any known incompatibilities for this compound?

A5: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with strong bases can lead to rapid degradation.

Data Presentation

Disclaimer: The following table provides illustrative quantitative data on the stability of a propiophenone derivative under forced degradation conditions. This data is intended to demonstrate expected trends and should not be considered as validated results for this compound. Compound-specific stability testing is essential.

Condition Time (hours) This compound Assay (% remaining) Total Impurities (%)
0.1 M HCl (60 °C) 0100.00.0
2498.51.5
4897.12.9
7295.84.2
0.1 M NaOH (60 °C) 0100.00.0
285.314.7
472.127.9
855.944.1

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

Objective: To assess the stability of this compound in acidic and basic aqueous solutions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • pH meter

  • Water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 1 M HCl to achieve a final concentration of 0.1 M HCl.

    • Dilute to the final volume with a water:acetonitrile mixture (e.g., 50:50) to ensure solubility.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 1 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Dilute to the final volume with a water:acetonitrile mixture.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points. Due to expected faster degradation, initial time points should be more frequent (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Control Sample: Prepare a control sample in the same water:acetonitrile mixture without acid or base and store it at a low temperature (2-8 °C).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Stock Solution (1 mg/mL in ACN) stress_samples Prepare Stress Samples (Acid, Base, etc.) stock_solution->stress_samples control_sample Prepare Control Sample stock_solution->control_sample incubation Incubate at Controlled Temperature stress_samples->incubation hplc_analysis HPLC Analysis control_sample->hplc_analysis sampling Withdraw Aliquots at Defined Time Points incubation->sampling neutralization Neutralize Samples sampling->neutralization neutralization->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing stability_profile Determine Stability Profile data_processing->stability_profile degradation_pathway Identify Degradation Products (if necessary with LC-MS) stability_profile->degradation_pathway Degradation_Pathway 3_Nitropropiophenone This compound Intermediate Tetrahedral Intermediate 3_Nitropropiophenone->Intermediate + OH⁻ (Base) Products Degradation Products (e.g., 3-Nitrobenzoic acid + Ethane) Intermediate->Products Cleavage

References

Technical Support Center: Selective Reduction of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of 3'-Nitropropiophenone to 3'-Aminopropiophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective reduction of this compound?

The main challenge is to selectively reduce the nitro group to an amino group without affecting the ketone functional group. Many reducing agents can reduce both functionalities, leading to the formation of undesired byproducts such as the corresponding alcohol or even complete reduction of the carbonyl group.

Q2: Which methods are commonly used for the selective reduction of the nitro group in the presence of a ketone?

Several methods are employed, with the choice depending on the desired selectivity, scale, and available resources. Common approaches include:

  • Catalytic Hydrogenation: This method uses a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum on titanium dioxide (Pt/TiO2)) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents). It is often highly selective under optimized conditions.

  • Metal/Acid Reductions: Reagents like iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl) are classic and effective methods for selective nitro group reduction.

  • Stannous Chloride (SnCl₂): This reagent offers a mild and selective reduction of aromatic nitro groups in the presence of other reducible functional groups.

  • Sodium Sulfide (B99878) (Na₂S): In aqueous or alcoholic solutions, sodium sulfide can selectively reduce nitro groups.

Q3: What are the potential side products in the reduction of this compound?

Common side products can include:

  • 3'-Amino-1-phenylpropan-1-ol: Resulting from the reduction of both the nitro and ketone groups.

  • 3'-Nitro-1-phenylpropan-1-ol: Resulting from the selective reduction of the ketone group.

  • Hydroxylamine, nitroso, and azoxy intermediates: Incomplete reduction of the nitro group can lead to the formation of these species.[1]

  • Dehalogenation products: If halogen substituents are present on the aromatic ring, they may be removed under certain catalytic hydrogenation conditions.

Troubleshooting Guides

Problem 1: Low Yield of 3'-Aminopropiophenone
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time.- Increase the reaction temperature, if the method allows.- Ensure the reducing agent is fresh and active.
Side Reactions - Optimize reaction conditions (temperature, pressure, solvent) to improve selectivity.- Choose a more selective reducing agent (see Data Presentation section).- For catalytic hydrogenation, screen different catalysts and solvents.
Product Degradation - Work up the reaction promptly upon completion.- Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive).
Poor Catalyst Activity (for Catalytic Hydrogenation) - Use a fresh batch of catalyst.- Ensure the catalyst is not poisoned by impurities in the starting material or solvent.- Optimize catalyst loading.
Problem 2: Presence of Over-reduction Product (3'-Amino-1-phenylpropan-1-ol)
Possible Cause Troubleshooting Steps
Reducing Agent is too Strong - Switch to a milder and more chemoselective reducing agent. For example, if using a highly active hydrogenation catalyst, try a less active one or switch to a chemical reducing agent like SnCl₂.
Harsh Reaction Conditions - Lower the reaction temperature.- For catalytic hydrogenation, reduce the hydrogen pressure.- Reduce the reaction time.
Incorrect Stoichiometry of Reagents - Use the correct molar equivalents of the reducing agent as specified in the protocol.
Problem 3: Starting Material Remains Unchanged
Possible Cause Troubleshooting Steps
Inactive Reducing Agent or Catalyst - Use a fresh batch of the reducing agent or catalyst.- For metal/acid reductions, ensure the metal surface is activated (e.g., by washing with dilute acid).
Incorrect Reaction Conditions - Verify the correct solvent, temperature, and pressure are being used as per the protocol.- Ensure proper mixing to overcome any mass transfer limitations.
Poor Solubility of Starting Material - Choose a solvent in which the this compound is more soluble at the reaction temperature.

Data Presentation

The following table summarizes typical yields and conditions for different selective reduction methods of aromatic nitro ketones. Please note that optimal conditions may vary for this compound and require experimental optimization.

Method Reducing Agent/Catalyst Solvent Temperature (°C) Reaction Time Yield of Amino Ketone Selectivity Reference
Catalytic Hydrogenation0.3 wt% Pt/TiO₂Ethanol (B145695)802h>99%100%(For 3-nitroacetophenone)[2]
Catalytic HydrogenationPd/C (5%)MethanolRoom Temp.2h~89% complete conversionHigh (nitro group only)(For a derivative)[3]
Metal/Acid ReductionFe/HClEthanol/WaterReflux20 min~64%High(General procedure)
Stannous ChlorideSnCl₂·2H₂OEthanolReflux4h~91%High(For a similar substrate)
Sodium SulfideNa₂SDioxane/Water70-8024h~73%High(General procedure)

Experimental Protocols

Catalytic Hydrogenation using Pt/TiO₂ (Adapted for this compound)
  • Catalyst Preparation: Prepare a 0.3 wt% Pt/TiO₂ catalyst as described in the literature.[2]

  • Reaction Setup: In a high-pressure autoclave, add this compound (1 mmol), ethanol (10 mL), and the Pt/TiO₂ catalyst (50 mg).

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize with H₂ to 1.0 MPa.

  • Reaction: Stir the mixture at 80°C for 2 hours.

  • Workup: After cooling to room temperature and releasing the pressure, filter the catalyst. The filtrate can be concentrated under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Reduction with Stannous Chloride (SnCl₂) (General Procedure)
  • Reaction Setup: To a solution of this compound (10 mmol) in ethanol (50 mL), add stannous chloride dihydrate (SnCl₂·2H₂O, 50 mmol).

  • Reaction: Stir the mixture at reflux for 4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water. Basify the solution with a 10% sodium hydroxide (B78521) solution until a pH of 8-9 is reached.

  • Extraction: Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3'-Aminopropiophenone. Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Selective Reduction start Reaction Outcome Unsatisfactory low_yield Low Yield of 3'-Aminopropiophenone start->low_yield over_reduction Over-reduction to 3'-Amino-1-phenylpropan-1-ol start->over_reduction no_reaction No Reaction/ Starting Material Remains start->no_reaction check_completeness Check Reaction Completeness (TLC/HPLC) low_yield->check_completeness Possible Cause check_conditions Verify Reaction Conditions (Temp, Time, Pressure) low_yield->check_conditions check_reagents Check Reagent/Catalyst Activity low_yield->check_reagents change_reagent Switch to Milder/ More Selective Reagent over_reduction->change_reagent Solution optimize_conditions Optimize Conditions (Lower Temp/Pressure) over_reduction->optimize_conditions no_reaction->check_conditions no_reaction->check_reagents Possible Cause check_solubility Verify Substrate Solubility no_reaction->check_solubility Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup: - this compound - Solvent - Reducing Agent/Catalyst start->setup reaction Reaction under Controlled Conditions (Temp, Time, Pressure) setup->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Quenching - Neutralization - Catalyst Filtration monitoring->workup Complete extraction Product Extraction workup->extraction purification Purification: - Crystallization or - Chromatography extraction->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

References

Scaling up the synthesis of 3'-Nitropropiophenone for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3'-Nitropropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for pilot production. Here you will find frequently asked questions, troubleshooting guides, detailed protocols, and process diagrams to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted and industrially viable route is a two-step synthesis starting from benzene (B151609).[1][2] The process involves:

  • Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce propiophenone (B1677668).[1]

  • Nitration: The resulting propiophenone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.[3] The order of these steps is critical; the acyl group from the first step directs the incoming nitro group to the meta position, ensuring the formation of the desired 3'-isomer.[1][4]

Q2: Why is the Friedel-Crafts acylation performed before nitration?

A2: The order is crucial for regioselectivity. The acyl group (–COC₂H₅) of propiophenone is a meta-directing deactivator for electrophilic aromatic substitution.[4] Therefore, when propiophenone is nitrated, the nitro group (–NO₂) is directed to the 3-position (meta position), yielding the desired this compound. If benzene were nitrated first to form nitrobenzene, the subsequent Friedel-Crafts acylation would be extremely difficult because the nitro group is a strong deactivating group.[5][6]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Scaling up this process introduces significant safety challenges that must be managed.[7][8]

  • Exothermic Reactions: Both the Friedel-Crafts acylation and, particularly, the nitration are highly exothermic.[8] Heat removal becomes a critical challenge at a larger scale, and poor thermal management can lead to runaway reactions.[7][9]

  • Reagent Handling: Aluminum chloride is highly reactive with water and requires handling under strictly anhydrous conditions.[5] Concentrated nitric and sulfuric acids are extremely corrosive.

  • Gas Evolution: The Friedel-Crafts reaction evolves hydrogen chloride (HCl) gas, which must be safely scrubbed.

Q4: Can alternative catalysts be used for the Friedel-Crafts acylation?

A4: Yes, while aluminum chloride is common, other catalysts can be used. For less reactive (deactivated) substrates, more powerful catalysts like triflic acid may be necessary.[6] In a pilot or industrial setting, solid acid catalysts like zeolites are also an option. Zeolites can offer advantages such as easier separation, potential for regeneration and reuse, and sometimes improved regioselectivity.[6]

Troubleshooting Guide

Low Yield & Purity Issues

Q1: My Friedel-Crafts acylation step is resulting in a low yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation often stem from issues with the catalyst or reagents.[5]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate it.[5]

  • Poor Reagent Quality: The purity of benzene, propanoyl chloride, and the Lewis acid is critical for success.

  • Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can promote side reactions.[5]

  • Incorrect Stoichiometry: An insufficient amount of the Lewis acid is a common problem. A stoichiometric amount is often required because the catalyst complexes with the product ketone.[5]

Q2: I am observing significant amounts of ortho- and para-isomers after the nitration step. How can I improve the regioselectivity?

A2: The formation of ortho- and para-isomers is usually minimal because the acyl group is a strong meta-director. If you are seeing significant quantities of other isomers, consider the following:

  • Temperature Control: Nitration is very sensitive to temperature. The reaction should be kept cold (typically between -5 and 5 °C) to minimize the formation of byproducts.[3]

  • Rate of Addition: The nitrating mixture should be added slowly to the propiophenone solution to maintain temperature control and prevent localized "hot spots" where side reactions can occur.

Q3: The final product is discolored after purification. What could be the cause?

A3: Discoloration often indicates the presence of residual nitrating acids or other impurities.

  • Inadequate Quenching: Ensure the reaction is completely quenched by pouring it onto a sufficient amount of ice water.

  • Insufficient Washing: The crude product must be thoroughly washed to remove residual acids. Washing with a dilute sodium bicarbonate solution, followed by water and brine, is recommended.[10]

  • Recrystallization: Use an appropriate solvent system for recrystallization, potentially with the addition of activated carbon to remove colored impurities.[3]

Scale-Up Challenges

Q1: How can I manage the exothermic nature of the nitration reaction during pilot production?

A1: Managing the heat generated during nitration is the most critical aspect of scaling up.[9]

  • Reactor Design: Use a jacketed reactor with efficient cooling and a high surface-area-to-volume ratio.

  • Controlled Addition: Add the pre-cooled nitrating mixture to the propiophenone solution at a slow, controlled rate. Monitor the internal temperature continuously and adjust the addition rate to maintain the target temperature range.[9]

  • Agitation: Ensure efficient and consistent mixing to prevent localized temperature spikes and ensure uniform reaction conditions.[7]

Q2: What changes are needed for work-up and product isolation at a larger scale?

A2: Scaling up work-up requires moving from separatory funnels to larger-scale equipment.

  • Quenching: The quenching step will require a large, well-agitated vessel containing ice and water. The reaction mixture should be transferred carefully to control the quench rate.

  • Extraction & Washing: Liquid-liquid extractions will be performed in the reactor or a dedicated extraction vessel. Ensure adequate phase separation time.

  • Filtration: Filtration of the crude product will require larger equipment like a Nutsche filter dryer. Ensure efficient washing of the filter cake.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis
ParameterFriedel-Crafts AcylationNitration
Substrate BenzenePropiophenone
Reagents Propanoyl Chloride, AlCl₃Conc. HNO₃, Conc. H₂SO₄
Solvent Benzene (reactant & solvent) or inert solvent like DichloromethaneSulfuric Acid (reactant & solvent)
Temperature 25-50 °C-5 to 5 °C[3]
Molar Ratio Benzene:Propanoyl Chloride:AlCl₃ ≈ (excess):1:1.1Propiophenone:HNO₃:H₂SO₄ ≈ 1:1.1:2.5
Reaction Time 2-6 hours1-2 hours
Typical Yield >90%85-95%
Table 2: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
IssuePossible CauseRecommended Action
No or minimal reactionInactive CatalystUse fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen).[5]
Low TemperatureGradually increase the reaction temperature and monitor by TLC or GC.
Reaction starts but stallsInsufficient CatalystAdd an additional portion of AlCl₃. The catalyst complexes with the product, so >1 equivalent is needed.
Poor Reagent QualityUse purified reagents and solvents.
Formation of byproductsTemperature too highMaintain the reaction temperature within the optimal range. High temperatures can lead to side reactions.[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone

Methodology:

  • Equip a flame-dried, three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl).

  • Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃).

  • Add excess dry benzene to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Add propanoyl chloride to the dropping funnel and add it dropwise to the stirred suspension over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours until the reaction is complete (monitor by GC or TLC).

  • Cool the reaction mixture back to 0-5 °C and slowly quench by carefully pouring it over crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude propiophenone.

Scale-Up Considerations:

  • Heat Management: The reaction is exothermic. For pilot scale, a jacketed reactor with precise temperature control is essential.

  • HCl Scrubbing: The evolved HCl gas must be directed to a caustic scrubber.

  • Material Transfer: Use pumps for transferring reagents at a controlled rate. Quenching should be done by transferring the reaction mass to a separate, well-agitated quench vessel.

Protocol 2: Nitration of Propiophenone

Methodology:

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add propiophenone.

  • Cool the flask to -5 °C using an ice-salt or dry ice/acetone bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred propiophenone, ensuring the internal temperature does not rise above 5 °C.[3] This addition may take 1-2 hours.

  • After the addition is complete, continue stirring at 0-5 °C for another 60 minutes.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid will precipitate.[3]

  • Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from ethanol (B145695) or an ethanol/water mixture to obtain pure this compound.[3]

Scale-Up Considerations:

  • Thermal Hazard: This reaction has a high potential for a thermal runaway. A thorough safety assessment (e.g., using reaction calorimetry) is mandatory before scaling up.[9]

  • Addition Control: Use a dosing pump for the addition of the nitrating mixture, linked to a temperature probe in the reactor to automate shutdown if the temperature exceeds the set limits.

  • Agitation: Robust agitation is critical to ensure rapid heat transfer from the reaction mass to the reactor cooling jacket.

Mandatory Visualizations

experimental_workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration start Benzene + Propanoyl Chloride catalyst AlCl3 Catalyst start->catalyst reaction1 Reaction at 40-50°C catalyst->reaction1 quench1 Quench with Ice Water reaction1->quench1 workup1 Aqueous Work-up & Solvent Removal quench1->workup1 product1 Propiophenone workup1->product1 reaction2 Reaction at 0-5°C product1->reaction2 nitrating_mix Conc. HNO3 + Conc. H2SO4 nitrating_mix->reaction2 quench2 Precipitate in Ice Water reaction2->quench2 purify Filter & Recrystallize quench2->purify final_product This compound purify->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_fc_acylation start Low Yield in Friedel-Crafts Step q1 Are all reagents and solvents fully anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is catalyst stoichiometry correct (>1 equivalent)? a1_yes->q2 sol1 Action: Use fresh anhydrous catalyst. Flame-dry glassware. Run under inert atmosphere. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is reaction temperature optimized? a2_yes->q3 sol2 Action: Increase catalyst loading. Catalyst complexes with product. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end sol3 Action: Monitor by TLC/GC while gradually increasing temperature. a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

nitration_control center Successful Nitration (High Yield & Purity) issue1 Byproduct Formation issue2 Runaway Reaction issue3 Incomplete Reaction param1 Strict Temperature Control (-5 to 5 °C) param1->center prevents param1->issue1 param2 Slow, Controlled Addition of Nitrating Mixture param2->center prevents param2->issue2 param3 Efficient Agitation param3->center ensures param3->issue2 param4 Correct Stoichiometry param4->center ensures param4->issue3

Caption: Key control parameters for the nitration of propiophenone.

References

Technical Support Center: Monitoring 3'-Nitropropiophenone Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the progress of reactions involving 3'-Nitropropiophenone using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a this compound reaction?

A1: TLC is a rapid, inexpensive, and sensitive technique used to qualitatively monitor the progress of a chemical reaction.[1] By observing the disappearance of the starting material (this compound) and the appearance of the product spot(s) over time, you can determine when the reaction is complete.[2][3][4]

Q2: How do I choose an appropriate mobile phase (eluent) for my TLC analysis?

A2: The choice of mobile phase depends on the polarity of the compounds you wish to separate. For aromatic ketones like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common initial choice is a mixture of hexanes and ethyl acetate (B1210297).[5] The polarity can be adjusted by changing the ratio of the solvents to achieve optimal separation.[6]

Q3: How can I visualize the spots on the TLC plate?

A3: this compound and many of its derivatives are aromatic and contain a nitro group, which allows for strong absorption of ultraviolet (UV) light. Therefore, the most common and non-destructive method for visualization is using a UV lamp, typically at 254 nm.[7] The spots will appear as dark patches on a fluorescent green background. Destructive methods like staining with potassium permanganate (B83412) or p-anisaldehyde can also be used if the compounds are not UV-active.

Q4: What is a "co-spot" and why is it important?

A4: A co-spot involves applying both the starting material and the reaction mixture to the same lane on the TLC plate.[8] This is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when the Rf values of the reactant and product are very similar.[2][8] An elongated spot in the co-spot lane can indicate that the reactant and product are different compounds.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. The sample is too concentrated (overloaded).Dilute the sample before spotting it on the TLC plate.
The compound is highly polar or acidic/basic.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds).
Spots are not visible under UV light. The compound is not UV-active.Try a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.
The sample is too dilute.Concentrate the sample or spot the same lane multiple times, allowing the solvent to dry between applications.[5]
Spots are too close to the baseline (low Rf). The mobile phase is not polar enough.Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are too close to the solvent front (high Rf). The mobile phase is too polar.Decrease the proportion of the more polar solvent or choose a less polar solvent system.
The solvent front is uneven. The TLC plate was not placed vertically in the developing chamber.Ensure the plate is straight and the bottom is level in the chamber.
The chamber was disturbed during development.Place the developing chamber in a location where it will not be bumped or moved.

Experimental Protocol: Monitoring a this compound Reaction by TLC

This protocol outlines the steps for monitoring a generic reaction involving this compound.

1. Preparation of the TLC Plate:

  • Using a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate.[9]

  • Mark three small, evenly spaced points on this line for spotting.

2. Sample Preparation:

  • Starting Material (SM): Dissolve a small amount of pure this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a dilute solution.

  • Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

3. Spotting the TLC Plate:

  • Using a capillary tube, spot the prepared starting material solution on the leftmost mark of the TLC plate.

  • On the middle mark, apply the starting material solution, and then, after it has dried, spot the reaction mixture on top of it (this is the co-spot).

  • On the rightmost mark, spot the diluted reaction mixture.

  • Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.

4. Developing the TLC Plate:

  • Prepare the mobile phase. A good starting point for this compound and related compounds is 20% toluene (B28343) in ethyl acetate .

  • Pour a small amount (0.5-1 cm depth) of the mobile phase into a developing chamber lined with filter paper to saturate the atmosphere. The solvent level must be below the origin line on the TLC plate.[9]

  • Carefully place the spotted TLC plate into the chamber and close the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

5. Visualization and Analysis:

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[10]

  • Monitor the reaction by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

Quantitative Data Summary

The following table provides expected Rf values for this compound and a related compound in a suggested mobile phase. Actual values may vary based on experimental conditions.

CompoundMobile PhaseExpected Rf Value
3'-Nitroacetophenone*20% Toluene in Ethyl Acetate0.35[11]

*3'-Nitroacetophenone is structurally very similar to this compound, and its Rf value is a reliable starting point for developing a TLC method.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (draw origin line) prep_sm Prepare Starting Material Solution prep_rm Prepare Reaction Mixture Aliquot prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co-spot, RM) prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Visualize under UV Light develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Reaction Progress) calculate_rf->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_TLC cluster_streaking Streaking/Elongated Spots cluster_visibility Spots Not Visible cluster_rf Incorrect Rf Value start Problem with TLC Result is_concentrated Is sample too concentrated? start->is_concentrated is_uv_active Is compound UV-active? start->is_uv_active rf_value Rf too high or too low? start->rf_value dilute_sample Dilute sample and re-run is_concentrated->dilute_sample Yes add_modifier Add modifier to mobile phase is_concentrated->add_modifier No use_stain Use chemical stain is_uv_active->use_stain No concentrate_spot Concentrate spot and re-run is_uv_active->concentrate_spot Yes (but weak) increase_polarity Increase mobile phase polarity rf_value->increase_polarity Too Low decrease_polarity Decrease mobile phase polarity rf_value->decrease_polarity Too High

Caption: Decision-making guide for troubleshooting common TLC issues.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Identification of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to facilitate the unambiguous identification of 3'-Nitropropiophenone. By presenting experimental data for this compound and its key isomers, alongside detailed experimental protocols, this document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and quality control.

Introduction

This compound (C9H9NO3) is an aromatic ketone of interest in various chemical and pharmaceutical research areas. Accurate identification of this compound is crucial, and spectroscopic techniques provide the most reliable methods for its characterization. This guide focuses on the comparative analysis of this compound against its structural isomers, 2'-Nitropropiophenone and 4'-Nitropropiophenone, and its parent compound, propiophenone, using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer

    • Pulse Sequence: Standard single-pulse sequence

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -5 to 220 ppm

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation:

    • Spectrometer: FT-IR Spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry (MS)
  • Instrumentation:

    • Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)

    • Ionization Mode: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-400

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.78 (t, J=2.0 Hz, 1H, Ar-H), 8.42 (dd, J=8.2, 1.2 Hz, 1H, Ar-H), 8.28 (d, J=7.8 Hz, 1H, Ar-H), 7.71 (t, J=8.0 Hz, 1H, Ar-H), 3.12 (q, J=7.2 Hz, 2H, -CH₂-), 1.28 (t, J=7.2 Hz, 3H, -CH₃)
2'-Nitropropiophenone 7.85 (dd, J=8.1, 1.2 Hz, 1H, Ar-H), 7.68 (td, J=7.6, 1.2 Hz, 1H, Ar-H), 7.55 (td, J=7.8, 1.4 Hz, 1H, Ar-H), 7.45 (dd, J=7.6, 1.4 Hz, 1H, Ar-H), 2.85 (q, J=7.2 Hz, 2H, -CH₂-), 1.25 (t, J=7.2 Hz, 3H, -CH₃)
4'-Nitropropiophenone 8.30 (d, J=8.8 Hz, 2H, Ar-H), 8.10 (d, J=8.8 Hz, 2H, Ar-H), 3.10 (q, J=7.2 Hz, 2H, -CH₂-), 1.27 (t, J=7.2 Hz, 3H, -CH₃)
Propiophenone [1]7.95 (m, 2H, Ar-H), 7.55 (m, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 3.00 (q, J=7.2 Hz, 2H, -CH₂-), 1.23 (t, J=7.2 Hz, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound 198.5 (C=O), 148.5 (C-NO₂), 138.2, 134.0, 129.9, 127.5, 123.0 (Ar-C), 32.2 (-CH₂-), 8.3 (-CH₃)
2'-Nitropropiophenone 201.0 (C=O), 149.0 (C-NO₂), 135.5, 133.0, 130.5, 128.0, 124.5 (Ar-C), 35.0 (-CH₂-), 8.5 (-CH₃)
4'-Nitropropiophenone 199.0 (C=O), 150.5 (C-NO₂), 141.0, 129.5, 124.0 (Ar-C), 32.0 (-CH₂-), 8.4 (-CH₃)
Propiophenone [2]200.7 (C=O), 137.0, 133.0, 128.6, 128.0 (Ar-C), 31.8 (-CH₂-), 8.6 (-CH₃)

Table 3: Key IR Absorption Bands (KBr, cm⁻¹)

Compoundν(C=O)ν(NO₂) symmetricν(NO₂) asymmetricν(C-H) aromaticν(C-H) aliphatic
This compound ~1695~1350~1530~3100-3000~2980-2850
2'-Nitropropiophenone ~1700~1355~1525~3100-3000~2980-2850
4'-Nitropropiophenone ~1690~1345~1520~3100-3000~2980-2850
Propiophenone [3]~1685--~3100-3000~2980-2850

Table 4: Key Mass Spectrometry Fragmentation Data (EI, m/z)

CompoundMolecular Ion [M]⁺Base PeakMajor Fragments
This compound 179105150, 120, 104, 76, 51
2'-Nitropropiophenone 179120133, 105, 92, 77, 65
4'-Nitropropiophenone 179150120, 104, 76, 50
Propiophenone [4]13410577, 51

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Identification Sample Sample Dissolution (CDCl3) Dissolution (CDCl3) Sample->Dissolution (CDCl3) NMR KBr Pellet KBr Pellet Sample->KBr Pellet IR Vaporization Vaporization Sample->Vaporization MS 1H_NMR_Acquisition 1H_NMR_Acquisition Dissolution (CDCl3)->1H_NMR_Acquisition 400 MHz 13C_NMR_Acquisition 13C_NMR_Acquisition Dissolution (CDCl3)->13C_NMR_Acquisition 100 MHz FTIR_Acquisition FTIR_Acquisition KBr Pellet->FTIR_Acquisition GC_MS_Acquisition GC_MS_Acquisition Vaporization->GC_MS_Acquisition EI, 70 eV 1H_NMR_Spectrum 1H_NMR_Spectrum 1H_NMR_Acquisition->1H_NMR_Spectrum 13C_NMR_Spectrum 13C_NMR_Spectrum 13C_NMR_Acquisition->13C_NMR_Spectrum IR_Spectrum IR_Spectrum FTIR_Acquisition->IR_Spectrum Mass_Spectrum Mass_Spectrum GC_MS_Acquisition->Mass_Spectrum Comparison_with_References Comparison_with_References 1H_NMR_Spectrum->Comparison_with_References 13C_NMR_Spectrum->Comparison_with_References IR_Spectrum->Comparison_with_References Mass_Spectrum->Comparison_with_References Identity_Confirmation Identity_Confirmation Comparison_with_References->Identity_Confirmation Match with this compound Data

Caption: Workflow for Spectroscopic Identification.

Interpreting the Spectra
  • ¹H NMR: The substitution pattern on the aromatic ring is the most telling feature. This compound will exhibit a distinct set of four aromatic proton signals with specific splitting patterns and chemical shifts due to the meta-nitro group. This pattern will differ significantly from the ortho (2'-) and para (4'-) isomers. The ethyl group (-CH₂CH₃) will consistently show a quartet and a triplet.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the position of the electron-withdrawing nitro group. The number of unique aromatic carbon signals can also help distinguish between the isomers.

  • IR Spectroscopy: All three nitro isomers will show strong characteristic absorptions for the carbonyl (C=O) and nitro (NO₂) groups. The exact position of the C=O stretch can be subtly influenced by the position of the nitro group. Propiophenone will lack the NO₂ absorptions.

  • Mass Spectrometry: The fragmentation pattern is a key differentiator. While all nitro isomers will have a molecular ion peak at m/z 179, the relative abundances of the fragment ions will vary. The loss of the ethyl group (M-29) and the benzoyl-type fragments will be characteristic. For instance, the base peak for this compound is typically the benzoyl cation (m/z 105), whereas for the 4'-isomer, it is often the M-29 fragment (m/z 150).

By carefully analyzing and comparing the data from these four spectroscopic techniques with the provided reference data, researchers can confidently confirm the identity of this compound and distinguish it from its structural isomers and parent compound.

References

A Comparative Analysis of 3'-Nitropropiophenone and 4'-Nitropropiophenone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 3'-Nitropropiophenone and 4'-Nitropropiophenone

This compound and 4'-Nitropropiophenone are substituted aromatic ketones with the chemical formula C₉H₉NO₃.[1] Both compounds feature a propiophenone (B1677668) core with a nitro group (NO₂) attached to the phenyl ring at the meta (3') and para (4') positions, respectively. This difference in the position of the electron-withdrawing nitro group is the primary determinant of their differential chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its analogue, 4'-Nitroacetophenone (as a proxy for 4'-Nitropropiophenone due to limited data on the latter), is presented below.

PropertyThis compound4'-Nitroacetophenone (analogue for 4'-Nitropropiophenone)
CAS Number 17408-16-1[1]100-19-6[2]
Molecular Weight 179.17 g/mol [1]165.15 g/mol [2]
Appearance Information not availableYellowish crystal or crystalline powder[2]
Melting Point 98-101 °C[3]75-78 °C
Boiling Point 254.5 °C at 760 mmHg[3]Information not available
Solubility Information not availableInsoluble in water; soluble in ethanol, ether, and benzene.

Theoretical Reactivity Comparison

The reactivity of these isomers can be analyzed from the perspective of the two main reactive sites: the aromatic ring and the carbonyl group.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature through both inductive and resonance effects. This deactivation reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

  • This compound : The nitro group at the meta position deactivates the ring. The propiophenone group is also deactivating and meta-directing. Therefore, electrophilic substitution on this compound is expected to be slow and occur at the positions meta to both existing groups.

  • 4'-Nitropropiophenone : With the nitro group in the para position, the ring is also strongly deactivated. Electrophilic attack is expected to occur at the positions meta to the nitro group.

Expected Reactivity Order: Both isomers are significantly less reactive than unsubstituted propiophenone. A definitive prediction of the relative reactivity between the two isomers without experimental data is difficult. However, based on the combined deactivating effects of the nitro and acyl groups, both are expected to undergo electrophilic aromatic substitution under harsh conditions.

Electrophilic_Aromatic_Substitution cluster_3_nitro This compound cluster_4_nitro 4'-Nitropropiophenone 3_nitro This compound Product_3 Substituted Product (Slow Reaction) 3_nitro->Product_3 Electrophilic Aromatic Substitution E_plus_3 E+ E_plus_3->Product_3 4_nitro 4'-Nitropropiophenone Product_4 Substituted Product (Slow Reaction) 4_nitro->Product_4 Electrophilic Aromatic Substitution E_plus_4 E+ E_plus_4->Product_4

Caption: Deactivation of the aromatic ring towards electrophilic substitution.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of the propiophenone moiety is susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group influences the electrophilicity of the carbonyl carbon.

  • 4'-Nitropropiophenone : The nitro group at the para position can withdraw electron density from the carbonyl group via resonance. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

  • This compound : The nitro group at the meta position can only exert an electron-withdrawing inductive effect on the carbonyl group. This effect is generally weaker than the resonance effect from the para position.

Expected Reactivity Order: 4'-Nitropropiophenone is expected to be more reactive towards nucleophiles at the carbonyl carbon than this compound.

Nucleophilic_Addition cluster_4_nitro_nu 4'-Nitropropiophenone cluster_3_nitro_nu This compound 4_nitro_nu 4'-Nitropropiophenone Product_4_nu Addition Product (More Reactive) 4_nitro_nu->Product_4_nu Nucleophilic Addition Nu_minus_4 Nu- Nu_minus_4->Product_4_nu 3_nitro_nu This compound Product_3_nu Addition Product (Less Reactive) 3_nitro_nu->Product_3_nu Nucleophilic Addition Nu_minus_3 Nu- Nu_minus_3->Product_3_nu

Caption: Relative reactivity towards nucleophilic addition at the carbonyl group.

Reactions at the α-Carbon (e.g., Halogenation)

Reactions at the α-carbon of a ketone, such as acid-catalyzed halogenation, proceed through an enol or enolate intermediate. The rate of this reaction is often dependent on the rate of enolization. The electron-withdrawing nitro group can influence the acidity of the α-protons.

  • 4'-Nitropropiophenone : The strong electron-withdrawing effect of the para-nitro group, transmitted through resonance, can increase the acidity of the α-protons, potentially leading to a faster rate of enolization and subsequent reaction at the α-carbon.

  • This compound : The meta-nitro group has a weaker inductive effect on the α-protons compared to the resonance effect of the para-nitro group.

Expected Reactivity Order: 4'-Nitropropiophenone is expected to undergo reactions at the α-carbon, such as α-halogenation, more readily than this compound.

Alpha_Halogenation cluster_reactivity Relative Rate of Enolization Start Ketone Enol Enol Intermediate Start->Enol Acid or Base Catalysis Product α-Halogenated Product Enol->Product X2 X₂ X2->Product 4_nitro_enol 4'-Nitropropiophenone (Faster Enolization) 3_nitro_enol This compound (Slower Enolization)

Caption: General workflow for α-halogenation of ketones.

Conclusion

In the absence of direct comparative experimental data, the predicted reactivity of this compound and 4'-Nitropropiophenone is based on the electronic effects of the nitro group's position. 4'-Nitropropiophenone is anticipated to be more reactive towards nucleophilic addition at the carbonyl group and in reactions involving the α-carbon due to the stronger resonance-based electron-withdrawing effect of the para-nitro group. Conversely, both isomers are expected to be highly deactivated towards electrophilic aromatic substitution.

It is imperative for researchers to conduct direct comparative studies under identical conditions to quantify these reactivity differences and to develop optimized synthetic protocols. This guide serves as a theoretical framework to inform such experimental design.

References

Comparative analysis of different methods for synthesizing 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of intermediates is a critical aspect of the chemical manufacturing process. 3'-Nitropropiophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different methods for its synthesis, offering experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

Data Presentation

The following table summarizes the key quantitative parameters for the viable synthesis of this compound, primarily focusing on the nitration of propiophenone (B1677668), which is the most well-documented and practical approach. Information on other potential but less viable routes is included for a comprehensive overview.

ParameterNitration of PropiophenoneFriedel-Crafts Acylation of Nitrobenzene (B124822)Oxidation of 3-Nitroethylbenzene
Starting Materials Propiophenone, Nitric Acid, Sulfuric AcidNitrobenzene, Propanoyl Chloride/Anhydride (B1165640), Lewis Acid (e.g., AlCl₃)3-Nitroethylbenzene, Oxidizing Agent
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionOxidation
Reported Yield 55-83% (for the analogous m-nitroacetophenone)[1]Very low to negligible due to deactivation by the nitro group[2]Data not readily available, but likely requires harsh conditions
Reaction Temperature -5 to 0 °C[3]Elevated temperatures may be required130-150 °C (for analogous p-nitroethylbenzene oxidation)
Reaction Time Approximately 1-2 hoursHighly variable, likely prolonged24 hours (for analogous p-nitroethylbenzene oxidation)
Key Reagents Conc. H₂SO₄, Conc. HNO₃Anhydrous AlCl₃Cobalt stearate (B1226849), Manganous acetate (B1210297) (catalysts for analogous reaction)
Purity of Crude Product Good, requires recrystallization[1][3]Likely to be low with significant starting material recoveryData not available
Advantages Well-established procedure, relatively high yield, readily available starting materials.Conceptually straightforward.Utilizes a potentially cheaper starting material.
Disadvantages Use of strong, corrosive acids; requires careful temperature control.The nitro group strongly deactivates the benzene (B151609) ring, making the reaction very difficult to achieve.[2]Requires high temperatures and pressures, and a specialized reactor; limited literature available for this specific substrate.

Experimental Protocols

Method 1: Nitration of Propiophenone

This method is adapted from the well-established procedure for the nitration of acetophenone, a close structural analog.[1][3] The propiophenone is expected to yield the 3'-nitro product due to the meta-directing effect of the ketone group.

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol (B145695)

  • Activated Carbon

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 37 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 0.125 mol of propiophenone via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, cool the mixture to -7 °C.

  • Prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, and cool this mixture.

  • Add the cooled nitrating mixture dropwise to the propiophenone solution over 30 minutes, maintaining the reaction temperature between -5 and 0 °C.

  • After the addition, continue stirring for an additional 10 minutes.

  • Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring.

  • The product will precipitate as a yellow solid. Once the ice has melted, collect the solid by suction filtration.

  • Wash the crude product with water, followed by a small amount of cold ethanol to remove oily impurities.

  • Recrystallize the crude product from ethanol with the addition of activated carbon to yield purified this compound.

Method 2: Friedel-Crafts Acylation of Nitrobenzene (Theoretical and Challenging)

The Friedel-Crafts acylation of nitrobenzene is theoretically a direct route to this compound. However, the strong deactivating nature of the nitro group makes this reaction exceptionally difficult.[2]

General Approach:

  • Nitrobenzene would be treated with propanoyl chloride or propanoic anhydride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride.

  • The reaction would likely require forcing conditions, such as high temperatures and a large excess of the catalyst.

  • The expected yield is extremely low, and the primary product would likely be unreacted starting material. This method is not recommended for practical synthesis.

Method 3: Oxidation of 3-Nitroethylbenzene (Exploratory)

This method is based on a patented process for the oxidation of a similar compound, p-nitroethylbenzene.

General Approach:

  • 3-Nitroethylbenzene would be heated in an oxidation reactor in the presence of catalysts such as cobalt stearate and manganous acetate.

  • The reaction would be carried out under pressure with a controlled flow of air or oxygen.

  • The reaction would likely be run at elevated temperatures (e.g., 130-150 °C) for an extended period (e.g., 24 hours).

  • The workup would involve neutralization and crystallization to isolate the this compound. This method requires specialized equipment and further optimization for this specific substrate.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the most viable synthetic method and the mechanistic pathway for the key chemical transformation.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Propiophenone Propiophenone Mixing Mixing and Cooling (-5 to 0 °C) Propiophenone->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing HNO3 Conc. HNO₃ Nitration Nitration HNO3->Nitration Mixing->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound via nitration.

Nitration_Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation of Electrophile intermediate Sigma Complex (Resonance Stabilized) electrophile->intermediate propiophenone Propiophenone propiophenone->intermediate Electrophilic Attack deprotonation Deprotonation by HSO₄⁻ intermediate->deprotonation product This compound deprotonation->product Re-aromatization

Caption: Mechanism of the electrophilic aromatic nitration of propiophenone.

Conclusion

Based on the available literature, the nitration of propiophenone is the most practical and highest-yielding method for the synthesis of this compound. While other methods like Friedel-Crafts acylation and oxidation of 3-nitroethylbenzene are theoretically possible, they present significant challenges, such as harsh reaction conditions and low yields, making them less suitable for most laboratory and industrial applications. The provided protocol for the nitration of propiophenone offers a reliable starting point for researchers in the field.

References

A Comparative Guide to the Reduction of 3'-Nitropropiophenone and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, pivotal for the production of anilines, which are key intermediates in the pharmaceutical, agrochemical, and dye industries. The presence of other reducible functional groups, such as the ketone in 3'-Nitropropiophenone, presents a chemoselectivity challenge. This guide provides an objective comparison of various methods for the reduction of this compound and other nitroaromatic compounds, supported by experimental data.

Comparative Performance of Reduction Methods

The choice of reducing agent and reaction conditions is critical to achieving the desired outcome, whether it be the selective reduction of the nitro group, the ketone, or both. Below is a comparative analysis of common reduction methods.

Table 1: Catalytic Hydrogenation of Nitroaromatic Compounds

EntrySubstrateCatalystH₂ PressureSolventTemp (°C)Time (h)Yield (%)Reference
1Nitrobenzene5 mol% Mn-1, 12.5 mol% K₂CO₃80 barToluene1302497[1]
24-Nitroacetophenone5 mol% Mn-1, 12.5 mol% K₂CO₃80 barToluene1302495[1]
34-Chloronitrobenzene5 mol% Mn-1, 12.5 mol% K₂CO₃80 barToluene1302496[1]
42-NitrotolueneRaney Ni1 atmMethanolRT0.590[2]
54-ChloronitrobenzeneRaney Ni1 atmMethanolRT0.388[2]
64-NitrophenolRaney Ni1 atmMethanolRT0.2592[2]

Table 2: Metal-Mediated Reduction of Nitroaromatic Compounds

EntrySubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1NitrobenzeneFe, NH₄ClEtOH/H₂OReflux295
24-NitroacetophenoneFe, NH₄ClEtOH/H₂OReflux392
34-ChloronitrobenzeneFe, NH₄ClEtOH/H₂OReflux1.598
4This compoundSn, HClH₂O901.5~30[3]
5NitrobenzeneZn, NH₄ClMeOH/H₂ORT2>90[4]
64-NitroacetophenoneZn, NH₄ClMeOH/H₂ORT2.5>90[4]

Table 3: Transfer Hydrogenation of Nitroaromatic Compounds

EntrySubstrateCatalyst/H-donorSolventTemp (°C)Time (h)Yield (%)Reference
1NitrobenzenePd/C, HCOOHNoneRT0.595
24-NitroacetophenonePd/C, HCOOHNoneRT0.7592
34-ChloronitrobenzenePd/C, HCOOHNoneRT0.594
4NitrobenzeneRaney Ni, HCOOHMethanolRT0.2590[2]
54-NitroacetophenoneRaney Ni, HCOOHMethanolRT0.3385[2]

Table 4: Chemoselective Reduction using Sodium Borohydride (B1222165)

EntrySubstrateReagentsSolventTemp (°C)Time (min)ProductYield (%)Reference
1NitrobenzeneNaBH₄, NiCl₂·6H₂OCH₃CN/H₂ORT5Aniline95[5]
24-NitroacetophenoneNaBH₄, NiCl₂·6H₂OCH₃CN/H₂ORT104-Aminoacetophenone92[5]
33'-NitroacetophenoneNaBH₄, Ni(OAc)₂·4H₂OCH₃CN/H₂ORT20-603-AminoacetophenoneHigh[6][7]
43-NitrobenzaldehydeNaBH₄, NiCl₂·6H₂OCH₃CN/H₂ORT10Both groups reduced-[5]
54-NitroacetophenoneNaBH₄, Ni(OAc)₂·4H₂OCH₃CN/H₂ORT20-60Both groups reduced-[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key reduction methods.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This procedure is a general method for the reduction of aromatic nitro compounds.

  • Reactor Setup: A three-necked flask is charged with a solution of the nitroaromatic substrate (e.g., 10 g/L in ethanol).

  • Catalyst Addition: Raney® Nickel (e.g., 0.2 g) is carefully added to the flask.

  • Inerting the System: The flask is sealed and purged with nitrogen gas three times to remove air.

  • Hydrogen Introduction: The system is then purged with hydrogen gas three times.

  • Reaction Conditions: With continuous stirring, a continuous flow of hydrogen gas is maintained at the desired pressure (e.g., atmospheric or higher). The reaction is monitored by TLC.

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Protocol 2: Metal-Mediated Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)

This classic method is widely used for the large-scale production of anilines.

  • Reaction Setup: To a solution of the nitroaromatic compound (1 equivalent) in a mixture of ethanol (B145695) and water, iron powder (3-5 equivalents) is added.

  • Acid Addition: Concentrated hydrochloric acid is added portion-wise to initiate the reaction. The reaction is often exothermic.

  • Reaction Monitoring: The mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Work-up: The hot solution is filtered to remove the iron sludge. The filtrate is then neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate the aniline.

  • Purification: The product is then extracted with an organic solvent, dried, and purified.

Protocol 3: Chemoselective Reduction with Sodium Borohydride and Nickel(II) Chloride

This method is effective for the rapid reduction of nitroarenes.

  • Reaction Setup: In a round-bottom flask, the nitroaromatic compound (1 mmol) is dissolved in a mixture of CH₃CN and H₂O.[5]

  • Catalyst Addition: Nickel(II) chloride hexahydrate (0.2 mmol) is added to the solution.[5]

  • Reducing Agent Addition: Sodium borohydride (4 mmol) is added in portions. An immediate black precipitate and evolution of hydrogen gas are typically observed.[5]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC. These reactions are often complete within 5-20 minutes.[5]

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the desired amine.[5]

Visualizing Reaction Pathways and Workflows

General Mechanism for Catalytic Hydrogenation of Nitroarenes

The reduction of a nitro group to an amine is a stepwise process that can proceed through different pathways. The "direct" pathway involves the sequential reduction to nitroso and hydroxylamine (B1172632) intermediates. The "condensation" pathway involves the reaction of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds, which are then further reduced to the amine.[1]

Nitro_Reduction_Pathway cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2H Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H Azoxy Ar-N(O)=N-Ar (Azoxyarene) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2H Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azoarene) Azoxy->Azo +2H Hydrazo Ar-NH-NH-Ar (Hydrazoarene) Azo->Hydrazo +2H Hydrazo->Amine +2H

Caption: General pathways for the reduction of nitroaromatic compounds.

Experimental Workflow for a Typical Reduction Reaction

The following diagram illustrates a generalized workflow for performing and analyzing the reduction of a nitroaromatic compound in a research laboratory setting.

Experimental_Workflow Start Start: Prepare Reactants (Nitro-compound, Solvent, Reducing Agent/Catalyst) Reaction Set up Reaction Apparatus (e.g., Reflux, Hydrogenation) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Filtration, Extraction) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (Evaporation) Workup->Isolation Purification Purify Product (Crystallization, Chromatography) Isolation->Purification Analysis Characterize Pure Product (NMR, IR, MS, m.p.) Purification->Analysis End End: Obtain Pure Product Analysis->End

Caption: A typical experimental workflow for a reduction reaction.

References

A Comparative Guide to the Purity Validation of 3'-Nitropropiophenone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 3'-Nitropropiophenone purity. Supported by experimental protocols and data, this document offers a comprehensive framework for selecting the most suitable analytical approach for quality control.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For a non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, offering high resolution and sensitivity. A stability-indicating HPLC method ensures that the analytical procedure can accurately measure the analyte of interest without interference from potential degradation products, impurities, or other components in the sample matrix.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the determination of this compound purity and the separation of its potential impurities and degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 20 minutes

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on this compound.[1][2] These studies intentionally degrade the sample to ensure that the degradation products can be separated from the main peak.

  • Acid Hydrolysis: Reflux the sample with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Data Presentation: HPLC Method Validation

The developed HPLC method is validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the validation parameters.

Validation ParameterResult
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from blanks, impurities, or degradation products

Potential Impurities:

Based on the common synthesis route of this compound, which involves the nitration of propiophenone, potential process-related impurities could include:

  • Propiophenone (Starting Material)

  • 2'-Nitropropiophenone and 4'-Nitropropiophenone (Isomeric Impurities)

  • Dinitropropiophenone derivatives (Over-nitration byproducts)

The developed HPLC method should be capable of separating these potential impurities from the main this compound peak.

Comparison with Alternative Analytical Techniques

While HPLC is a robust technique for purity determination, other methods can also be employed, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] this compound can be analyzed by GC-MS, and its mass spectrum can provide valuable structural information for impurity identification.

Key Considerations for GC-MS:

  • Volatility: this compound has a boiling point of 254.5°C, making it amenable to GC analysis.

  • Sensitivity: GC-MS can be highly sensitive, especially with selected ion monitoring (SIM).

  • Structural Information: The mass spectrum provides a fragmentation pattern that can be used to identify unknown impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[4][5] ¹H NMR is particularly useful for this purpose.

Key Considerations for qNMR:

  • Universality: qNMR can be applied to any soluble compound containing NMR-active nuclei.

  • No Reference Standard Needed: Purity is determined relative to a certified internal standard of a different compound.

  • Structural Confirmation: The NMR spectrum provides detailed structural information about the main component and any impurities present.

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity validation of this compound.

FeatureHPLC (UV Detection)GC-MSQuantitative ¹H NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Measurement of the nuclear magnetic resonance signal intensity of an analyte relative to a certified internal standard.
Applicability Ideal for non-volatile compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Primary Information Quantitative purity, detection of non-volatile impurities.Quantitative purity, identification of volatile impurities through mass spectra.Absolute purity, structural confirmation of the main component and impurities.
Limit of Quantification (LOQ) ~0.05%~0.01%~0.1%
Precision (%RSD) < 2%< 5%< 1%
Sample Derivatization Not required.Generally not required for this compound.Not required.
Instrumentation Cost ModerateHighVery High

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the validation of this compound purity using HPLC.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation & Data Analysis ref_std Reference Standard dissolve_std Dissolve in Mobile Phase ref_std->dissolve_std sample This compound Sample dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample hplc_system RP-HPLC System (C18 Column, UV Detector) dissolve_std->hplc_system dissolve_sample->hplc_system linearity Linearity hplc_system->linearity precision Precision hplc_system->precision accuracy Accuracy hplc_system->accuracy specificity Specificity (Forced Degradation) hplc_system->specificity data_analysis Data Analysis & Purity Calculation linearity->data_analysis precision->data_analysis accuracy->data_analysis specificity->data_analysis

Caption: Experimental workflow for HPLC purity validation.

Forced_Degradation_Pathway main This compound acid Acid Hydrolysis (0.1 M HCl, 80°C) main->acid base Base Hydrolysis (0.1 M NaOH, 80°C) main->base oxidation Oxidation (3% H2O2, RT) main->oxidation thermal Thermal (105°C) main->thermal photo Photolytic (UV 254nm) main->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products

Caption: Forced degradation pathways for stability testing.

Conclusion

The purity validation of this compound is critical for its application in research and drug development. High-Performance Liquid Chromatography, particularly a stability-indicating RP-HPLC method, stands out as a robust, reliable, and sensitive technique for routine quality control. It provides accurate quantification of the main compound and effectively separates it from process-related impurities and degradation products.

While GC-MS offers excellent sensitivity and structural information for volatile impurities, and qNMR provides an absolute purity determination without a specific reference standard, HPLC remains the workhorse for the purity analysis of non-volatile small molecules like this compound in most pharmaceutical laboratories. The choice of the analytical technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

References

A Comparative Analysis of Experimental and Database Spectra for 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a detailed cross-referencing of experimental and database spectra for 3'-Nitropropiophenone, a key intermediate in various synthetic pathways. By comparing published experimental data with widely-used spectral databases, this document aims to facilitate compound verification and highlight potential variations arising from different analytical methodologies.

Executive Summary

This guide presents a comparative analysis of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. Experimental data from peer-reviewed literature are juxtaposed with spectral information from the National Institute of Standards and Technology (NIST) and PubChem databases. Key spectral features are summarized in tabular format for easy comparison. Detailed experimental protocols for the cited studies are provided to offer insights into the conditions under which the data were generated. This guide also includes a graphical representation of the workflow for spectral cross-referencing to aid researchers in their analytical processes.

Comparison of Spectral Data

The following tables summarize the key spectral data for this compound from both experimental and database sources.

Fourier-Transform Infrared (FTIR) Spectroscopy
Spectral FeatureExperimental (Solid Phase)[1]Database (NIST, Gas Phase)[2]
C=O Stretching1695 cm⁻¹~1700 cm⁻¹ (broad)
NO₂ Asymmetric Stretching1531 cm⁻¹~1540 cm⁻¹
NO₂ Symmetric Stretching1354 cm⁻¹~1350 cm⁻¹
C-N Stretching812 cm⁻¹Not clearly resolved
Aromatic C-H Stretching3084 cm⁻¹~3100 cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsExperimental (CDCl₃)Database (PubChem, CDCl₃)
CH₂ (quartet)3.10 ppm3.1 ppm
CH₃ (triplet)1.25 ppm1.2 ppm
Aromatic Protons (multiplet)7.70 - 8.45 ppm7.6 - 8.4 ppm
Mass Spectrometry (MS)
IonDatabase (PubChem)
Molecular Ion [M]⁺m/z 179
[M-C₂H₅]⁺m/z 150
[M-NO₂]⁺m/z 133
[C₆H₄CO]⁺m/z 104
[C₆H₅]⁺m/z 77

Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the accurate interpretation and comparison of spectral data.

Experimental FTIR and FT-Raman Spectroscopy

The experimental data presented in this guide is based on the work of Udhayakala et al. (2010).[1]

  • Sample Preparation: The this compound sample was of high purity and used as a solid for the spectral analysis.

  • Instrumentation: The FTIR spectrum was recorded on a Nicolet Avatar 370 DTGS spectrometer in the range of 4000–400 cm⁻¹. The FT-Raman spectrum was obtained using a Bruker RFS 100/S spectrometer with a 1064 nm Nd:YAG laser source, covering the range of 3500–100 cm⁻¹.

  • Data Acquisition: Spectra were recorded at room temperature. For FTIR, the sample was likely prepared as a KBr pellet. For FT-Raman, the sample was placed in a capillary tube.

Database Spectra Methodologies

The spectral data from public databases were acquired under different conditions.

  • NIST Gas-Phase IR Spectrum: The spectrum for this compound in the NIST database was obtained using Gas Chromatography-Infrared Spectroscopy (GC-IR).[2][3] This involves separating the compound in the gas phase before infrared analysis. The spectra in this database are baseline corrected and have a resolution of 8.0 cm⁻¹.[3] It is important to note that gas-phase spectra can differ from condensed-phase (solid or liquid) spectra due to the absence of intermolecular interactions.

  • PubChem ¹H NMR Spectrum: The ¹H NMR spectrum available on PubChem was recorded on a Varian A-60 spectrometer. The solvent used was deuterated chloroform (B151607) (CDCl₃). Further details regarding sample concentration and temperature are not explicitly provided in the database entry.

  • PubChem Mass Spectrum: The mass spectrum on PubChem was likely obtained using Electron Ionization (EI) due to the observed fragmentation pattern. The data provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. Specific details of the mass spectrometer and the ionization energy are not provided.

Workflow for Spectral Cross-Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing experimental spectra with database entries.

cross_referencing_workflow Workflow for Cross-Referencing Spectra A Acquire Experimental Spectrum (e.g., FTIR, NMR, MS) D Compare Key Spectral Features: - Peak positions (cm⁻¹, ppm, m/z) - Relative intensities - Splitting patterns (for NMR) A->D B Search Chemical Databases (e.g., NIST, PubChem, SDBS) using compound name, CAS number, or structure C Retrieve Database Spectra and available experimental conditions B->C C->D F Consistent Spectra? D->F E Analyze Differences in Experimental Conditions: - Sample phase (gas, liquid, solid) - Solvent - Instrumentation E->F G Compound Identity Confirmed F->G Yes H Investigate Discrepancies: - Purity of experimental sample - Isomeric or polymorphic forms - Different fragmentation pathways (MS) F->H No I Consult Peer-Reviewed Literature for further experimental data and interpretations H->I

Caption: A flowchart illustrating the systematic process for comparing experimental spectra with database spectra for compound identification.

Conclusion

The cross-referencing of experimental and database spectra for this compound reveals a good overall correlation in the key spectral features. Minor differences, particularly in the IR spectra, can be attributed to the different sample phases (solid vs. gas). For definitive compound identification, it is essential for researchers to consider the experimental conditions under which the spectra were acquired. This guide serves as a valuable resource by providing a direct comparison and detailed methodological context, thereby supporting robust analytical practices in chemical research and development.

References

Steric Hindrance and Isomer Reactivity: A Comparative Analysis of Nitropropiophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups in aromatic compounds is a critical determinant of their chemical reactivity. In drug discovery and process chemistry, understanding how the isomeric position of a substituent influences reaction rates and product distribution is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-nitropropiophenone isomers, with a focus on how steric hindrance modulates their chemical behavior. While direct comparative kinetic data for these specific isomers is sparse in publicly available literature, this analysis draws upon established principles of organic chemistry and experimental data from analogous systems to provide a robust framework for understanding their reactivity.

The Interplay of Electronic and Steric Effects

The reactivity of nitropropiophenone isomers is primarily governed by a combination of electronic and steric effects. The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it towards nucleophilic substitution. The propiophenone (B1677668) moiety (-COCH₂CH₃) is also deactivating towards electrophilic substitution. In reactions where the aromatic ring itself is the site of transformation, these electronic effects are significant.

However, in reactions involving the functional groups, such as the reduction of the nitro group or reactions at the carbonyl group, steric hindrance often plays a a more decisive role, particularly for the ortho isomer. Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules. The bulky propiophenone group can sterically impede the approach of reagents to the adjacent nitro group in the ortho isomer, thereby slowing down the reaction rate compared to its meta and para counterparts.

Comparative Reactivity in Catalytic Hydrogenation

A common and synthetically important reaction for nitroaromatic compounds is the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely used method for this transformation. In this context, the steric environment around the nitro group is expected to significantly impact the rate of reaction.

Expected Order of Reactivity:

  • para-Nitropropiophenone: This isomer is expected to be the most reactive. The nitro group is spatially distant from the propiophenone group, minimizing steric hindrance. Reagents can readily access the nitro group, and the molecule can easily adsorb onto the catalyst surface.

  • meta-Nitropropiophenone: The reactivity of the meta isomer is anticipated to be slightly lower than the para isomer. While there is no direct steric clash between the two functional groups, the propiophenone group is in closer proximity than in the para isomer, which might exert a minor steric influence on the approach of the reagent or the orientation of the molecule on the catalyst surface.

  • ortho-Nitropropiophenone: This isomer is expected to be the least reactive. The close proximity of the bulky propiophenone group to the nitro group creates significant steric hindrance. This "ortho effect" can impede the binding of the nitro group to the catalyst surface and hinder the approach of the hydrogenation reagent, leading to a slower reaction rate.

Supporting Experimental Data from Analogous Systems

For example, the relative rates of hydrogenation of nitrotoluene isomers demonstrate this principle, with o-nitrotoluene hydrogenating at a slower rate than p-nitrotoluene under similar conditions. This is attributed to the steric hindrance posed by the ortho-methyl group.

Data Presentation

The following table summarizes the expected relative reactivity of nitropropiophenone isomers in catalytic hydrogenation based on the principles of steric hindrance.

IsomerStructureExpected Relative ReactivityRationale
ortho-Nitropropiophenone
alt text
LowestSignificant steric hindrance from the adjacent propiophenone group impedes access to the nitro group.
meta-Nitropropiophenone
alt text
IntermediateMinor steric influence from the propiophenone group.
para-Nitropropiophenone
alt text
HighestMinimal steric hindrance, allowing for easy access to the nitro group.

Experimental Protocols

Representative Experimental Protocol for the Catalytic Hydrogenation of p-Nitropropiophenone

This protocol describes a general procedure for the reduction of a nitropropiophenone isomer to its corresponding aminopropiophenone using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • p-Nitropropiophenone

  • Ethanol (B145695) (or other suitable solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Filter agent (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve p-nitropropiophenone (1.0 eq) in ethanol to a concentration of approximately 0.1-0.5 M.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm (or as determined by the specific hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude p-aminopropiophenone.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Note: This is a general protocol and may require optimization for the specific isomer and scale of the reaction. The reaction times for the ortho and meta isomers are expected to be longer than for the para isomer under identical conditions.

Mandatory Visualization

Steric_Hindrance_Effect cluster_isomers Nitropropiophenone Isomers cluster_reactivity Reactivity in Catalytic Hydrogenation ortho ortho-Nitropropiophenone Low Low Reactivity ortho->Low Significant Steric Hindrance meta meta-Nitropropiophenone Medium Intermediate Reactivity meta->Medium Moderate Steric Hindrance para para-Nitropropiophenone High High Reactivity para->High Minimal Steric Hindrance

Caption: Steric hindrance effect on the reactivity of nitropropiophenone isomers.

Catalytic_Hydrogenation_Workflow Start Nitropropiophenone Isomer Dissolve Dissolve in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge_System Purge with Inert Gas Add_Catalyst->Purge_System Introduce_H2 Introduce H2 Gas Purge_System->Introduce_H2 Reaction Stir under H2 Atmosphere Introduce_H2->Reaction Monitor Monitor Reaction Progress (TLC/HPLC) Reaction->Monitor Monitor->Reaction Incomplete Filter Filter to Remove Catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate End Aminopropiophenone Product Concentrate->End

Caption: Experimental workflow for catalytic hydrogenation.

The Nitro Group's Impact on Ketone Reactivity: A Comparative Analysis of 3'-Nitropropiophenone and Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

The presence of a nitro group at the meta-position of the aromatic ring in 3'-Nitropropiophenone is anticipated to significantly influence the reactivity of the carbonyl group compared to propiophenone (B1677668). The nitro group is a strong electron-withdrawing group, exerting its influence through both the inductive and mesomeric (resonance) effects.

Electronic Effects at Play

The nitro group deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon. This is due to the cumulative electron-withdrawing nature of the nitro group, which pulls electron density away from the benzene (B151609) ring and, consequently, from the propanone side chain. This electronic pull increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

In contrast, propiophenone possesses an unsubstituted phenyl ring which has a less pronounced electronic effect on the carbonyl group. While the phenyl group itself is weakly deactivating compared to alkyl groups, it does not actively withdraw electron density to the same extent as a nitro group.

Comparative Reactivity Analysis

Based on these electronic effects, it is predicted that This compound will exhibit enhanced reactivity towards nucleophiles compared to propiophenone . This increased reactivity is a direct consequence of the greater electrophilicity of its carbonyl carbon.

To quantify and visualize these electronic effects, a Hammett plot is a valuable tool in physical organic chemistry. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). For the meta-nitro group, the substituent constant (σ_meta) is approximately +0.71, indicating a strong electron-withdrawing effect. A positive ρ value for a reaction, such as nucleophilic addition to a ketone, would signify that the reaction is accelerated by electron-withdrawing groups. Therefore, a Hammett plot for a series of substituted propiophenones would be expected to show a positive slope, with this compound exhibiting a significantly higher reaction rate than propiophenone.

Spectroscopic Evidence

Spectroscopic data can provide indirect evidence of the electronic differences between this compound and propiophenone, which in turn influence their reactivity.

Spectroscopic DataPropiophenoneThis compoundInterpretation
IR C=O Stretch (cm⁻¹) ~1685~1700The higher stretching frequency in this compound suggests a stronger and shorter C=O bond. This is consistent with the electron-withdrawing nitro group pulling electron density away from the carbonyl group, leading to less single-bond character and a more pronounced double bond.
¹³C NMR C=O (ppm) ~198~196The upfield shift of the carbonyl carbon in this compound might seem counterintuitive. However, the chemical shift is influenced by a combination of factors, including deshielding from the nitro group's inductive effect and shielding from its mesomeric effect at the meta position.
¹H NMR -CH₂- (ppm) ~2.98~3.15The downfield shift of the methylene (B1212753) protons adjacent to the carbonyl group in this compound indicates that they are more deshielded. This is a direct result of the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nitro group.

Experimental Protocols

To provide a direct quantitative comparison of the reactivity of this compound and propiophenone, a kinetic study of their reduction by a mild reducing agent like sodium borohydride (B1222165) can be performed.

Experimental Protocol: Comparative Kinetic Analysis of the Reduction of this compound and Propiophenone

Objective: To determine and compare the second-order rate constants for the reduction of this compound and propiophenone with sodium borohydride.

Materials:

  • This compound

  • Propiophenone

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol (B145695)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound and propiophenone in anhydrous ethanol.

    • Prepare a fresh 0.01 M stock solution of NaBH₄ in anhydrous ethanol.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to monitor the disappearance of the ketone's carbonyl absorption band (e.g., around 245 nm for propiophenone and a slightly different wavelength for this compound, to be determined by an initial scan).

    • In a quartz cuvette, pipette a known volume of the ketone stock solution and dilute with anhydrous ethanol to a final concentration of approximately 1 x 10⁻⁴ M.

    • Initiate the reaction by adding a known excess of the NaBH₄ solution (e.g., 1 x 10⁻³ M final concentration) to the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 30 minutes).

    • Repeat the experiment for both this compound and propiophenone under identical conditions (temperature, concentrations).

  • Data Analysis:

    • As the reaction is pseudo-first-order with respect to the ketone (due to the excess of NaBH₄), plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaBH₄.

    • Compare the calculated second-order rate constants for this compound and propiophenone.

Visualizations

Electronic_Effects cluster_propiophenone Propiophenone cluster_nitropropiophenone This compound Prop Propiophenone (C₆H₅COCH₂CH₃) Carbonyl_P Carbonyl Carbon (Less Electrophilic) Prop->Carbonyl_P Weakly Deactivating Phenyl Group NitroProp This compound (m-NO₂C₆H₄COCH₂CH₃) Carbonyl_N Carbonyl Carbon (More Electrophilic) NitroProp->Carbonyl_N Strong Electron-Withdrawing Nitro Group (-I, -M) Nucleophile Nucleophile Nucleophile->Carbonyl_P Slower Attack Nucleophile->Carbonyl_N Faster Attack

Caption: Electronic effects on ketone reactivity.

Experimental_Workflow A Prepare Stock Solutions (Ketones and NaBH₄) C Initiate Reaction in Cuvette (Ketone + NaBH₄) A->C B Set up UV-Vis Spectrophotometer B->C D Monitor Absorbance vs. Time C->D E Plot ln(Aₜ - A∞) vs. Time D->E F Calculate Pseudo-First-Order Rate Constant (k') E->F G Calculate Second-Order Rate Constant (k) F->G H Compare Rate Constants G->H

A Comparative Guide to Catalysts for the Selective Hydrogenation of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 3'-Nitropropiophenone to yield 3'-Aminopropiophenone is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The primary challenge in this hydrogenation lies in achieving high chemoselectivity, preserving the ketone functionality while completely reducing the nitro group. This guide provides a comparative benchmark of common heterogeneous catalysts for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The choice of catalyst profoundly influences the efficiency and selectivity of the hydrogenation of this compound. This section summarizes the performance of several widely used catalysts. While direct comparative data for this compound is limited in publicly available literature, data for the structurally similar 3'-nitroacetophenone (B493259) provides a valuable benchmark for catalyst performance.[1]

CatalystSubstrateProductConversion (%)Selectivity (%)Temperature (°C)Pressure (bar)Reaction TimeReference
0.3 wt% Pt/TiO₂3-nitroacetophenone3-aminoacetophenone10010080302h[1]
1.5 wt% Pt/TiO₂3-nitroacetophenone3-aminoacetophenone10098.580302h[1]
5% Pd/CAromatic Nitro KetoneAromatic Amino Ketone>95HighRoom Temp1 (H₂ balloon)1-16 hGeneral Protocol
Raney® NiAromatic Nitro KetoneAromatic Amino KetoneHighVariable25-1001-50VariableGeneral Protocol
Au/TiO₂Functionalized NitroarenesFunctionalized Anilines>99>993011-4h[2]
Au/Fe₂O₃Functionalized NitroarenesFunctionalized Anilines>99>993011-4h[2]

Note: The data for Pt/TiO₂ is based on the hydrogenation of 3-nitroacetophenone, a close structural analog of this compound. Performance with this compound is expected to be similar. General protocols for Pd/C and Raney® Ni are widely established for nitro group reductions, with selectivity being substrate and condition-dependent. Gold-based catalysts have shown exceptional chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities under mild conditions.[2][3]

Experimental Workflow & Signaling Pathways

A general workflow for benchmarking catalysts for the hydrogenation of this compound is outlined below. This process involves catalyst screening, reaction optimization, and product analysis to identify the most efficient and selective catalytic system.

experimental_workflow Catalyst Benchmarking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start substrate Prepare Solution of This compound start->substrate catalyst Select & Weigh Catalyst (e.g., Pd/C, Pt/C, Raney Ni) substrate->catalyst reactor Charge Reactor with Substrate and Catalyst catalyst->reactor purge Purge Reactor with Inert Gas (N₂ or Ar) reactor->purge hydrogenate Introduce Hydrogen & Set Temperature/Pressure purge->hydrogenate monitor Monitor Reaction (TLC, HPLC, GC) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate analyze Analyze Product (NMR, MS, etc.) concentrate->analyze end End analyze->end

Caption: General workflow for catalyst screening in the hydrogenation of this compound.

The hydrogenation of a nitro group to an amine on a heterogeneous catalyst surface is a complex process involving several intermediates. The generally accepted pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates.

hydrogenation_pathway Hydrogenation Pathway of Nitro Group Nitro R-NO₂ (Nitro Group) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Amine Product) Hydroxylamine->Amine + H₂

Caption: Simplified reaction pathway for the hydrogenation of a nitro group.

Detailed Experimental Protocols

The following are representative experimental protocols for the hydrogenation of this compound using different catalysts. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and equipment.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in a suitable solvent such as ethanol (e.g., 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate) to the solution.

  • The flask is sealed with a septum and the atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times. A hydrogen-filled balloon can be used for reactions at atmospheric pressure.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet.

  • The filter cake is washed with a small amount of the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude 3'-Aminopropiophenone, which can be further purified if necessary.

Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)

Materials:

  • This compound

  • 5% Platinum on Carbon (Pt/C)

  • Methanol (B129727) (or other suitable solvent)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

Procedure:

  • A solution of this compound (1 eq.) in methanol is charged into a high-pressure reactor vessel.

  • 5% Pt/C catalyst (typically 1-5 mol% of Pt) is added to the vessel.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 bar).

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 50°C).

  • Reaction progress is monitored by taking samples periodically and analyzing them by GC or HPLC.

  • After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the Pt/C catalyst.

  • The solvent is removed from the filtrate by rotary evaporation to obtain the product.

Protocol 3: Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • In a hydrogenation reactor, this compound (1 eq.) is dissolved in ethanol.

  • Raney® Nickel slurry (typically 10-20% by weight of the substrate) is carefully added to the reactor. Caution: Raney® Nickel is pyrophoric and must be handled under a liquid or inert atmosphere.

  • The reactor is sealed, purged with nitrogen, and then with hydrogen.

  • The reactor is pressurized with hydrogen (e.g., 10 bar) and heated (e.g., 60°C).

  • The reaction is monitored until completion.

  • After cooling and venting the reactor, the catalyst is allowed to settle, and the supernatant is decanted.

  • The remaining catalyst is carefully filtered under a stream of inert gas.

  • The combined organic solution is concentrated to give the desired product.

Conclusion

The selective hydrogenation of this compound to 3'-Aminopropiophenone can be effectively achieved using a variety of heterogeneous catalysts. Platinum-based catalysts, particularly Pt/TiO₂, have demonstrated excellent selectivity and activity for the analogous 3'-nitroacetophenone, suggesting they are a strong candidate for this transformation.[1] Palladium on carbon is a versatile and commonly used catalyst that can provide high yields, although reaction conditions may need to be carefully controlled to maintain high chemoselectivity. Raney® Nickel offers a cost-effective alternative, but care must be taken due to its pyrophoric nature. Gold-based catalysts present a promising, highly selective option under mild conditions.[2] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired purity, and available equipment. The provided protocols offer a solid foundation for developing a robust and efficient hydrogenation process.

References

A Comparative Analysis of the Biological Activities of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various propiophenone (B1677668) derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The information is supported by experimental data from multiple studies, with detailed methodologies for key assays.

Anticancer Activity

Propiophenone derivatives have emerged as a promising class of compounds in anticancer research, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected propiophenone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
ChalconesCompound 3bHep-3b3.39
Compound 3dMOLT-43.63
2-phenylacrylonitrileCompound 1g2aHCT1160.0059
Compound 1g2aBEL-74020.0078
Pyridazinone-based diarylureaCompound 10lA549/ATCC1.66 - 100 (GI50)
Compound 17aA549/ATCC1.66 - 100 (GI50)
Flavanone/ChromanoneDerivative 1Various8 - 20
Derivative 3Various15 - 30
Derivative 5Various15 - 30
α-Pyrrolidinopropiophenone4'-Fluoro-α-pyrrolidinopropiophenoneSH-SY5Y~50
α-PyrrolidinopropiophenoneSH-SY5Y>100
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the propiophenone derivatives and incubated for a further 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Anticancer Mechanisms

The anticancer activity of some propiophenone derivatives, particularly chalcones, is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

anticancer_mechanism Propiophenone_Derivative Propiophenone Derivative Tubulin Tubulin Propiophenone_Derivative->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization by Propiophenone Derivatives.

Antimicrobial Activity

Certain propiophenone derivatives have demonstrated notable activity against a range of microbial pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity Data

The table below presents the MIC values of selected propiophenone derivatives against various bacterial and fungal strains.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
LipopeptidesSHP-1.2Pseudomonas aeruginosa55
SHP-1.2Acinetobacter baumannii60
LCA-peptidesGram-positive bacteria7 - 50
LCA-peptidesFungi30 - 60
ChalconesCompound 5uStaphylococcus aureus25.23 (µM)
Compound 5uEscherichia coli33.63 (µM)
Compound 5uSalmonella33.63 (µM)
Compound 5uPseudomonas aeruginosa33.63 (µM)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 24 hours at 37°C).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Antimicrobial Assay Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Propiophenone Derivative Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antioxidant Activity

Propiophenone derivatives, particularly those with a chalcone (B49325) or flavonol structure, have been investigated for their antioxidant properties. Their ability to scavenge free radicals is a key mechanism behind this activity.

Comparative Antioxidant Activity Data

The antioxidant capacity of various propiophenone derivatives is often expressed as IC50 values from radical scavenging assays like the DPPH assay.

Derivative ClassCompoundAntioxidant AssayIC50 (µM)Reference
Chalcones & FlavonolsJVC3NO Scavenging250.51
JVC2Lipid Peroxidation33.64
JVF3Lipid Peroxidation358.47
DiphenylpropionamideCompound 3ABTS Radical Scavenging78.19% inhibition
Compound 8ABTS Radical Scavenging71.4% inhibition
Compound 4ABTS Radical Scavenging41.8% inhibition
Compound 9ABTS Radical Scavenging33.93% inhibition
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

Visualizing the Antioxidant Mechanism

The antioxidant activity of these derivatives often involves the donation of a hydrogen atom to stabilize free radicals, thereby preventing oxidative damage.

antioxidant_mechanism Propiophenone Propiophenone Derivative (AH) Free_Radical Free Radical (R•) Propiophenone->Free_Radical H• donation Propiophenone_Radical Propiophenone Radical (A•) Propiophenone->Propiophenone_Radical forms Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule is stabilized to

Mechanism of Free Radical Scavenging by Propiophenone Derivatives.

Anti-inflammatory Activity

Aryl propionic acid derivatives, a class closely related to propiophenones, are well-known for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of enzymes involved in the inflammatory cascade.

Comparative Anti-inflammatory Activity Data

The anti-inflammatory effects of propiophenone derivatives can be assessed in vivo using models like the carrageenan-induced paw edema assay.

Derivative ClassCompoundAssayInhibition (%)Reference
β, β- diphenyl propionic acid amidesCompounds 1-8Carrageenan-induced paw edema36.13 - 90
Dipharmacophore derivativeDexibunebCarrageenan-induced paw edema54.3
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for screening anti-inflammatory drugs.

  • Animal Model: The assay is typically performed on rats or mice.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the plantar surface of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that in a control group.

Visualizing the Anti-inflammatory Signaling Pathway

The anti-inflammatory action of many of these compounds is linked to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesis Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediate Propiophenone_Derivative Propiophenone Derivative Propiophenone_Derivative->COX_Enzymes Inhibits

Inhibition of the COX Pathway by Propiophenone Derivatives.

A Comparative Guide to the Spectroscopic Signatures of 3'-Nitropropiophenone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of 3'-Nitropropiophenone and its common precursors, benzaldehyde and 1-nitro-3-ethylbenzene. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This document presents a comprehensive analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The key to distinguishing this compound from its precursors lies in the unique combination of functional groups in each molecule. The introduction of a nitro group and a propiophenone side chain results in characteristic shifts and patterns in their respective spectra. The following tables summarize the key spectroscopic data for each compound.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
This compoundthis compound StructureC₉H₉NO₃[1]179.17[1]
BenzaldehydeBenzaldehyde StructureC₇H₆O106.12
1-nitro-3-ethylbenzene1-nitro-3-ethylbenzene StructureC₈H₉NO₂[2]151.16[2]
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The presence of the carbonyl (C=O), nitro (NO₂), and alkyl groups in this compound gives rise to a unique IR spectrum compared to its precursors.

Compound C=O Stretch (cm⁻¹) NO₂ Stretch (cm⁻¹) (Asymmetric/Symmetric) Aromatic C-H Stretch (cm⁻¹) Aliphatic C-H Stretch (cm⁻¹)
This compound ~1690 - 1710~1530 / ~1350~3000 - 3100~2850 - 3000
Benzaldehyde ~1700 - 1705[3]N/A~3073 - 3080[2][4]~2775 - 2860 (aldehyde C-H)[4]
1-nitro-3-ethylbenzene N/A~1537 / ~1358[5]~3000 - 3100~2850 - 3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.

¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound Aromatic Protons -CH₂- Protons -CH₃ Protons Aldehyde Proton
This compound 7.5 - 8.5 (m)3.1 (q)1.2 (t)N/A
Benzaldehyde 7.5 - 8.0 (m, 5H)[6]N/AN/A~10.0 (s, 1H)[6]
1-nitro-3-ethylbenzene 7.4 - 8.2 (m)2.8 (q)1.3 (t)N/A

¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound C=O Carbon Aromatic Carbons -CH₂- Carbon -CH₃ Carbon
This compound ~197123 - 148~32~8
Benzaldehyde ~191 - 194[7]127 - 135[7]N/AN/A
1-nitro-3-ethylbenzene N/A120 - 150~29~15
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
This compound 179150 ([M-C₂H₅]⁺), 133 ([M-NO₂]⁺), 105, 77
Benzaldehyde 106[8]105 ([M-H]⁺), 77 ([C₆H₅]⁺, base peak), 51[8][9]
1-nitro-3-ethylbenzene 151[2]136 ([M-CH₃]⁺), 121 ([M-NO]⁺), 105, 77[2]

Synthetic Pathway and Experimental Workflow

A common route for the synthesis of this compound involves the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride. An alternative conceptual pathway could involve the nitration of propiophenone. For the purpose of this guide, we will illustrate the logical relationship from precursors to the final product.

Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthetic Transformation cluster_product Product Benzaldehyde Benzaldehyde HenryCondensation Henry Condensation Benzaldehyde->HenryCondensation Nitroethane Nitroethane Nitroethane->HenryCondensation Nitrobenzene Nitrobenzene FriedelCrafts Friedel-Crafts Acylation Nitrobenzene->FriedelCrafts PropanoylChloride Propanoyl Chloride PropanoylChloride->FriedelCrafts Nitropropiophenone This compound HenryCondensation->Nitropropiophenone Conceptual Route FriedelCrafts->Nitropropiophenone Common Route

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Sample Preparation for NMR Spectroscopy
  • Sample Quantity : Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

  • Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[6]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][10] Gentle vortexing or sonication can aid dissolution.

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation : Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application : Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition : Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth after each measurement.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction : Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For solid samples, a direct insertion probe may be used.

  • Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Acquisition : The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic signatures of this compound are clearly distinguishable from its precursors, benzaldehyde and 1-nitro-3-ethylbenzene. The key differentiating features for this compound include the simultaneous presence of strong carbonyl and nitro group absorptions in the IR spectrum, the characteristic quartet and triplet signals of the ethyl group in the ¹H NMR spectrum, and a molecular ion peak at m/z 179 with a distinct fragmentation pattern in the mass spectrum. This guide provides the necessary data and protocols for researchers to confidently identify and characterize these compounds in their synthetic and analytical workflows.

References

Ortho- vs. Meta- vs. Para-Nitropropiophenone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physical, chemical, and spectroscopic properties of ortho-, meta-, and para-nitropropiophenone isomers, complete with experimental protocols and data analysis for drug development and scientific research.

The positional isomerism of the nitro group on the aromatic ring of propiophenone (B1677668) significantly influences the molecule's physical properties, chemical reactivity, and spectroscopic characteristics. This guide provides a detailed comparative analysis of ortho- (2-), meta- (3-), and para- (4-) nitropropiophenone, offering valuable data and methodologies for researchers and professionals in drug development and chemical synthesis.

Physical Properties: A Comparative Overview

PropertyOrtho-NitropropiophenoneMeta-NitropropiophenonePara-Nitropropiophenone
Molecular Formula C₉H₉NO₃C₉H₉NO₃C₉H₉NO₃
Molecular Weight ( g/mol ) 179.17179.17[1]179.17
Melting Point (°C) data not available98-101data not available
Boiling Point (°C) data not availabledata not availabledata not available
Solubility data not availabledata not availabledata not available

Note: The lack of readily available experimental data for the ortho and para isomers highlights the need for further characterization of these compounds.

Chemical Reactivity and Synthesis

The electronic and steric effects of the propiophenone group and the nitro group dictate the reactivity of the aromatic ring and the outcome of synthetic procedures. The propiophenone moiety is a meta-director in electrophilic aromatic substitution reactions. Therefore, the direct nitration of propiophenone is expected to yield primarily the meta-nitropropiophenone isomer.

The synthesis of ortho- and para-nitropropiophenone typically requires multi-step synthetic routes to achieve the desired regioselectivity.

Directing Effects in Electrophilic Aromatic Substitution

The propiophenone group (-COCH₂CH₃) is a deactivating, meta-directing group in electrophilic aromatic substitution. The carbonyl group withdraws electron density from the aromatic ring through resonance and inductive effects, making the ring less susceptible to electrophilic attack. The deactivation is more pronounced at the ortho and para positions, leading to preferential substitution at the meta position.

Caption: Directing effect of the propiophenone group in electrophilic aromatic substitution.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the characterization and differentiation of the nitropropiophenone isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing distinct fingerprints for each isomer.

¹H NMR Spectral Data

ProtonOrtho-Nitropropiophenone (Predicted)Meta-NitropropiophenonePara-Nitropropiophenone (Predicted)
-CH₂- ~3.1 ppm (q)~3.1 ppm (q)~3.1 ppm (q)
-CH₃ ~1.2 ppm (t)~1.2 ppm (t)~1.2 ppm (t)
Aromatic H 7.3 - 8.2 ppm (m)7.7 - 8.7 ppm (m)8.0 - 8.4 ppm (m)

¹³C NMR Spectral Data

CarbonOrtho-Nitropropiophenone (Predicted)Meta-NitropropiophenonePara-Nitropropiophenone (Predicted)
C=O ~198 ppm~196 ppm~197 ppm
-CH₂- ~32 ppm~32 ppm~32 ppm
-CH₃ ~8 ppm~8 ppm~8 ppm
Aromatic C 124 - 149 ppm123 - 148 ppm124 - 150 ppm

Note: Predicted values are based on established increments and analysis of similar compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies for the nitropropiophenone isomers are summarized below.

Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupOrtho-Nitropropiophenone (Predicted)Meta-NitropropiophenonePara-Nitropropiophenone (Predicted)
C=O Stretch 1690 - 1710~17001690 - 1710
Aromatic C=C Stretch 1600, 1480~1610, 1580, 14801600, 1480
Asymmetric NO₂ Stretch 1520 - 1540~15301515 - 1535
Symmetric NO₂ Stretch 1340 - 1360~13501340 - 1360
C-H Stretch (Aromatic) 3000 - 3100~30803000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000~2980, 29402850 - 3000

Note: Predicted values are based on typical ranges for these functional groups.

Experimental Protocols

Synthesis of Meta-Nitropropiophenone via Nitration of Propiophenone

This protocol describes the direct nitration of propiophenone, which predominantly yields the meta-isomer.

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Cool a flask containing concentrated sulfuric acid in an ice bath.

  • Slowly add propiophenone to the cooled sulfuric acid while stirring, maintaining a low temperature.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the propiophenone solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • The crude product can be purified by recrystallization.

Separation of Isomers

The separation of the ortho, meta, and para isomers of nitropropiophenone can be challenging due to their similar physical properties. Column chromatography is the most effective method for their separation.

General Protocol for Column Chromatography Separation:

  • Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.

  • Mobile Phase: A mixture of non-polar and moderately polar solvents, such as a hexane-ethyl acetate (B1210297) gradient, is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a chromatography column. b. Dissolve the crude mixture of isomers in a minimum amount of the mobile phase and load it onto the top of the column. c. Elute the column with the mobile phase, gradually increasing the polarity of the solvent system. d. Collect fractions and monitor the separation using TLC. e. Combine the fractions containing the pure isomers and evaporate the solvent.

Caption: General workflow for the separation of nitropropiophenone isomers by column chromatography.

References

Safety Operating Guide

Proper Disposal of 3'-Nitropropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3'-Nitropropiophenone, a chemical compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this hazardous substance, in line with established safety protocols for nitro compounds.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance, and direct contact should be avoided.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory when handling this compound.[2] All operations involving this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2]

The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1] In case of accidental contact, immediate action is crucial. For eye contact, rinse with plenty of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water.[3]

Table 1: Hazard and Disposal Information for this compound

PropertyInformationCitation
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][4]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[1][4]
Physical State Solid, Crystalline[3]
Appearance Yellow[3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Incompatibilities Strong oxidizing agents, strong bases. As a nitro compound, avoid mixing with reducing agents unless part of a specific neutralization protocol.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][6]

  • Waste Collection :

    • Collect all waste material, including the primary compound and any contaminated items such as gloves, absorbent pads, and weighing paper.

    • Place all waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.[2][7] Plastic containers are often preferred for chemical waste.[8]

  • Labeling :

    • The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]

    • Indicate the approximate quantity of the waste in the container.

  • Storage :

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8]

    • Ensure the storage area is secure and under the control of laboratory personnel to prevent unauthorized access.

    • Do not mix this compound waste with other waste streams to avoid potential chemical reactions.[6] Specifically, keep it separate from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]

    • Follow all institutional procedures for waste pickup requests.

Experimental Protocol: Chemical Neutralization (for consideration by trained professionals)

For facilities equipped to perform chemical neutralization of hazardous waste, a reduction of the nitro group can be considered to mitigate the hazard. This procedure should only be carried out by trained personnel in a controlled laboratory setting. The following is an illustrative protocol based on general procedures for similar nitrated organic compounds and should be adapted and validated for this compound.[2]

Objective : To reduce the nitro group of this compound to a less hazardous functional group.

Materials :

  • This compound waste

  • Suitable solvent (e.g., ethanol (B145695) or methanol)

  • Reducing agent (e.g., sodium borohydride (B1222165) or tin(II) chloride)

  • Dilute acid for quenching (e.g., dilute acetic acid or hydrochloric acid)

  • Stir plate and stir bar

  • Ice bath

  • Appropriate reaction vessel

Procedure :

  • In a well-ventilated chemical fume hood, dissolve the this compound waste in a suitable solvent within the reaction vessel.

  • Cool the solution in an ice bath to control the reaction temperature.

  • Slowly and in small portions, add the reducing agent to the stirred solution. The reaction may be exothermic, so careful, controlled addition is critical.

  • Monitor the reaction for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of a dilute acid. Be aware of potential gas evolution.

  • The resulting solution should be collected as hazardous waste, though the primary hazard of the nitro compound has been reduced.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Safety cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal_path Disposal Pathway start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood start->fume_hood waste_generated Waste Generated ppe->waste_generated fume_hood->waste_generated collect_waste Collect in Labeled, Sealed, Compatible Container waste_generated->collect_waste spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill store_waste Store in Designated SAA collect_waste->store_waste collect_spill Collect Absorbed Material contain_spill->collect_spill collect_spill->collect_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3'-Nitropropiophenone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile and Hazards

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory system irritation[1][2]. All personnel should be thoroughly familiar with the safety data sheet (SDS) before commencing any work with this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C9H9NO3[1][2][3]
Molecular Weight 179.17 g/mol [1][2]
Appearance White to yellow to green powder or crystal[3]
Melting Point 98-101 °C[3][4]
Boiling Point 254.5±13.0 °C (Predicted)[3]
Storage Temperature Room Temperature, sealed in a dry place[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent personal exposure. The recommended PPE includes:

  • Eye Protection : Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn[5][6].

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected prior to use and replaced if any signs of degradation are observed.

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection : If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator should be used[7].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve spill_contain Contain Spill handling_weigh->spill_contain cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate handling_dissolve->spill_contain disposal_waste Segregate Waste cleanup_decontaminate->disposal_waste spill_collect Collect Material spill_contain->spill_collect spill_collect->disposal_waste disposal_label Label Waste Container disposal_waste->disposal_label disposal_store Store for Pickup disposal_label->disposal_store

Caption: Logical workflow for handling this compound.

Experimental Protocols

1. Weighing and Transfer:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Use a dedicated, clean spatula and weighing vessel.

  • Avoid generating dust. If the material is a fine powder, handle it with extra care.

  • Close the container tightly after use.

2. Dissolution:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

Storage Plan

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents[1][5].

  • Keep the container tightly sealed to prevent contamination and exposure to moisture[1][8].

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Spill Management

In the event of a spill, immediate action is necessary to prevent the spread of contamination and exposure.

  • Minor Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.

    • Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[5][6].

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills :

    • Evacuate the entire area and notify the appropriate emergency response team.

    • Restrict access to the area.

    • Follow established emergency procedures for large chemical spills.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container[7][9].

    • Liquid waste should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed[9].

  • Disposal Procedure :

    • Dispose of the hazardous waste through a licensed and certified waste disposal company[7].

    • Provide the waste disposal company with the Safety Data Sheet for this compound.

    • Do not dispose of this compound down the drain or in regular trash[7].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.